molecular formula C19H20ClFN2O B562400 (R)-Desmethyl Citalopram Hydrochloride CAS No. 144010-85-5

(R)-Desmethyl Citalopram Hydrochloride

货号: B562400
CAS 编号: 144010-85-5
分子量: 346.83
InChI 键: DYIZNULSIBGJPJ-FSRHSHDFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-Desmethyl Citalopram Hydrochloride, also known as (R)-Desmethyl Citalopram Hydrochloride, is a useful research compound. Its molecular formula is C19H20ClFN2O and its molecular weight is 346.83. The purity is usually 95%.
BenchChem offers high-quality (R)-Desmethyl Citalopram Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Desmethyl Citalopram Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

(1R)-1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O.ClH/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19;/h3-8,11,22H,2,9-10,13H2,1H3;1H/t19-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIZNULSIBGJPJ-FSRHSHDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCCC[C@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675805
Record name (1R)-1-(4-Fluorophenyl)-1-[3-(methylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144010-85-5
Record name (1R)-1-(4-Fluorophenyl)-1-[3-(methylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(R)-Desmethyl Citalopram Hydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (R)-Desmethyl Citalopram Hydrochloride

This guide provides a comprehensive technical overview of (R)-Desmethyl Citalopram Hydrochloride, an essential molecule in the study of antidepressant pharmacology. As the (R)-enantiomer of the primary active metabolite of both Citalopram and its S-enantiomer, Escitalopram, this compound is of significant interest to researchers in neuropharmacology and drug metabolism.[1][2] This document will delve into its chemical structure, physicochemical properties, synthesis, analytical characterization, and pharmacological context, offering field-proven insights for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

(R)-Desmethyl Citalopram Hydrochloride is the specific right-handed stereoisomer of Desmethylcitalopram. Understanding its precise chemical identity is fundamental for its application in research and development.

Table 1: Chemical Identifiers

IdentifierValueSource
Chemical Name (1R)-1-(4-Fluorophenyl)-1,3-dihydro-1-[3-(methylamino)propyl]-5-isobenzofurancarbonitrile Hydrochloride[3]
Synonyms (R)-(-)-N-Demethylcitalopram Hydrochloride[1][3]
CAS Number 144010-85-5[1][3][4]
Molecular Formula C₁₉H₂₀ClFN₂O[3][4]
IUPAC Name 1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile;hydrochloride[5]

Stereochemistry: The Significance of the (R)-Enantiomer

Citalopram is administered as a racemic mixture, containing both (R)- and (S)-enantiomers.[6] Its primary metabolite, desmethylcitalopram, therefore also exists in both forms. The therapeutic activity of Citalopram is primarily attributed to the (S)-enantiomer (Escitalopram), which is a potent selective serotonin reuptake inhibitor (SSRI).[2][7] (R)-Desmethyl Citalopram is the metabolite of the less active (R)-Citalopram. Studying the specific enantiomers of metabolites is crucial for understanding the complete pharmacokinetic and pharmacodynamic profile of the parent drug, including potential off-target effects, drug-drug interactions, and individual patient metabolic differences.

Chemical Structure:

Figure 1: 2D Structure of (R)-Desmethyl Citalopram Hydrochloride

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and behavior in biological systems.

Table 2: Physicochemical Data

PropertyValueSource
Molecular Weight 346.83 g/mol [3][8]
Melting Point 70-72 °C[1][4][9]
Appearance Off-White to Light Yellow Solid[1]
Solubility Soluble in Chloroform and Methanol.[1][4][9] Also soluble in DMF (10 mg/ml), DMSO (20 mg/ml), and PBS (pH 7.2) (10 mg/ml).[10]
Storage Conditions Hygroscopic, store at -20°C under an inert atmosphere.[1]

These properties indicate that the compound is a stable solid at room temperature but requires controlled storage to prevent degradation from moisture. Its solubility in common organic solvents and aqueous buffers makes it amenable to a variety of experimental protocols.

Synthesis and Purification Workflow

The synthesis of enantiomerically pure (R)-Desmethyl Citalopram typically involves the demethylation of racemic Citalopram followed by chiral resolution to separate the (R) and (S) enantiomers.

Conceptual Synthesis Protocol:

The causality behind this multi-step process is driven by the need to first create the desmethyl backbone and then isolate the specific stereoisomer of interest.

  • Demethylation of Racemic Citalopram: The process often starts with racemic Citalopram. A common method for N-demethylation is the use of a chloroformate reagent, such as 1-chloroethyl chloroformate, in a suitable organic solvent.[11] This reaction selectively removes one of the methyl groups from the tertiary amine, yielding racemic desmethylcitalopram.[11][12]

  • Formation of Diastereomeric Salts (Chiral Resolution): The resulting racemic desmethylcitalopram is then resolved. This is achieved by reacting the racemic mixture with an enantiomerically pure chiral acid, such as Di-p-toluoyl-D-tartaric acid, in a solvent like methanol or isopropanol.[11][12] This reaction forms two diastereomeric salts, which have different physical properties (e.g., solubility).

  • Fractional Crystallization: The difference in solubility allows for the separation of the diastereomeric salts through fractional crystallization. The desired salt (containing the R-enantiomer of desmethylcitalopram) is selectively precipitated and isolated by filtration.[12]

  • Liberation of the Free Base and Salt Formation: The isolated diastereomeric salt is then treated with a base to liberate the enantiomerically pure (R)-desmethylcitalopram free base. Finally, the free base is dissolved in a suitable solvent (e.g., ethyl acetate) and treated with hydrochloric acid to precipitate the stable and handleable (R)-Desmethyl Citalopram Hydrochloride salt.[12]

Workflow Diagram:

G cluster_synthesis Synthesis & Purification rac_citalopram Racemic Citalopram demethylation Step 1: N-Demethylation (e.g., 1-chloroethyl chloroformate) rac_citalopram->demethylation rac_desmethyl Racemic Desmethylcitalopram demethylation->rac_desmethyl resolution Step 2: Chiral Resolution (e.g., Di-p-toluoyl-D-tartaric acid) rac_desmethyl->resolution diastereomers Diastereomeric Salts ((R)-Desmethyl + Acid) & ((S)-Desmethyl + Acid) resolution->diastereomers crystallization Step 3: Fractional Crystallization diastereomers->crystallization r_salt Isolated (R)-Salt crystallization->r_salt liberation Step 4: Base Treatment & HCl Addition r_salt->liberation final_product (R)-Desmethyl Citalopram HCl liberation->final_product

Caption: Synthesis and Resolution Workflow for (R)-Desmethyl Citalopram HCl.

Analytical Characterization

Accurate quantification and identification are critical for any research compound. High-Performance Liquid Chromatography (HPLC) is the standard method for analyzing (R)-Desmethyl Citalopram, particularly in biological matrices.[13][14]

Protocol: HPLC-Based Quantification in Human Serum

This protocol is a self-validating system, incorporating an internal standard to correct for extraction variability and ensure accuracy.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Rationale: SPE is chosen to efficiently extract the analyte from a complex matrix like serum, removing proteins and other interfering substances. C18 cartridges are effective for retaining moderately polar compounds like desmethylcitalopram.[14]

    • Steps:

      • Condition a C18 SPE cartridge with methanol followed by water.

      • To 1 mL of human serum, add an internal standard (e.g., protriptyline) and a buffer to adjust the pH.[13]

      • Load the sample onto the conditioned SPE cartridge.

      • Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove interferences.

      • Elute the analyte and internal standard with a stronger organic solvent (e.g., acetonitrile or methanol).

      • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

  • HPLC Analysis:

    • Rationale: A reverse-phase C18 column provides excellent separation for this type of molecule. A mobile phase consisting of an organic modifier and a pH-controlled aqueous buffer ensures good peak shape and retention. Fluorescence or diode array detection provides high sensitivity and specificity.[7][14][15]

    • Conditions:

      • Column: Inertsil ODS-3 C18 (250 x 4.6mm, 5 µm) or equivalent.[13]

      • Mobile Phase: Isocratic mixture of acetonitrile, methanol, and a phosphate buffer (e.g., 50 mM dipotassium hydrogenphosphate, pH 4.7).[14]

      • Flow Rate: 1.0 mL/min.

      • Detection: Diode Array Detector (DAD) at 220 nm or Fluorescence Detector for higher sensitivity.[14][15]

      • Injection Volume: 20 µL.

  • Data Analysis:

    • Rationale: A calibration curve is constructed to establish a linear relationship between concentration and detector response, allowing for the accurate quantification of the analyte in unknown samples.

    • Steps:

      • Prepare a series of calibration standards of known concentrations of (R)-Desmethyl Citalopram Hydrochloride in blank serum and process them alongside the unknown samples.

      • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.

      • Determine the concentration of the analyte in the unknown samples by interpolation from the linear regression of the calibration curve. The linear range is typically 5-75 ng/mL for desmethylcitalopram.[13]

Pharmacology and Mechanism of Action

(R)-Desmethyl Citalopram, like its parent compound, functions as a selective serotonin reuptake inhibitor (SSRI).[2] It binds to the serotonin transporter (SERT), blocking the reabsorption of serotonin into the presynaptic neuron and thereby increasing the concentration of serotonin in the synaptic cleft.[]

While the S-enantiomer (Escitalopram) is the primary contributor to the therapeutic effect, the R-enantiomer and its metabolite are not inert.[17] Studies have shown that desmethylcitalopram has a significant affinity for the human serotonin transporter.[17] However, its affinity for the norepinephrine transporter is substantially lower, confirming its classification as an SSRI.[17] The study of (R)-Desmethyl Citalopram is vital for building a complete picture of Citalopram's metabolic fate and overall pharmacological activity in vivo.

References

  • (R)-Desmethyl citalopram hydrochloride | C19H20ClFN2O. BuyersGuideChem. [Link]

  • Desmethyl citalopram hydrochloride | C19H20ClFN2O | CID 46780600. PubChem. [Link]

  • Desmethylcitalopram. Wikipedia. [Link]

  • Process for the preparation of escitalopram - Patent 2017271. EPO. [Link]

  • Quantitative Determination of Citalopram and its Metabolite Desmethycitalopram in Plasma by High Performance Liquid Chromatography. FABAD Journal of Pharmaceutical Sciences. [Link]

  • DESMETHYLESCITALOPRAM. precisionFDA. [Link]

  • High-performance liquid chromatography method for analyzing citalopram and desmethylcitalopram from human serum. PubMed. [Link]

  • Simultaneous analysis of citalopram and desmethylcitalopram by liquid chromatography with fluorescence detection after solid-phase extraction. PubMed. [Link]

  • Pharmacological properties of the active metabolites of the antidepressants desipramine and citalopram. PMC. [Link]

  • WO2008142379A2 - Process for the preparation of escitalopram via desmethylcitalopram, optical resolution and methylation of the s-isomer.
  • Desmethylcitalopram – Knowledge and References. Taylor & Francis Online. [Link]

  • DESMETHYL CITALOPRAM HYDROCHLORIDE. precisionFDA. [Link]

  • (R)-Desmethyl Citalopram Hydrochloride. CRO Splendid Lab Pvt. Ltd. [Link]

  • Analysis of Citalopram and Desmethylcitalopram in Postmortem Fluids and Tissues Using Liquid Chromatography-Mass Spectrometry. DTIC. [Link]

  • US6781003B1 - Preparation of pure citalopram.
  • Analysis of enantiomers of citalopram and its demethylated metabolites in plasma of depressive patients using chiral reverse-phase liquid chromatography. PubMed. [Link]

  • Novel and Improved Process for the Preparation of Citalopram. Asian Journal of Chemistry. [Link]

Sources

Pharmacological profile of (R)-Desmethyl Citalopram vs Escitalopram

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacological distinction between Escitalopram (the active (S)-enantiomer of citalopram) and (R)-Desmethyl Citalopram ((R)-DCT), the primary metabolite of the "inactive" (R)-citalopram enantiomer.

While Escitalopram is the therapeutic agent, the presence of (R)-DCT is clinically relevant not because of its efficacy, but because of its potential to act as a "metabolic echo" of the parent (R)-citalopram. Current research confirms that while Escitalopram utilizes an allosteric self-potentiation mechanism to lock the Serotonin Transporter (SERT) in an inhibited state, (R)-citalopram—and to a lesser extent its metabolite (R)-DCT—can destabilize this complex. This guide provides the mechanistic basis for why "pure" Escitalopram outperforms the racemate and defines the pharmacological irrelevance (and potential burden) of the (R)-metabolite.

Molecular Mechanism: The Allosteric Brake Hypothesis

The defining pharmacological difference lies in how these molecules interact with the orthosteric (primary) and allosteric (modulatory) sites on the SERT protein.

  • Escitalopram ((S)-Citalopram): Binds with high affinity (

    
     nM) to the orthosteric site. Crucially, it also binds to a low-affinity allosteric site on the extracellular vestibule. This allosteric binding stabilizes the drug-transporter complex, preventing the dissociation of the drug from the primary site. This is self-potentiation .
    
  • (R)-Desmethyl Citalopram ((R)-DCT): Lacks high affinity for the orthosteric site. However, it retains a structural affinity for the allosteric site. Unlike Escitalopram, binding of the (R)-congeners (both parent and metabolite) to the allosteric site induces a conformational change that weakens the grip of the drug at the orthosteric site. This is allosteric antagonism .

Diagram 1: The Allosteric Interaction at SERT

SERT_Mechanism SERT_Open SERT (Open Conformation) Complex_Stable Stable Inhibited Complex (Self-Potentiation) SERT_Open->Complex_Stable Escitalopram binds Orthosteric + Allosteric Complex_Unstable Destabilized Complex (Allosteric Antagonism) SERT_Open->Complex_Unstable Escitalopram (Ortho) + (R)-DCT (Allo) Escitalopram Escitalopram (S-Cit) Escitalopram->Complex_Stable Stabilizes R_Metabolite (R)-Desmethyl Citalopram R_Metabolite->Complex_Unstable Interferes

Figure 1: Escitalopram stabilizes SERT inhibition via allosteric binding.[1][2][3] (R)-DCT competes for the allosteric site, potentially destabilizing the complex and reducing therapeutic efficacy.

Pharmacological & Kinetic Profile

The following data consolidates binding affinities and pharmacokinetic parameters. Note the significant drop in affinity for the (R)-metabolite, rendering it therapeutically inert but pharmacokinetically persistent.

Table 1: Comparative Pharmacological Profile

ParameterEscitalopram (Active Drug)(R)-Desmethyl Citalopram (Metabolite)Ratio (S/R)
SERT Affinity (

)

nM

nM (Est.)

Selectivity (SERT vs NET) > 1000-foldLow SelectivityN/A
Allosteric Effect Stabilizing (Potentiation)Destabilizing (Antagonism)Opposing
Elimination Half-life (

)
27 – 32 hours45 – 55 hours(R) accumulates
BBB Penetration HighLow (More polar)(S) favors Brain

Key Insight: While (R)-DCT has a lower affinity than the parent (R)-citalopram (


 nM for parent vs. lower for metabolite), its extremely long half-life means it accumulates in plasma, particularly in CYP2C19 poor metabolizers. However, its poor Blood-Brain Barrier (BBB) penetration limits its central impact compared to the parent (R)-citalopram.

The Chirality Problem in Metabolism

Understanding the formation of (R)-DCT is critical for interpreting genotype-phenotype correlations. The metabolism is stereoselective.

  • Stereoselective Demethylation: CYP2C19 metabolizes (S)-citalopram faster than (R)-citalopram.

  • Consequence: In patients taking racemic Citalopram, the (R)-enantiomer and its metabolite (R)-DCT dominate the plasma profile (S/R ratio < 1). In patients taking pure Escitalopram, (R)-DCT is theoretically absent unless chiral inversion occurs (which is negligible in vivo).

Diagram 2: Metabolic Pathway & Stereoselectivity

Metabolism Racemic Racemic Citalopram Escitalopram Escitalopram (S) Racemic->Escitalopram R_Cit (R)-Citalopram Racemic->R_Cit CYP2C19 CYP2C19 (Major) Escitalopram->CYP2C19 Fast CYP3A4 CYP3A4 (Minor) Escitalopram->CYP3A4 R_Cit->CYP2C19 Slow R_Cit->CYP3A4 S_DCT (S)-Desmethyl Citalopram CYP2C19->S_DCT R_DCT (R)-Desmethyl Citalopram CYP2C19->R_DCT CYP3A4->S_DCT CYP3A4->R_DCT

Figure 2: Stereoselective metabolism. CYP2C19 preferentially clears the active (S)-enantiomer. The (R)-enantiomer is metabolized more slowly, leading to the accumulation of (R)-DCT.

Experimental Protocols

To validate the specific impact of (R)-DCT in a research setting, the following protocols are recommended.

Protocol A: [³H]-Escitalopram Dissociation Assay (Allosteric Validation)

Purpose: To determine if (R)-DCT accelerates the dissociation of Escitalopram from SERT (indicating allosteric antagonism).

  • Membrane Prep: Transfect COS-1 or HEK-293 cells with hSERT cDNA. Harvest membranes after 48h.

  • Pre-incubation: Incubate membranes with 2 nM [³H]-Escitalopram for 60 min at 20°C to reach equilibrium binding at the orthosteric site.

  • Dissociation Phase:

    • Control: Add excess unlabeled Escitalopram (100 µM) to prevent re-binding.

    • Experimental: Add excess unlabeled Escitalopram (100 µM) + (R)-DCT (varying concentrations: 10 nM – 10 µM) .

  • Measurement: Aliquot samples at 0, 2, 5, 10, 30, and 60 mins. Filter rapidly through GF/C glass fiber filters. Count radioactivity.

  • Analysis: Plot ln(Bound/Bound_0) vs. time. If (R)-DCT acts as an allosteric antagonist, the dissociation rate (

    
    ) will increase compared to the control.
    
Protocol B: Chiral LC-MS/MS Quantification

Purpose: To distinguish (R)-DCT from (S)-DCT in biological samples (vital for pharmacokinetic studies).

  • Column: Chiral-AGP (α1-acid glycoprotein) column, 100 x 4.0 mm, 5 µm.

  • Mobile Phase: 10 mM Ammonium Acetate (pH 4.5) : Acetonitrile (85:15 v/v).

  • Flow Rate: 0.9 mL/min.

  • Detection: MS/MS (ESI positive mode). Monitor transitions:

    • Citalopram: 325.2

      
       109.0
      
    • Desmethylcitalopram: 311.2

      
       109.0
      
  • Validation: (R)-DCT typically elutes after (S)-DCT on AGP columns.

References

  • Sánchez, C., et al. (2004). "Escitalopram versus citalopram: the surprising role of the R-enantiomer."[2][3][4] Psychopharmacology.

  • Chen, F., et al. (2005). "The S-enantiomer of R,S-citalopram, increases inhibitor binding to the human serotonin transporter by an allosteric mechanism."[2][5] European Neuropsychopharmacology.[2]

  • Rochat, B., et al. (1995).[6] "Stereoselective biotransformation of the selective serotonin reuptake inhibitor citalopram and its demethylated metabolites." Journal of Pharmacology and Experimental Therapeutics.

  • Plenge, P., et al. (2012).[7] "Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5-HT transporter."[7] British Journal of Pharmacology.[8]

  • FDA Drug Approval Package. (2002). "Lexapro (Escitalopram Oxalate) Pharmacology Review."

Sources

An In-Depth Technical Guide to the Metabolic Pathway of Citalopram to (R)-Desmethylcitalopram

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citalopram, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed antidepressant. Its metabolism is a critical determinant of its pharmacokinetic profile and therapeutic efficacy. This technical guide provides a comprehensive overview of the metabolic conversion of citalopram to its primary active metabolite, desmethylcitalopram, with a specific focus on the (R)-enantiomer. We will delve into the enzymatic pathways, stereoselectivity, and the analytical methodologies employed to study this biotransformation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction: The Clinical Significance of Citalopram and its Metabolism

Citalopram is administered as a racemic mixture of two enantiomers, (S)-citalopram (escitalopram) and (R)-citalopram.[1] The therapeutic effect of citalopram is primarily attributed to the (S)-enantiomer, which is a potent inhibitor of serotonin reuptake.[1][2] The metabolism of citalopram is a key factor influencing its plasma concentration, duration of action, and potential for drug-drug interactions. The primary metabolic pathway is N-demethylation to form desmethylcitalopram, which also exists as (S)- and (R)-enantiomers.[3] Desmethylcitalopram is an active metabolite, retaining significant SSRI activity, and thus contributes to the overall pharmacological effect of the parent drug.[4][5] Understanding the stereoselective metabolism of citalopram to its desmethylated metabolites is crucial for optimizing therapeutic outcomes and ensuring patient safety.

The Enzymatic Machinery: Cytochrome P450 Isoforms in Citalopram Demethylation

The N-demethylation of citalopram to desmethylcitalopram is primarily catalyzed by the hepatic cytochrome P450 (CYP) enzyme system.[6] In-vitro studies using human liver microsomes and cDNA-expressed CYP enzymes have identified three key isoforms involved in this biotransformation: CYP2C19, CYP3A4, and CYP2D6.[7][8][9]

  • CYP2C19 and CYP3A4 are the major contributors to the formation of desmethylcitalopram.[2][10]

  • CYP2D6 plays a more minor role in this initial demethylation step.[2][8]

The contribution of each enzyme can vary depending on the concentration of citalopram. At therapeutic concentrations, CYP3A4 is responsible for a significant portion of desmethylcitalopram formation, while the role of CYP2C19 becomes more prominent at higher concentrations.[7][11]

Stereoselectivity of Metabolism

The metabolism of citalopram is stereoselective, with a preferential conversion of the biologically active (S)-enantiomer by CYP2C19, CYP3A4, and CYP2D6.[6][7] This leads to different steady-state concentrations of the (R)- and (S)-enantiomers of both citalopram and desmethylcitalopram.[2] Studies have shown that the clearance of (R)-citalopram is slower than that of (S)-citalopram.[12] Interestingly, CYP2D6 exhibits an opposite stereoselectivity compared to CYP2C19 and CYP3A4 in the biotransformation of citalopram enantiomers.[8]

The subsequent N-demethylation of desmethylcitalopram to didesmethylcitalopram is exclusively mediated by CYP2D6.[2][7]

Genetic Polymorphisms and Their Impact

Genetic variations in the genes encoding for CYP enzymes can significantly impact citalopram metabolism and lead to interindividual differences in drug response.

  • CYP2C19: Polymorphisms in the CYP2C19 gene are a major factor affecting citalopram plasma concentrations.[2] Individuals who are "poor metabolizers" for CYP2C19 have reduced clearance and consequently higher plasma levels of citalopram.[10][13] Conversely, "ultrarapid metabolizers" with the CYP2C19*17 allele exhibit lower serum concentrations of (S)-citalopram.[2]

  • CYP2D6: While having a lesser role in the initial demethylation, the combination of poor metabolizer genotypes for both CYP2C19 and CYP2D6 can significantly increase the half-life of citalopram and the risk of adverse effects.[2]

  • CYP3A4: Variations in CYP3A4 activity can also contribute to the variability in escitalopram plasma concentrations.[14]

Visualizing the Metabolic Pathway

The following diagram illustrates the primary metabolic pathway of citalopram, highlighting the key enzymes involved in the formation of (R)-Desmethylcitalopram.

Citalopram_Metabolism cluster_racemate Racemic Citalopram cluster_enantiomers Enantiomers cluster_primary_metabolites Primary Metabolites (Active) cluster_secondary_metabolites Secondary & Other Metabolites Citalopram (R,S)-Citalopram R_Citalopram (R)-Citalopram Citalopram->R_Citalopram S_Citalopram (S)-Citalopram (Escitalopram) Citalopram->S_Citalopram R_Desmethyl (R)-Desmethylcitalopram R_Citalopram->R_Desmethyl CYP2C19, CYP3A4, CYP2D6 (N-demethylation) Propionic_Acid Citalopram Propionic Acid (Inactive) R_Citalopram->Propionic_Acid MAO-A/B, Aldehyde Oxidase (Deamination) N_Oxide Citalopram N-Oxide R_Citalopram->N_Oxide CYP2D6 (N-oxidation) S_Desmethyl (S)-Desmethylcitalopram S_Citalopram->S_Desmethyl CYP2C19, CYP3A4, CYP2D6 (N-demethylation) S_Citalopram->Propionic_Acid MAO-A/B, Aldehyde Oxidase (Deamination) S_Citalopram->N_Oxide CYP2D6 (N-oxidation) R_Didesmethyl (R)-Didesmethylcitalopram R_Desmethyl->R_Didesmethyl CYP2D6 (N-demethylation) R_Desmethyl->Propionic_Acid MAO-A/B, Aldehyde Oxidase (Deamination) S_Didesmethyl (S)-Didesmethylcitalopram S_Desmethyl->S_Didesmethyl CYP2D6 (N-demethylation) S_Desmethyl->Propionic_Acid MAO-A/B, Aldehyde Oxidase (Deamination)

Caption: Metabolic pathway of Citalopram.

Experimental Protocols for Studying Citalopram Metabolism

The characterization of citalopram's metabolic pathway relies on robust in vitro and in vivo experimental models. Regulatory bodies like the FDA provide guidance on conducting such studies to ensure the safety and efficacy of drugs.[15][16][17]

In Vitro Microsomal Stability Assay

This assay is a cornerstone for investigating the metabolic stability of a compound and identifying the enzymes involved.

Objective: To determine the rate of metabolism of citalopram and the formation of (R)-Desmethylcitalopram in the presence of human liver microsomes.

Materials:

  • Human liver microsomes (pooled from multiple donors)[15]

  • Citalopram hydrochloride

  • (R)-Desmethylcitalopram standard

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)[18]

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system[19][20]

Step-by-Step Protocol: [18][21][22]

  • Preparation:

    • Prepare stock solutions of citalopram, (R)-desmethylcitalopram, and the internal standard in a suitable solvent (e.g., methanol or DMSO).

    • Thaw human liver microsomes on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes (typically 0.5-1 mg/mL protein concentration), and citalopram (at various concentrations to determine kinetics).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Vortex the samples and centrifuge at high speed to precipitate the microsomal proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of citalopram and (R)-desmethylcitalopram.[19][20]

  • Data Analysis:

    • Plot the concentration of citalopram versus time to determine the rate of metabolism and the half-life.

    • Plot the formation of (R)-desmethylcitalopram over time.

    • Enzyme kinetics (Km and Vmax) can be determined by varying the substrate concentration.

Enzyme Inhibition Studies

To identify the specific CYP isoforms responsible for citalopram metabolism, selective chemical inhibitors or recombinant CYP enzymes are used.[9]

Protocol Modification:

  • In separate incubation reactions, include a known selective inhibitor for each CYP isoform of interest (e.g., ketoconazole for CYP3A4, omeprazole for CYP2C19, quinidine for CYP2D6).

  • A significant reduction in the formation of (R)-desmethylcitalopram in the presence of a specific inhibitor indicates the involvement of that particular CYP isoform.

Experimental Workflow Visualization

Microsomal_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_processing Sample Processing cluster_analysis Analysis A Prepare Stock Solutions (Citalopram, Metabolite, IS) D Combine Buffer, Microsomes, and Citalopram A->D B Thaw Human Liver Microsomes B->D C Prepare NADPH Regenerating System F Initiate Reaction with NADPH C->F E Pre-incubate at 37°C D->E E->F G Collect Samples at Time Points (0, 5, 15, 30, 60 min) F->G H Quench with Acetonitrile + IS G->H I Vortex and Centrifuge H->I J Collect Supernatant I->J K LC-MS/MS Analysis J->K L Data Interpretation (Half-life, Metabolite Formation) K->L

Caption: In Vitro Microsomal Stability Assay Workflow.

Analytical Methodologies for Quantification

Accurate quantification of citalopram and its metabolites is essential for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) coupled with various detection methods is the most common analytical technique.[23]

  • HPLC with UV or Fluorescence Detection: These methods are widely used but may lack the sensitivity and selectivity required for low concentration samples.[23][24]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and specificity.[19][20] It allows for the simultaneous measurement of the parent drug and its metabolites in complex biological matrices like plasma and hair.[19]

Table 1: Comparison of Analytical Methods

MethodDetectorAdvantagesDisadvantages
HPLCUVCost-effective, robustLower sensitivity and selectivity
HPLCFluorescenceHigher sensitivity than UVNot all compounds fluoresce
LC-MS/MSTandem Mass SpectrometerHigh sensitivity, selectivity, and specificityHigher cost and complexity

Conclusion and Future Directions

The metabolic pathway of citalopram to (R)-desmethylcitalopram is a complex process primarily mediated by CYP2C19 and CYP3A4, with a minor contribution from CYP2D6. The stereoselective nature of this metabolism and the influence of genetic polymorphisms in CYP enzymes have significant clinical implications. A thorough understanding of this pathway, facilitated by robust in vitro and in vivo experimental models and advanced analytical techniques, is paramount for the development of safer and more effective antidepressant therapies.

Future research should continue to explore the role of other metabolic pathways, such as those mediated by monoamine oxidases in the brain, and the impact of less common genetic variants on citalopram metabolism.[25][26][27] Further investigation into the contribution of desmethylcitalopram to the overall therapeutic and adverse effects of citalopram will also be crucial for personalized medicine approaches in the treatment of depression.

References

  • PharmGKB summary: citalopram pharmacokinetics pathway - PMC. (n.d.). Retrieved from [Link]

  • Studies on the Stereoselective Metabolism of Citalopram by Human Liver Microsomes and cDNA-expressed Cytochrome P450 Enzymes. (1999). PubMed. Retrieved from [Link]

  • Analytical methodologies for the enantiodetermination of citalopram and its metabolites. (2020). Chirality, 32(1), 32-41. Retrieved from [Link]

  • Stereoselective single-dose kinetics of citalopram and its metabolites in rats. (2003). Chirality, 15(7), 622-9. Retrieved from [Link]

  • Citalopram and Escitalopram Pathway, Pharmacokinetics. (n.d.). ClinPGx. Retrieved from [Link]

  • Stereoisomers in Psychiatry: The Case of Escitalopram. (2002). Primary care companion to the Journal of clinical psychiatry, 4(1), 20–24. Retrieved from [Link]

  • Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. (1997). U.S. Food and Drug Administration. Retrieved from [Link]

  • Quantitative Determination of Citalopram and its Metabolite Desmethycitalopram in Plasma by High Performance Liquid Chromatography. (2006). FABAD Journal of Pharmaceutical Sciences, 31(2), 85-91. Retrieved from [Link]

  • Stereoselective biotransformation of the selective serotonin reuptake inhibitor citalopram and its demethylated metabolites by monoamine oxidases in human liver. (1998). Biochemical pharmacology, 56(1), 15–23. Retrieved from [Link]

  • Identification of three cytochrome P450 isozymes involved in N-demethylation of citalopram enantiomers in human liver microsomes. (1997). Pharmacogenetics, 7(1), 1-10. Retrieved from [Link]

  • Escitalopram (S-citalopram) and its metabolites in vitro: Cytochromes mediating biotransformation, inhibitory effects, and comparison to R-citalopram. (2001). Drug Metabolism and Disposition, 29(10), 1359-1366. Retrieved from [Link]

  • Citalopram and desmethylcitalopram in vitro: human cytochromes mediating transformation, and cytochrome inhibitory effects. (2001). Drug Metabolism and Disposition, 29(4 Pt 1), 436-441. Retrieved from [Link]

  • Pharmacokinetics of citalopram in relation to genetic polymorphism of CYP2C19. (2003). Clinical Pharmacology & Therapeutics, 74(3), 266-273. Retrieved from [Link]

  • Quantification of citalopram or escitalopram and their demethylated metabolites in neonatal hair samples by liquid chromatography-tandem mass spectrometry. (2008). Journal of pharmaceutical and biomedical analysis, 48(4), 1201–1206. Retrieved from [Link]

  • In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling. (2020). U.S. Food and Drug Administration. Retrieved from [Link]

  • Analysis of enantiomers of citalopram and its demethylated metabolites in plasma of depressive patients using chiral reverse-phase liquid chromatography. (1995). Therapeutic drug monitoring, 17(3), 273–279. Retrieved from [Link]

  • A population pharmacokinetic model for R- and S-citalopram and desmethylcitalopram in Alzheimer's disease patients with agitation. (2015). Journal of pharmacokinetics and pharmacodynamics, 42(5), 459–470. Retrieved from [Link]

  • Safety Testing of Drug Metabolites Guidance for Industry. (2020). U.S. Food and Drug Administration. Retrieved from [Link]

  • A population pharmacokinetic model for R- and S-citalopram and desmethylcitalopram in Alzheimer's disease patients with agitation. (2015). Journal of pharmacokinetics and pharmacodynamics, 42(5), 459–470. Retrieved from [Link]

  • CYP2C19 Variation and Citalopram Response. (2014). The primary care companion for CNS disorders, 16(1), PCC.13m01543. Retrieved from [Link]

  • Analytical procedures for the determination of the selective serotonin reuptake inhibitor antidepressant citalopram and its metabolites. (2011). Biomedical chromatography : BMC, 25(1-2), 15–30. Retrieved from [Link]

  • Citalopram and Escitalopram Pathway, Pharmacokinetics. (n.d.). ClinPGx. Retrieved from [Link]

  • Effects of Cytochrome P450 (CYP) 2C19 Genotypes on Steady-State Plasma Concentrations of Escitalopram and its Desmethyl Metabolite in Japanese Patients With Depression. (2014). Therapeutic drug monitoring, 36(5), 647–651. Retrieved from [Link]

  • In vitro assessment of the impact of 30 CYP2C19 variants on citalopram metabolism. (2023). Frontiers in pharmacology, 14, 1243147. Retrieved from [Link]

  • In vitro biotransformation of the selective serotonin reuptake inhibitor citalopram, its enantiomers and demethylated metabolites by monoamine oxidase in rat and human brain preparations. (2002). Molecular psychiatry, 7(2), 181–188. Retrieved from [Link]

  • In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. (2017). U.S. Food and Drug Administration. Retrieved from [Link]

  • In vitro biotransformation of the selective serotonin reuptake inhibitor citalopram, its enantiomers and demethylated metabolites by monoamine oxidase in rat and human brain preparations. (2002). Molecular Psychiatry, 7(2), 181-8. Retrieved from [Link]

  • Investigation of CYP3A4*22 polymorphism effects on the depressed treatment by citalopram and sertraline. (2022). Research Square. Retrieved from [Link]

  • Desmethylcitalopram. (n.d.). Wikipedia. Retrieved from [Link]

  • Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. (2020). Regulations.gov. Retrieved from [Link]

  • Simultaneous Quantification of Citalopram and its Main Metabolite, Desmethylcitalopram, in Human Saliva by UHPLC. (2020). Current pharmaceutical analysis, 16(7), 896–903. Retrieved from [Link]

  • Desmethylcitalopram – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). Hypha Discovery. Retrieved from [Link]

  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved from [Link]

  • Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism. (2025). Drug testing and analysis. Retrieved from [Link]

  • Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism. (2025). Drug testing and analysis. Retrieved from [Link]

  • Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism. (2025). Drug Testing and Analysis. Retrieved from [Link]

Sources

Technical Guide: Binding Affinity and Allosteric Modulation of (R)-Desmethylcitalopram at SERT

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the binding affinity profile of (R)-Desmethylcitalopram and its parent compounds at the serotonin transporter (SERT).

Executive Summary

The development of Escitalopram (the pure S-enantiomer of citalopram) represents a landmark "chiral switch" in psychopharmacology. While the parent compound, Citalopram , is a racemic mixture of R- and S-enantiomers, the therapeutic activity resides almost exclusively in the S-enantiomer.

This guide analyzes the pharmacological properties of the metabolite (R)-Desmethylcitalopram (R-DCT) . Unlike its active counterpart (S-DCT) or the active parent (S-Citalopram), R-DCT exhibits negligible affinity for the orthosteric binding site of the serotonin transporter (SERT). However, its structural precursor, (R)-Citalopram , acts as an allosteric inhibitor—a "brake"—that compromises the efficacy of the active drug. Understanding the binding kinetics of these enantiomers and metabolites is critical for interpreting the superior clinical profile of Escitalopram over racemic Citalopram.

Molecular Pharmacology & Metabolism

Structural Basis and Chirality

Citalopram exists as a racemate (50:50 mixture).[1] The chirality centers on the propylamine side chain.

  • (S)-Citalopram (Escitalopram): The eutomer (active enantiomer).[2] High affinity for SERT.[3]

  • (R)-Citalopram: The distomer (inactive enantiomer at the primary site).

  • (R)-Desmethylcitalopram (R-DCT): The primary metabolite of R-Citalopram.[1]

Metabolic Pathway

Metabolism occurs primarily in the liver via CYP2C19, CYP3A4, and CYP2D6. The process is stereoselective, leading to distinct pharmacokinetic profiles for the enantiomers.

Key Observation: In humans, (S)-citalopram is eliminated faster than (R)-citalopram.[4] Consequently, during chronic treatment with racemic citalopram, the plasma concentration of the inactive (R)-citalopram and its metabolite (R)-DCT exceeds that of the active (S)-forms, exacerbating potential allosteric interference.

Metabolism cluster_legend Pharmacological Activity RCit (R)-Citalopram (Inactive/Allosteric Modulator) RDCT (R)-Desmethylcitalopram (Low Affinity) RCit->RDCT N-Demethylation (CYP2C19, CYP3A4) SCit (S)-Citalopram (Active/Escitalopram) SDCT (S)-Desmethylcitalopram (Active Metabolite) SCit->SDCT N-Demethylation (CYP2C19, CYP3A4) Red = Antagonistic/Inactive Red = Antagonistic/Inactive Green = Therapeutic Agonist Green = Therapeutic Agonist Red = Antagonistic/Inactive->Green = Therapeutic Agonist

Figure 1: Stereoselective metabolic pathway of Citalopram.[4] (R)-enantiomers accumulate due to slower clearance.

Binding Affinity Profile

The serotonin transporter (SERT) possesses two distinct binding sites:[5][6][7]

  • Orthosteric Site (S1): The high-affinity site where 5-HT and SSRIs bind to inhibit reuptake.

  • Allosteric Site (S2): A low-affinity modulatory site in the extracellular vestibule.

Comparative Affinity Data ( )

The following data consolidates findings from radioligand binding assays (using [


H]-Citalopram or [

H]-5-HT) in human SERT (hSERT) expressed in COS-1 cells or rat brain synaptosomes.
CompoundOrthosteric Affinity (

)
Relative PotencyFunction at SERT
(S)-Citalopram 1.1 – 5.4 nM 100% (Reference)Potent Inhibitor
(S)-Desmethylcitalopram ~10 – 15 nM ~30-50%Active Metabolite
(R)-Citalopram 180 – 300 nM < 3%Weak Inhibitor / Allosteric Modulator
(R)-Desmethylcitalopram > 1000 nM (Micromolar)NegligibleInactive

Analysis of (R)-Desmethylcitalopram: Unlike the parent (R)-Citalopram, which retains "moderate" affinity (approx. 40-fold lower than S-Cit), (R)-Desmethylcitalopram exhibits a drastic reduction in affinity. It is effectively functionally inert at the orthosteric site at therapeutic concentrations. Its clinical relevance lies not in direct inhibition, but in its potential contribution to the "inactive" metabolite pool that may compete for metabolic enzymes or transporters non-selectively, though this effect is minor compared to (R)-Citalopram.

The "R-Enantiomer Problem" (Allosteric Modulation)

While (R)-DCT is low-affinity, its parent (R)-Citalopram presents a unique pharmacological challenge.

  • Mechanism: (R)-Citalopram binds to the allosteric (S2) site on SERT.[5]

  • Effect: It stabilizes the transporter in a conformation that impedes the binding or efficacy of (S)-Citalopram at the primary (S1) site.

  • Result: In racemic Citalopram, the presence of the R-enantiomer actively counteracts the S-enantiomer, reducing the overall antidepressant effect.[8] This is why 10mg of Escitalopram is often clinically superior to 20mg of racemic Citalopram.

Experimental Protocol: Radioligand Binding Assay

To determine the binding affinity (


) of (R)-Desmethylcitalopram, researchers must employ a competitive inhibition assay. This protocol ensures the separation of specific SERT binding from non-specific interactions.
Reagents & Preparation
  • Tissue Source: HEK-293 cells stably expressing hSERT or Rat cortical synaptosomes.

  • Radioligand: [

    
    H]-Citalopram (Specific Activity ~80 Ci/mmol) or [
    
    
    
    H]-Paroxetine.
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Step-by-Step Workflow
  • Membrane Preparation:

    • Homogenize tissue in ice-cold buffer.

    • Centrifuge at 48,000

      
       for 15 min at 4°C.
      
    • Resuspend pellet in assay buffer to achieve protein concentration of 5–10 µ g/well .

  • Incubation (Competition Phase):

    • Total Binding: Membrane + [

      
      H]-Ligand (e.g., 1 nM).
      
    • Non-Specific Binding (NSB): Add 10 µM Fluoxetine or Paroxetine (saturating concentration).

    • Test Compounds: Add increasing concentrations of (R)-Desmethylcitalopram (

      
       M to 
      
      
      
      M).
    • Incubate for 60 minutes at 25°C.

  • Termination & Counting:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce binding to the filter).

    • Wash 3x with ice-cold buffer.

    • Measure radioactivity via liquid scintillation counting.

  • Data Analysis:

    • Calculate

      
       using non-linear regression (Sigmoidal dose-response).
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is its dissociation constant).

BindingAssay Step1 1. Membrane Prep (hSERT Transfected Cells) Step2 2. Incubation [3H]-Ligand + (R)-DCT (Titration) Step1->Step2 Step3 3. Filtration (GF/B Filters + PEI) Step2->Step3 Step4 4. Scintillation Counting Step3->Step4 Step5 5. Data Analysis (Cheng-Prusoff -> Ki) Step4->Step5

Figure 2: Workflow for determining


 values via Radioligand Binding Assay.

Functional Implications & Allosteric Signaling

The diagram below illustrates the "Allosteric Brake" hypothesis. While (R)-Desmethylcitalopram is largely inert, its precursor (R)-Citalopram binds to the S2 site, negatively modulating the efficacy of the therapeutic S-enantiomer.

Allostery SERT SERT Transporter S1 Orthosteric Site (S1) High Affinity S2 Allosteric Site (S2) Low Affinity SCit (S)-Citalopram S1->SCit  Inhibits 5-HT Reuptake   RCit (R)-Citalopram S2->RCit  Stabilizes Low-Affinity State   RCit->S1  Allosteric Inhibition   RDCT (R)-Desmethylcitalopram RDCT->S1  No Binding   RDCT->S2  Weak/No Effect  

Figure 3: The Allosteric "Brake" Mechanism. (R)-Citalopram interferes with (S)-Citalopram at the S1 site via S2 binding.

References

  • Sánchez, C., et al. (2003). "Escitalopram, the S-(+)-enantiomer of citalopram, is a selective serotonin reuptake inhibitor with potent effects in animal models predictive of antidepressant and anxiolytic activities."[9] Psychopharmacology. Link

  • Chen, F., et al. (2005). "The S-enantiomer of R,S-citalopram, increases inhibitor binding to the human serotonin transporter by an allosteric mechanism."[10] European Neuropsychopharmacology.[10] Link

  • Tatsumi, M., et al. (1997). "Pharmacological profile of antidepressants and related compounds at human monoamine transporters." European Journal of Pharmacology. Link

  • Plenge, P., & Mellerup, E. T. (2005). "An allosteric binding site on the serotonin transporter."[11] Lundbeck Institute Research.

  • Zhong, H., et al. (2012). "Escitalopram, an antidepressant with an allosteric effect at the serotonin transporter—a review of current understanding of its mechanism of action." Psychopharmacology. Link

Sources

Technical Guide: Comparative Pharmacology of (R)-Desmethylcitalopram vs. (S)-Desmethylcitalopram

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the physicochemical, pharmacokinetic, and pharmacodynamic distinctions between (S)-Desmethylcitalopram (S-DCT) and (R)-Desmethylcitalopram (R-DCT) . While often viewed merely as downstream metabolites of Citalopram (racemate) and Escitalopram (S-enantiomer), these compounds exhibit distinct biological behaviors.

S-DCT serves as an active metabolite retaining significant SERT inhibitory potential, contributing to the therapeutic envelope of the parent drug. Conversely, R-DCT —which accumulates to higher steady-state concentrations due to stereoselective clearance—is largely pharmacologically inefficient regarding SERT inhibition but poses potential risks regarding off-target ion channel blockade (hERG) and competitive interference.

Chemical & Structural Basis[1][2]

Both compounds are N-demethylated metabolites of citalopram.[1][2][3] The chirality centers on the quaternary carbon of the phthalan ring.

Feature(S)-Desmethylcitalopram(R)-Desmethylcitalopram
Origin Metabolite of Escitalopram (S-Cit) & (S)-fraction of CitalopramMetabolite of (R)-fraction of Citalopram
Stereochemistry Eutomer (Active Configuration)Distomer (Inactive/Less Active Configuration)
3D Conformation Aligns with SERT orthosteric siteSteric clash with SERT orthosteric site
CAS Number 62498-68-4 (Generic)62498-67-3 (Generic)
Structural Visualization (DOT)

The following diagram illustrates the stereochemical relationship and metabolic origin.

G RCit (R)-Citalopram (Distomer) RDCT (R)-Desmethylcitalopram (Accumulating Metabolite) RCit->RDCT CYP2C19 (Slow Clearance) SCit (S)-Citalopram (Escitalopram - Eutomer) SDCT (S)-Desmethylcitalopram (Active Metabolite) SCit->SDCT CYP2C19, CYP3A4 (Fast Clearance)

Caption: Stereoselective metabolic divergence of Citalopram enantiomers.

Pharmacodynamics (PD): Mechanism of Action

SERT Binding & Potency

The therapeutic efficacy of citalopram/escitalopram is driven by the inhibition of the Serotonin Transporter (SERT). The metabolites differ significantly in their affinity (


) and inhibitory potential (

).
  • S-DCT: Retains antidepressant activity. It is approximately 6-fold less potent than the parent S-Citalopram but remains a potent SSRI in its own right.[1]

  • R-DCT: Historically considered inactive. Recent data suggests it is 4-fold more potent than its parent (R)-Citalopram, yet still significantly weaker than the S-variants.

CompoundSERT Inhibition (

)
Relative Potency (vs Parent)
(S)-Citalopram ~2.1 nM100% (Reference)
(S)-DCT ~12–15 nM~15–20% of Parent
(R)-Citalopram ~60–80 nM< 5% of S-Cit
(R)-DCT ~20–30 nMHigher than R-Cit , lower than S-Cit
The "R-Enantiomer Burden" & Allosteric Inhibition

A critical phenomenon in citalopram pharmacology is the allosteric inhibition of SERT by the R-enantiomer.

  • Mechanism: (R)-Citalopram binds to a low-affinity allosteric site on SERT, stabilizing the transporter in a conformation that prevents (S)-Citalopram from binding effectively to the orthosteric site.

  • Metabolite Role: While definitive data on R-DCT's allosteric potential is less established than for R-Citalopram, the accumulation of R-metabolites contributes to the "chiral burden," potentially occupying the transporter without inducing therapeutic blockade, or competing with S-DCT.

Pharmacokinetics (PK) & Metabolism

The metabolism of citalopram is stereoselective, leading to a non-racemic ratio of metabolites in plasma.[4]

Metabolic Pathway

The N-demethylation is mediated primarily by CYP2C19 , with contributions from CYP3A4 and CYP2D6.

Metabolism cluster_0 Plasma Accumulation (Steady State) R_Path R-Citalopram (High Accumulation) R_DCT (R)-Desmethylcitalopram (Major Metabolite Fraction) R_Path->R_DCT CYP2C19 (Main) CYP2D6 S_Path S-Citalopram (Rapid Clearance) S_DCT (S)-Desmethylcitalopram (Minor Metabolite Fraction) S_Path->S_DCT CYP2C19 (Main) CYP3A4 R-Didesmethylcitalopram R-Didesmethylcitalopram R_DCT->R-Didesmethylcitalopram CYP2D6 S-Didesmethylcitalopram S-Didesmethylcitalopram S_DCT->S-Didesmethylcitalopram CYP2D6

Caption: Stereoselective metabolic flux showing the accumulation of R-isoforms.

Plasma Ratios (Steady State)

Due to slower clearance, the R-enantiomers accumulate.

  • Parent Drug: S/R ratio

    
     0.5 – 0.6.
    
  • Metabolite (DCT): S/R ratio

    
     0.7.[4]
    
  • Implication: In patients taking racemic citalopram, the plasma is dominated by the less active (R)-forms (R-Cit and R-DCT), which do not contribute to efficacy but may drive toxicity.

Safety & Toxicology: QT Prolongation

Both citalopram and its metabolites inhibit the hERG potassium channel (


 current), which is the mechanistic basis for QT interval prolongation and Torsades de Pointes (TdP) risk.
  • Parent vs. Metabolite: The parent compounds are more potent hERG inhibitors (

    
    ) than the metabolites (
    
    
    
    ).
  • Stereoselectivity: While S-Citalopram is cleaner than the racemate regarding QT issues (due to lower required dosage), R-DCT accumulation presents a silent risk. Because R-DCT accumulates to higher levels than S-DCT, it contributes a larger fraction of the total "hERG-blocking burden" in plasma, despite having low therapeutic value.

Experimental Protocols

Protocol A: Chiral Separation via LC-MS/MS

To distinguish (R)-DCT from (S)-DCT in biological matrices, chiral chromatography is required.

System: UHPLC coupled to Tandem Mass Spectrometry (MS/MS).[5] Stationary Phase: Chirobiotic V (Vancomycin-based) or Chiralcel OD-R (Cellulose-based).

Step-by-Step Workflow:

  • Sample Preparation:

    • Aliquot

      
       plasma.
      
    • Liquid-Liquid Extraction (LLE) using n-hexane/isoamyl alcohol (98:2 v/v) or Butyl Acetate at pH 9.0 (adjust with NaOH).

    • Vortex (5 min) and Centrifuge (10,000 g, 10 min).

    • Evaporate organic layer under nitrogen; reconstitute in mobile phase.

  • Chromatographic Conditions (Chirobiotic V):

    • Column: Chirobiotic V (

      
       mm, 
      
      
      
      ).[5]
    • Mobile Phase: Methanol : Acetic Acid : Triethylamine (100:0.1:0.1 v/v/v). Note: Polar Ionic Mode.

    • Flow Rate: 1.0 mL/min.

    • Injection Vol:

      
      .
      
  • MS/MS Detection (MRM Mode):

    • Ionization: ESI Positive.

    • Transitions:

      • Citalopram:

        
        
        
      • Desmethylcitalopram:

        
        
        
    • Resolution: Baseline separation of R and S enantiomers should occur within 15-20 minutes.

Protocol B: SERT Binding Assay (Radioligand Competition)

To validate affinity differences.

  • Membrane Prep: HEK-293 cells stably expressing human SERT (hSERT).

  • Radioligand:

    
    -Citalopram or 
    
    
    
    -5-HT (2 nM).
  • Competition: Incubate membranes with radioligand and varying concentrations (

    
     to 
    
    
    
    M) of isolated (R)-DCT or (S)-DCT.
  • Incubation: 1 hour at 25°C.

  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.5% PEI.

  • Analysis: Scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • Stereoselective Metabolism of Citalopram: Rochat, B., Amey, M., & Baumann, P. (1995).[1][3] Analysis of enantiomers of citalopram and its demethylated metabolites in plasma of depressive patients. Therapeutic Drug Monitoring.

  • Allosteric Mechanism of R-Citalopram: Plenge, P., & Mellerup, E. T. (2005). The S-enantiomer of R,S-citalopram, increases inhibitor binding to the human serotonin transporter by an allosteric mechanism.

  • Chiral LC-MS/MS Methodology: Ansari, S., & Shoukat, A. (2017).[5] Enantioselective analysis of citalopram and demethylcitalopram in human whole blood by chiral LC-MS/MS.

  • Pharmacokinetics & Steady State Ratios: Sidhu, J., et al. (1997). Steady-state pharmacokinetics of the enantiomers of citalopram and its metabolites in humans.

  • hERG Inhibition & QT Prolongation: Zhang, Y., & Hancox, J. C. (2014). Towards limiting QT interval prolongation and arrhythmia risk in citalopram use.

Sources

(R)-Desmethyl Citalopram Hydrochloride CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Developmental Impurity Profiling & Pharmacological Significance

Executive Summary

(R)-Desmethyl Citalopram Hydrochloride (CAS 144010-85-5) is the hydrochloride salt of the N-demethylated metabolite of (R)-citalopram. While (S)-citalopram (Escitalopram) is the therapeutically active enantiomer targeting the serotonin transporter (SERT), the (R)-enantiomers of both the parent drug and its metabolites play a critical, often antagonistic, role in pharmacodynamics.

In drug development, (R)-Desmethyl Citalopram is primarily utilized as a chiral standard for impurity profiling and pharmacokinetic (PK) resolution. Its presence in biological systems is significant due to the stereoselective metabolism of citalopram, where the (R)-enantiomer often exhibits a longer elimination half-life, leading to accumulation that may allosterically inhibit the efficacy of the active (S)-enantiomer [1]. This guide details the physicochemical properties, metabolic pathways, and a validated LC-MS/MS protocol for the isolation and quantification of this specific enantiomer.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The distinction between the racemic mixture, the free base, and the specific hydrochloride salt of the (R)-enantiomer is vital for accurate stoichiometric calculations in analytical chemistry.

PropertySpecification
Chemical Name (R)-Desmethyl Citalopram Hydrochloride
Synonyms (R)-N-Demethylcitalopram HCl; (R)-1-(4-Fluorophenyl)-1-(3-methylaminopropyl)-1,3-dihydroisobenzofuran-5-carbonitrile HCl
CAS Number 144010-85-5 (Specific to (R)-HCl salt) [2]
Related CAS 97743-99-2 (Racemic HCl); 62498-67-3 (Racemic Free Base)
Molecular Formula C₁₉H₂₀ClFN₂O
Molecular Weight 346.83 g/mol
Appearance White to off-white solid
Solubility Soluble in Methanol, DMSO, Water (>10 mg/mL)
Chirality (R)-Enantiomer (Rectus)

Pharmacological Context & Metabolic Pathway[2][7][8]

The "Chiral Brake" Hypothesis

While (S)-citalopram binds with high affinity to the primary site of the Serotonin Transporter (SERT), (R)-citalopram and its metabolites (including (R)-Desmethyl Citalopram) bind to an allosteric site on SERT. This allosteric binding stabilizes the transporter in a low-affinity conformation, effectively reducing the association rate of the active (S)-drug. This phenomenon is a primary driver for the "chiral switch" from racemic Citalopram to pure Escitalopram [3].

Metabolic Pathway Visualization

The following diagram illustrates the stereoselective metabolism of Citalopram. Note that CYP2C19 is the major determinant for the N-demethylation step.

MetabolicPathway cluster_legend Pharmacological Activity RCit (R)-Citalopram (Parent) RDes (R)-Desmethyl Citalopram (Metabolite I) RCit->RDes CYP2C19 (Major) CYP3A4, CYP2D6 SCit (S)-Citalopram (Escitalopram) SDes (S)-Desmethyl Citalopram (Metabolite I) SCit->SDes CYP2C19 (Major) CYP3A4, CYP2D6 RDiDes (R)-Didesmethyl Citalopram (Metabolite II) RDes->RDiDes CYP2D6 SDiDes (S)-Didesmethyl Citalopram (Metabolite II) SDes->SDiDes CYP2D6 Legend Green = High SERT Affinity Red = Low Affinity / Allosteric Inhibitor

Figure 1: Stereoselective metabolic pathway of Citalopram.[1][2] (R)-Desmethyl Citalopram (highlighted yellow) accumulates due to slower clearance in specific CYP2C19 phenotypes.

Experimental Protocol: Chiral Separation & Quantification

To accurately quantify (R)-Desmethyl Citalopram in the presence of its (S)-enantiomer and parent compounds, a chiral LC-MS/MS method is required. Standard reverse-phase C18 columns cannot separate these enantiomers.

Analytical Workflow

Workflow cluster_prep Sample Preparation cluster_lc Chiral LC Separation cluster_ms Detection Sample Biological Matrix (Plasma/Serum) LLE Liquid-Liquid Extraction (n-Hexane:Isoamyl alcohol) Sample->LLE Dry Evaporation & Reconstitution (Mobile Phase) LLE->Dry Column Chiral Column (Chiralcel OD-R or Chirobiotic V) Dry->Column Gradient Isocratic Elution Acetonitrile : Buffer Column->Gradient MS MS/MS (ESI+) MRM Mode Gradient->MS Data Quantification (Peak Area Ratio) MS->Data

Figure 2: Analytical workflow for the chiral resolution of Citalopram metabolites.

Detailed Methodology

1. Sample Preparation (Liquid-Liquid Extraction):

  • Aliquot: Transfer 200 µL of plasma into a silanized glass tube.

  • Alkalinization: Add 50 µL of 0.1 M NaOH to ensure the analyte is in its free base form (improves extraction efficiency).

  • Extraction: Add 2 mL of extraction solvent (98:2 n-hexane:isoamyl alcohol). Vortex for 2 minutes.

  • Separation: Centrifuge at 3000 x g for 5 minutes. Transfer the organic (upper) layer to a clean tube.

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of mobile phase.

2. Chromatographic Conditions:

  • Column: Chiralcel OD-R (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chirobiotic V (Vancomycin-based).

  • Mobile Phase: Acetonitrile : 5mM Ammonium Acetate (pH 4.5) [40:60 v/v].

  • Flow Rate: 0.5 mL/min.

  • Temperature: 25°C (Temperature control is critical for chiral recognition).

3. Mass Spectrometry (MS/MS) Settings:

  • Ionization: ESI Positive Mode.

  • MRM Transition (Quantifier): m/z 311.2 → 262.1 (Loss of methylamine group).

  • MRM Transition (Qualifier): m/z 311.2 → 109.0 (Fluorophenyl moiety).

  • Internal Standard: Use Desmethylcitalopram-d3 (CAS 1189659-05-9).

Comparative Pharmacological Data

The following table summarizes the binding affinities (


) for the serotonin transporter (SERT). Note the significant difference in potency between the (S) and (R) forms.[3][4][5]
CompoundSERT Affinity (

, nM)
Selectivity Ratio (S/R)
(S)-Citalopram (Escitalopram)1.1--
(R)-Citalopram21.0~19x
(S)-Desmethyl Citalopram 6.1 --
(R)-Desmethyl Citalopram > 150.0 ~25x

(R)-Desmethyl Citalopram exhibits negligible therapeutic activity but retains the capacity to occupy the allosteric site, potentially interfering with the active drug's kinetics [4].

References

  • Sanchez, C., et al. (2004). "Escitalopram, the S-(+)-enantiomer of citalopram, is a selective serotonin reuptake inhibitor with potent effects in animal models of depression." Psychopharmacology. Link

  • Santa Cruz Biotechnology. "(R)-Desmethyl Citalopram Hydrochloride Product Data." SCBT.com. Link

  • Zhong, H., et al. (2012). "The S-enantiomer of R,S-citalopram, increases inhibitor binding to the human serotonin transporter by an allosteric mechanism."[4] PLoS One. Link

  • Rochat, B., et al. (1995). "Stereoselective determination of citalopram and its demethylated metabolites in plasma." Journal of Chromatography B. Link

  • Cayman Chemical. "Desmethylcitalopram (hydrochloride) Product Information." CaymanChem.com. Link

Sources

The Bioactivity of Citalopram Metabolites: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the bioactivity of the principal metabolites of citalopram, a widely prescribed selective serotonin reuptake inhibitor (SSRI). Designed for researchers, scientists, and drug development professionals, this document delves into the pharmacological intricacies of these metabolites, offering a synthesized view of their mechanisms of action, receptor affinities, and the enzymatic processes governing their formation. We will examine the causality behind experimental choices for assessing bioactivity and provide detailed protocols for key assays, ensuring a self-validating system of scientific integrity.

Introduction: Citalopram and Its Metabolic Fate

Citalopram is administered as a racemic mixture of two enantiomers, (S)-citalopram (escitalopram) and (R)-citalopram. The therapeutic efficacy of citalopram is primarily attributed to escitalopram, which is a potent and highly selective inhibitor of the serotonin transporter (SERT)[1][2]. Upon oral administration, citalopram is well-absorbed and undergoes extensive hepatic metabolism, primarily through the cytochrome P450 (CYP) enzyme system. This metabolic cascade results in the formation of two major metabolites: desmethylcitalopram (DCT) and didesmethylcitalopram (DDCT). Understanding the bioactivity of these metabolites is crucial for a comprehensive grasp of citalopram's overall pharmacological profile and for anticipating potential drug-drug interactions and individual variations in patient response.

The metabolic conversion of citalopram is a multi-step process involving several key CYP isoenzymes. The initial N-demethylation of citalopram to desmethylcitalopram is mediated by CYP2C19 and CYP3A4, with a minor contribution from CYP2D6. Subsequently, desmethylcitalopram is further metabolized to didesmethylcitalopram, a reaction predominantly catalyzed by CYP2D6[3][4].

Citalopram Citalopram DCT Desmethylcitalopram (DCT) Citalopram->DCT CYP2C19, CYP3A4, CYP2D6 DDCT Didesmethylcitalopram (DDCT) DCT->DDCT CYP2D6

Caption: Metabolic pathway of citalopram to its primary metabolites.

Comparative Bioactivity at Monoamine Transporters

The primary mechanism of action of citalopram and its active metabolites is the inhibition of the serotonin transporter (SERT), which leads to an increase in the synaptic concentration of serotonin. To fully appreciate the contribution of the metabolites to the overall pharmacological effect, it is essential to compare their binding affinities for SERT, as well as for the norepinephrine transporter (NET) and the dopamine transporter (DAT).

Key Findings from Literature:

  • Desmethylcitalopram (DCT): Multiple sources indicate that desmethylcitalopram possesses a binding affinity for the human serotonin transporter that is similar to that of the parent compound, citalopram[5][6]. This suggests that DCT is a pharmacologically active metabolite and likely contributes to the therapeutic effects of citalopram. However, like citalopram, DCT exhibits significantly lower affinity for NET and DAT, maintaining the selective profile for SERT[5].

  • Didesmethylcitalopram (DDCT): The bioactivity of didesmethylcitalopram is less consistently reported. Some sources describe it as an "inactive" metabolite[3]. However, other evidence suggests that it still functions as a selective serotonin reuptake inhibitor, albeit with potentially different potency compared to citalopram and DCT. The lack of robust, quantitative binding data for DDCT at the monoamine transporters is a notable gap in the current literature.

Table 1: Comparative Binding Affinities (Ki, nM) of Citalopram Enantiomers and Metabolites at Human Monoamine Transporters

CompoundSERT (Ki, nM)NET (Ki, nM)DAT (Ki, nM)Reference
(S)-Citalopram (Escitalopram)1.1 - 3.9>10,000>10,000[1][2][7]
(R)-Citalopram~30-156>10,000>10,000[2]
Desmethylcitalopram (DCT)Similar to Citalopram~500-fold lower than SERT affinityLow Affinity[5]
Didesmethylcitalopram (DDCT)Data not consistently availableData not consistently availableData not consistently available

Note: The Ki values can vary between studies due to different experimental conditions. The data presented here are a synthesis from multiple sources to provide a comparative overview.

The Enzymatic Engine: A Deeper Look at CYP-Mediated Metabolism

The inter-individual variability in response to citalopram can be significantly attributed to genetic polymorphisms in the CYP enzymes responsible for its metabolism. A thorough understanding of the enzyme kinetics provides a causal explanation for these variations.

CYP2C19: This enzyme is a major player in the initial demethylation of citalopram to DCT. Genetic variations in the CYP2C19 gene can lead to different metabolic phenotypes, including poor, intermediate, extensive, and ultrarapid metabolizers. Poor metabolizers may have higher plasma concentrations of citalopram, potentially increasing the risk of adverse effects, while ultrarapid metabolizers may have lower concentrations, which could lead to therapeutic failure.

CYP3A4: As another key enzyme in the formation of DCT, CYP3A4's activity can also influence citalopram's pharmacokinetics. Co-administration of drugs that are potent inhibitors or inducers of CYP3A4 can lead to significant drug-drug interactions.

CYP2D6: This enzyme is primarily responsible for the second demethylation step, converting DCT to DDCT. Genetic polymorphisms in CYP2D6 can therefore affect the ratio of DCT to DDCT in the plasma.

Table 2: Enzyme Kinetic Parameters for Citalopram Metabolism

EnzymeSubstrateProductKm (µM)Vmax (relative units)Reference
CYP2C19(S)-Citalopram(S)-Desmethylcitalopram69-
CYP3A4(S)-Citalopram(S)-Desmethylcitalopram588-
CYP2D6(S)-Citalopram(S)-Desmethylcitalopram29-
CYP2D6DesmethylcitalopramDidesmethylcitalopramMajor pathway-[3][4]

Note: Km (Michaelis constant) represents the substrate concentration at half-maximal reaction velocity, indicating the affinity of the enzyme for the substrate. A lower Km suggests a higher affinity.

cluster_citalopram Citalopram Metabolism cluster_enzymes CYP450 Enzymes Citalopram Citalopram DCT Desmethylcitalopram (Active) Citalopram->DCT DDCT Didesmethylcitalopram (Less Active/Inactive) DCT->DDCT CYP2C19 CYP2C19 CYP2C19->Citalopram CYP3A4 CYP3A4 CYP3A4->Citalopram CYP2D6 CYP2D6 CYP2D6->Citalopram CYP2D6->DCT

Caption: Relationship between CYP enzymes and citalopram metabolism.

Experimental Protocols for Assessing Bioactivity

To ensure the trustworthiness and reproducibility of bioactivity data, it is imperative to follow standardized and well-validated experimental protocols. This section provides detailed methodologies for two key assays used in the pharmacological characterization of citalopram and its metabolites.

In Vitro Assessment: Radioligand Binding Assay for Monoamine Transporter Affinity

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of test compounds for the serotonin, norepinephrine, and dopamine transporters.

Objective: To quantify the binding affinity of citalopram, desmethylcitalopram, and didesmethylcitalopram for SERT, NET, and DAT.

Materials:

  • Cell membranes prepared from cells expressing the human recombinant SERT, NET, or DAT.

  • Radioligands: [³H]-Citalopram or [¹²⁵I]-RTI-55 for SERT, [³H]-Nisoxetine for NET, and [³H]-WIN 35,428 for DAT.

  • Test compounds: Citalopram, desmethylcitalopram, and didesmethylcitalopram at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of a known potent inhibitor for the respective transporter).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid.

  • Scintillation counter.

  • 96-well plates.

  • Filtration apparatus.

Procedure:

  • Plate Preparation: In a 96-well plate, add assay buffer, the appropriate concentration of the test compound (or vehicle for total binding), and the non-specific binding control.

  • Membrane Addition: Add the cell membrane preparation to each well.

  • Radioligand Addition: Add the radioligand to each well to initiate the binding reaction.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the transporter.

Causality Behind Experimental Choices:

  • Choice of Radioligand: The selected radioligand should have high affinity and selectivity for the target transporter to ensure a robust signal-to-noise ratio.

  • Competitive Binding Format: This format allows for the determination of the affinity of unlabeled test compounds by their ability to compete with the radioligand for the same binding site.

  • Non-specific Binding Control: This is crucial to differentiate between binding to the target transporter and binding to other components of the assay system (e.g., filters, lipids).

In Vivo Assessment: The Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral assay to screen for potential antidepressant activity in rodents. The test is based on the principle that animals, when placed in an inescapable situation, will eventually adopt an immobile posture, and that this immobility is reduced by antidepressant treatment.

Objective: To evaluate the potential antidepressant-like effects of citalopram and its metabolites in a rodent model.

Materials:

  • Male mice or rats of a specific strain and age.

  • A cylindrical container (e.g., 25 cm high, 10 cm in diameter for mice) filled with water (23-25°C) to a depth that prevents the animal from touching the bottom with its tail or hind paws.

  • A video camera for recording the test sessions.

  • A stopwatch or automated tracking software.

  • Test compounds (citalopram, desmethylcitalopram, didesmethylcitalopram) and vehicle control.

Procedure:

  • Acclimation: Allow the animals to acclimate to the testing room for at least one hour before the experiment.

  • Drug Administration: Administer the test compound or vehicle to the animals at a predetermined time before the test (e.g., 30-60 minutes for intraperitoneal injection).

  • Test Session:

    • Gently place each animal individually into the water-filled cylinder.

    • Record the session for a total of 6 minutes.

  • Behavioral Scoring:

    • The last 4 minutes of the 6-minute session are typically analyzed.

    • Score the duration of immobility, which is defined as the time the animal spends floating and making only the movements necessary to keep its head above water.

    • Alternatively, score the duration of active behaviors, such as swimming and climbing.

  • Data Analysis:

    • Compare the mean duration of immobility between the different treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

    • A significant decrease in immobility time in a drug-treated group compared to the control group is indicative of an antidepressant-like effect.

Causality Behind Experimental Choices:

  • Inescapable Stressor: The inescapable nature of the water cylinder induces a state of behavioral despair, which is sensitive to antidepressant intervention.

  • Immobility as a Key Parameter: The duration of immobility is a reliable and quantifiable measure of the animal's behavioral response to the stressor.

  • Pre-treatment with Antidepressants: This allows for the assessment of the drug's ability to counteract the induced behavioral despair.

cluster_workflow Forced Swim Test Workflow Acclimation Animal Acclimation Drug_Admin Drug/Vehicle Administration Acclimation->Drug_Admin 1 hour Test_Session Forced Swim Test Drug_Admin->Test_Session 30-60 min Scoring Behavioral Scoring (Immobility Time) Test_Session->Scoring Record 6 min Analyze last 4 min Data_Analysis Statistical Analysis Scoring->Data_Analysis

Caption: Experimental workflow for the Forced Swim Test.

Clinical Implications and Future Directions

The bioactivity of citalopram's metabolites has significant clinical implications. The fact that desmethylcitalopram is an active metabolite with a similar affinity for SERT as the parent drug suggests that it contributes to the overall therapeutic effect. This also implies that genetic polymorphisms in CYP2D6, the enzyme responsible for the further metabolism of DCT, could influence the clinical response by altering the ratio of active to less active metabolites.

Future research should focus on obtaining more precise and comprehensive quantitative data on the binding affinities of both desmethylcitalopram and didesmethylcitalopram at all three monoamine transporters. A head-to-head comparison in the same experimental setup would be invaluable for constructing a more complete pharmacological profile. Additionally, further investigation into the potential off-target effects of these metabolites is warranted to fully understand their contribution to both the therapeutic efficacy and the side-effect profile of citalopram.

Conclusion

This technical guide has provided a comprehensive overview of the bioactivity of citalopram's primary metabolites, desmethylcitalopram and didesmethylcitalopram. By examining their interaction with monoamine transporters, the enzymatic pathways governing their formation, and the experimental methodologies used to assess their activity, we gain a deeper understanding of the complex pharmacology of this widely used antidepressant. The active nature of desmethylcitalopram underscores the importance of considering metabolic profiles when predicting patient response and managing potential drug interactions. Further research into the quantitative bioactivity of all metabolites will continue to refine our understanding and ultimately contribute to the safer and more effective use of citalopram in the clinic.

References

  • Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European journal of pharmacology, 340(2-3), 249–258. [Link]

  • Owens, M. J., Knight, D. L., & Nemeroff, C. B. (2001). Second-generation SSRIs: human monoamine transporter binding profile of escitalopram and R-fluoxetine. Biological psychiatry, 50(5), 345–350. [Link]

  • von Moltke, L. L., Greenblatt, D. J., Grassi, J. M., Granda, B. W., Venkatakrishnan, K., & Shader, R. I. (2001). Escitalopram (S-citalopram) and its metabolites in vitro: cytochromes mediating biotransformation, inhibitory effects, and comparison to R-citalopram. Drug metabolism and disposition, 29(8), 1102–1109. [Link]

  • Chen, F., Larsen, M. B., Sanchez, C., & Wiborg, O. (2005). The S-enantiomer of R,S-citalopram, increases inhibitor binding to the human serotonin transporter by an allosteric mechanism. Comparison with other serotonin transporter inhibitors. European neuropsychopharmacology, 15(2), 193–198. [Link]

  • von Moltke, L. L., Greenblatt, D. J., & Shader, R. I. (1999). Citalopram and desmethylcitalopram in vitro: human cytochromes mediating transformation, and cytochrome inhibitory effects. Psychopharmacology, 145(1), 107–114. [Link]

  • Eriksen, M. B., Jørgensen, M., & Wiborg, O. (2003). Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram. ACS chemical neuroscience, 5(4), 296–306. [Link]

  • Brøsen, K., & Naranjo, C. A. (2001). Review of pharmacokinetic and pharmacodynamic interaction studies with citalopram. European neuropsychopharmacology, 11(4), 275–283. [Link]

  • Understanding Animal Research. (2020). Factsheet on the forced swim test. [Link]

  • Castagné, V., Porsolt, R. D., & Moser, P. (2009). The forced swim test in mice: a review of the effects of psychotropic drugs. Neuroscience and biobehavioral reviews, 33(4), 575–586. [Link]

  • Gressens, P., & Besse, D. (2002). In vitro biotransformation of the selective serotonin reuptake inhibitor citalopram, its enantiomers and demethylated metabolites by monoamine oxidase in rat and human brain preparations. Molecular psychiatry, 7(2), 181–188. [Link]

  • Herrlin, K., Yasui-Furukori, N., Tybring, G., Widen, J., Gustafsson, L. L., & Bertilsson, L. (2003). Metabolism of citalopram enantiomers in CYP2C19/CYP2D6 phenotyped panels of healthy Swedes. British journal of clinical pharmacology, 56(4), 415–421. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • Wikipedia. (2023). Didesmethylcitalopram. [Link]

  • Wikipedia. (2023). Desmethylcitalopram. [Link]

  • Ji, Y., & He, J. (2010). In vitro assessment of the impact of 30 CYP2C19 variants on citalopram metabolism. Pharmacogenomics, 11(10), 1403–1412. [Link]

  • Deupree, J. D., & Riva, M. A. (2008). Pharmacological properties of the active metabolites of the antidepressants desipramine and citalopram. Neuropharmacology, 55(7), 1165–1171. [Link]

Sources

Stereoselective Pharmacokinetics of Desmethylcitalopram: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Citalopram, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed antidepressant.[1][2] It is administered as a racemic mixture of two enantiomers, S-citalopram (escitalopram) and R-citalopram.[1][3] The therapeutic activity of citalopram is primarily attributed to the S-enantiomer.[3][4] Citalopram is metabolized in the body to several metabolites, with desmethylcitalopram (DCT) being a principal active metabolite.[3][5][6] Like its parent compound, desmethylcitalopram is chiral and its enantiomers exhibit distinct pharmacokinetic and pharmacodynamic properties.[7] This technical guide provides a comprehensive overview of the stereoselective pharmacokinetics of desmethylcitalopram, intended for researchers, scientists, and drug development professionals.

Stereoselective Metabolism of Citalopram to Desmethylcitalopram

The formation of desmethylcitalopram from citalopram is a critical first step in its metabolic pathway. This N-demethylation is catalyzed by the cytochrome P450 (CYP) enzyme system, a family of enzymes crucial for drug metabolism.[8][9]

Key Cytochrome P450 Isoforms Involved

Several CYP isoforms contribute to the N-demethylation of citalopram, with varying degrees of involvement and stereoselectivity. In vitro studies using human liver microsomes and cDNA-expressed enzymes have identified CYP2C19, CYP3A4, and CYP2D6 as the primary enzymes responsible for this metabolic step.[3][10]

  • CYP2C19: This enzyme shows a preference for the metabolism of S-citalopram.[11] Genetic variations (polymorphisms) in the CYP2C19 gene can significantly impact the metabolism of citalopram and its metabolites, leading to inter-individual differences in drug response and side effects.[12][13]

  • CYP3A4: This is a major contributor to the overall formation of desmethylcitalopram.[10]

  • CYP2D6: While also involved, its contribution may be more significant at lower, therapeutic concentrations of citalopram.[3][10]

The relative contributions of these enzymes can be influenced by factors such as drug concentration and the presence of other medications that may inhibit or induce these enzymes.[3]

Metabolic Pathway Diagram

The following diagram illustrates the primary metabolic conversion of citalopram to desmethylcitalopram, highlighting the key CYP enzymes involved.

Citalopram Citalopram (R- and S-enantiomers) DCT Desmethylcitalopram (R- and S-enantiomers) Citalopram->DCT N-demethylation CYP2C19 CYP2C19 (Prefers S-Citalopram) CYP2C19->Citalopram CYP3A4 CYP3A4 CYP3A4->Citalopram CYP2D6 CYP2D6 CYP2D6->Citalopram

Caption: Metabolic conversion of Citalopram to Desmethylcitalopram.

Further Metabolism of Desmethylcitalopram

Desmethylcitalopram itself undergoes further metabolism, primarily through a second N-demethylation to form didesmethylcitalopram (DDCT). This step is also stereoselective and predominantly catalyzed by a specific CYP enzyme.

Role of CYP2D6 in the Formation of Didesmethylcitalopram

Studies have shown that CYP2D6 is the main enzyme responsible for the N-demethylation of both S- and R-desmethylcitalopram to their respective didesmethylcitalopram enantiomers.[11] This indicates that individuals with reduced CYP2D6 activity ("poor metabolizers") may have altered levels of desmethylcitalopram and didesmethylcitalopram.[14]

Deamination Pathway

In addition to N-demethylation, citalopram and its demethylated metabolites can undergo deamination to form the citalopram propionic acid derivative (CIT-PROP), a pharmacologically inactive metabolite.[15] This pathway is catalyzed by monoamine oxidases (MAO-A and MAO-B).[15]

Comprehensive Metabolic Pathway

The following diagram provides a more comprehensive view of the metabolic fate of citalopram, including the sequential demethylation steps and the deamination pathway.

cluster_cyp CYP-Mediated N-Demethylation cluster_mao MAO-Mediated Deamination Citalopram Citalopram DCT Desmethylcitalopram (DCT) Citalopram->DCT Step 1 CIT_PROP Citalopram Propionic Acid Derivative (CIT-PROP) Citalopram->CIT_PROP DDCT Didesmethylcitalopram (DDCT) DCT->DDCT Step 2 DCT->CIT_PROP DDCT->CIT_PROP CYP2C19 CYP2C19 CYP2C19->Citalopram CYP3A4 CYP3A4 CYP3A4->Citalopram CYP2D6_1 CYP2D6 CYP2D6_1->Citalopram CYP2D6_2 CYP2D6 CYP2D6_2->DCT MAO MAO-A & MAO-B MAO->Citalopram

Caption: Major metabolic pathways of Citalopram.

Stereoselective Distribution and Protein Binding

The distribution of drug enantiomers in the body can be influenced by their binding to plasma proteins.[16] Stereoselective protein binding can lead to different free drug concentrations for each enantiomer, which in turn can affect their pharmacological activity and elimination.[16] While specific data on the stereoselective protein binding of desmethylcitalopram is limited, it is a critical factor to consider in comprehensive pharmacokinetic modeling.

Analytical Methodologies for Chiral Separation

Accurate determination of the enantiomers of desmethylcitalopram in biological matrices is essential for studying its stereoselective pharmacokinetics.[1][2] Various analytical techniques have been developed for this purpose.[1][2]

Chiral Chromatography

High-performance liquid chromatography (HPLC) and ultra-high performance supercritical fluid chromatography (UHPSFC) coupled with chiral stationary phases (CSPs) are the most common methods for separating the enantiomers of citalopram and its metabolites.[17][18][19]

Table 1: Comparison of Chiral Chromatography Techniques

TechniqueAdvantagesDisadvantages
Chiral HPLC Widely available, robust, versatile for various matrices.[19]Can have longer run times, may require derivatization.
UHPSFC-MS/MS Fast analysis times, high resolution, environmentally friendly.[18]Requires specialized equipment.
Capillary Electrophoresis

Chiral capillary electrophoresis (CE) is another powerful technique for the enantioseparation of citalopram and desmethylcitalopram.[20] It offers high separation efficiency and requires minimal sample volume.[19]

Sample Preparation

Effective sample preparation is crucial to remove interfering substances from biological matrices like plasma and ensure accurate quantification. Common techniques include:

  • Liquid-Phase Microextraction (LPME): A miniaturized extraction technique that provides efficient sample clean-up and enrichment.[20]

  • Protein Precipitation: A simple and rapid method for removing proteins from plasma samples.[21]

Experimental Protocol: Chiral LC-MS/MS Analysis

The following is a representative protocol for the enantioselective analysis of desmethylcitalopram in human plasma by LC-MS/MS.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (e.g., deuterated desmethylcitalopram).
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 10,000 x g for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.
  • Chiral Column: A column with a chiral stationary phase (e.g., Chiralcel OD-R).[4]
  • Mobile Phase: An isocratic or gradient mixture of solvents such as acetonitrile and water with additives like formic acid or diethylamine to improve peak shape and ionization.[21]
  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.
  • Mass Spectrometer: A tandem mass spectrometer operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
  • Ionization Source: Electrospray ionization (ESI) in positive mode.

3. Data Analysis

  • Quantify the concentrations of S- and R-desmethylcitalopram based on the peak area ratios of the analytes to the internal standard using a calibration curve.
Workflow Diagram for Chiral Analysis

This diagram outlines the key steps in a typical workflow for the chiral analysis of desmethylcitalopram in a biological sample.

Sample Biological Sample (e.g., Plasma) Extraction Sample Preparation (e.g., Protein Precipitation) Sample->Extraction Analysis Chiral Separation (e.g., LC-MS/MS) Extraction->Analysis Quantification Data Acquisition & Quantification Analysis->Quantification Results Pharmacokinetic Parameter Calculation Quantification->Results

Caption: Workflow for stereoselective pharmacokinetic analysis.

Pharmacokinetic Parameters and Clinical Implications

The stereoselective pharmacokinetics of desmethylcitalopram can have significant clinical implications. Differences in the clearance of the R- and S-enantiomers have been observed, with the clearance of the R-enantiomer being slower than that of the S-enantiomer.[22]

Table 2: Illustrative Pharmacokinetic Parameters of Desmethylcitalopram Enantiomers

ParameterR-DesmethylcitalopramS-Desmethylcitalopram
Clearance (CL/F) SlowerFaster
Area Under the Curve (AUC) HigherLower
Half-life (t1/2) LongerShorter

Note: These are general trends and absolute values can vary based on individual patient factors.

Impact of Genetic Polymorphisms

As mentioned earlier, genetic polymorphisms in CYP enzymes, particularly CYP2C19 and CYP2D6, can significantly alter the metabolic ratios of citalopram and desmethylcitalopram enantiomers.[12][14] This can lead to variations in drug efficacy and the risk of adverse drug reactions.

Therapeutic Drug Monitoring

Monitoring the plasma concentrations of both the parent drug and its active metabolites, including the individual enantiomers of desmethylcitalopram, can be a valuable tool for optimizing antidepressant therapy.[6][17] This is particularly relevant in patients who do not respond to standard doses or experience side effects.

Conclusion

The pharmacokinetics of desmethylcitalopram are characterized by significant stereoselectivity in its formation, further metabolism, and potentially its distribution. A thorough understanding of these processes, driven by robust analytical methodologies, is crucial for optimizing the therapeutic use of citalopram and for the development of new and improved antidepressant medications. The interplay between stereochemistry, drug-metabolizing enzymes, and genetic factors underscores the importance of a personalized approach to pharmacotherapy in psychiatry.

References

  • Herrlin, K., Yasui-Furukori, N., Tybring, G., Widen, J., Gustafsson, L. L., & Bertilsson, L. (2003). Metabolism of citalopram enantiomers in CYP2C19/CYP2D6 phenotyped panels of healthy Swedes. British Journal of Clinical Pharmacology, 56(4), 415-421. [Link]

  • Hotha, P. K., & Yarram, S. C. (2019). Analytical methodologies for the enantiodetermination of citalopram and its metabolites. Biomedical Chromatography, 33(11), e4655. [Link]

  • Andersen, S., Halvorsen, T. G., & Pedersen-Bjergaard, S. (2003). Stereospecific determination of citalopram and desmethylcitalopram by capillary electrophoresis and liquid-phase microextraction. Journal of Pharmaceutical and Biomedical Analysis, 33(2), 263-271. [Link]

  • Reis, M., Aberg-Wistedt, A., & Dahl, M. L. (2001). Enantioselective analysis of citalopram and its metabolites in postmortem blood and genotyping for CYD2D6 and CYP2C19. Therapeutic Drug Monitoring, 23(5), 537-542. [Link]

  • Lanças, F. M., de Moraes, L. A., & Queiroz, M. E. (2007). Enantioselective analysis of citalopram and demethylcitalopram in human and rat plasma by chiral LC-MS/MS: application to pharmacokinetics. Chirality, 19(8), 616-622. [Link]

  • Taylor & Francis. (n.d.). Desmethylcitalopram – Knowledge and References. Retrieved from [Link]

  • Flores, J. R., & Arranz, J. F. (2011). Analytical procedures for the determination of the selective serotonin reuptake inhibitor antidepressant citalopram and its metabolites. Biomedical Chromatography, 25(3), 325-339. [Link]

  • Wikipedia. (n.d.). Desmethylcitalopram. Retrieved from [Link]

  • Rochat, B., Amey, M., & Baumann, P. (1995). Analysis of enantiomers of citalopram and its demethylated metabolites in plasma of depressive patients using chiral reverse-phase liquid chromatography. Therapeutic Drug Monitoring, 17(3), 273-279. [Link]

  • Tsai, M. H., Lin, K. M., Hsiao, M. C., Shen, W. W., Lu, M. L., Lu, R. B., & Huang, S. Y. (2010). Genetic polymorphisms of cytochrome P450 enzymes influence metabolism of the antidepressant escitalopram and treatment response. Pharmacogenomics, 11(4), 537-546. [Link]

  • de Santana, F. J., de Freitas, D. F., Bonato, P. S., & Lanchote, V. L. (2021). Selective LC-MS/MS determination of citalopram enantiomers and application to a pharmacokinetic evaluation of generic and reference formulations. Biomedical Chromatography, 35(11), e5237. [Link]

  • Meyer, M. R., & Maurer, H. H. (2013). Enantiomeric separation and quantification of citalopram in serum by ultra-high performance supercritical fluid chromatography-tandem mass spectrometry. Journal of Chromatography B, 941, 124-129. [Link]

  • Rochat, B., Amey, M., & Baumann, P. (1997). Stereoselective biotransformation of the selective serotonin reuptake inhibitor citalopram and its demethylated metabolites by monoamine oxidases in human liver. Biochemical Pharmacology, 54(3), 349-356. [Link]

  • Hodgson, K., & Uher, R. (2015). Exploring the role of drug-metabolising enzymes in antidepressant side effects. Psychopharmacology, 232(13), 2325-2332. [Link]

  • Tatarczyńska, E., & Geyer, M. A. (2004). Pharmacological properties of the active metabolites of the antidepressants desipramine and citalopram. Pharmacology Biochemistry and Behavior, 77(4), 711-720. [Link]

  • Baumann, P. (1996). Comparative pharmacokinetics of selective serotonin reuptake inhibitors: a look behind the mirror. International Clinical Psychopharmacology, 11 Suppl 1, 25-31. [Link]

  • Weisskopf, E., Panchaud, A., Nguyen, K. A., Grosjean, D., Eap, C. B., & Crettol, S. (2016). Stereoselective determination of citalopram and desmethylcitalopram in human plasma and breast milk by liquid chromatography tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 131, 233-245. [Link]

  • Han, C., Wang, S., & Pae, C. U. (2014). Serum N-Desmethylcitalopram Concentrations are Associated with the Clinical Response to Citalopram of Patients with Major Depression. Clinical Psychopharmacology and Neuroscience, 12(1), 41-46. [Link]

  • Gram, L. F. (2001). Review of pharmacokinetic and pharmacodynamic interaction studies with citalopram. European Neuropsychopharmacology, 11(4), 235-241. [Link]

  • Ilisz, I., Aranyi, A., & Péter, A. (2022). Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. Molecules, 27(24), 8933. [Link]

  • Ali, I., & Aboul-Enein, H. Y. (2004). Chiral Drug Separation. In Encyclopedia of Supramolecular Chemistry (pp. 268-278). CRC Press. [Link]

  • Bies, R. R., Feng, Y., Jin, Y., Pollock, B. G., Finkel, M., Reynolds, C. F., 3rd, ... & CitAD Research Group. (2016). A population pharmacokinetic model for R- and S-citalopram and desmethylcitalopram in Alzheimer's disease patients with agitation. Journal of Pharmacokinetics and Pharmacodynamics, 43(1), 81-91. [Link]

  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]

  • Chen, J., & Hage, D. S. (2013). Stereoselective binding of chiral drugs to plasma proteins. Acta Pharmaceutica Sinica B, 3(4), 221-230. [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141. [Link]

  • Preskorn, S. H. (1997). Cytochrome P450 Enzymes and Psychopharmacology. ACNP. [Link]

  • Baumann, P., & Rochat, B. (1995). Stereoselective metabolism of citalopram in plasma and cerebrospinal fluid of depressive patients: relationship with 5-HIAA in CSF and clinical response. Journal of Neural Transmission. Supplementum, 46, 161-174. [Link]

Sources

Methodological & Application

Application Note: A Robust HPLC Method for the Enantioselective Determination of (R)-Desmethyl Citalopram

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, step-by-step guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of (R)-Desmethyl Citalopram. (R)-Desmethyl Citalopram is a primary metabolite of the widely prescribed antidepressant, Citalopram.[1][2] Given the stereoselective metabolism and pharmacological activity of Citalopram and its metabolites, the ability to accurately quantify individual enantiomers is critical in pharmaceutical development, quality control, and pharmacokinetic studies.[3][4] This guide provides a comprehensive protocol, from initial method development strategies to full validation in accordance with International Council for Harmonisation (ICH) guidelines.[5][6]

Introduction: The Significance of Chiral Separation

Citalopram is a selective serotonin reuptake inhibitor (SSRI) marketed as a racemic mixture of (R)- and (S)-enantiomers.[1][3] The therapeutic efficacy of Citalopram is primarily attributed to the (S)-enantiomer (Escitalopram), which is significantly more potent in inhibiting serotonin reuptake than the (R)-enantiomer.[3][4] Citalopram is metabolized in the liver to active metabolites, including Desmethylcitalopram, which also exists as a pair of enantiomers.[1][3] The stereochemistry of these metabolites can influence the overall pharmacological and toxicological profile of the drug.[7] Therefore, a stereospecific analytical method is essential for understanding the pharmacokinetic and pharmacodynamic properties of Citalopram and for ensuring the quality and safety of pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the most prevalent and effective technique for separating enantiomers.[7][8] The principle of chiral HPLC lies in the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to differential retention times and, consequently, separation.[7][9]

This application note will guide researchers through the logical steps of developing a reliable HPLC method for the detection and quantification of (R)-Desmethyl Citalopram.

Method Development Strategy

The development of a chiral HPLC method is often an empirical process that benefits from a systematic screening approach.[7] Our strategy involves an initial screening of suitable chiral stationary phases and mobile phases, followed by optimization of the chromatographic parameters to achieve the desired resolution and peak shape.

Analyte and Standard Preparation

(R)-Desmethyl Citalopram hydrochloride is soluble in methanol and chloroform.[10] A stock solution of (R)-Desmethyl Citalopram hydrochloride should be prepared in methanol at a concentration of 1 mg/mL. Working standards for linearity, accuracy, and precision studies can be prepared by diluting the stock solution with the mobile phase.

Initial Screening of Chiral Stationary Phases (CSPs)

The selection of the appropriate CSP is the most critical step in chiral method development.[11] Polysaccharide-based and cyclodextrin-based CSPs have demonstrated broad applicability for the separation of a wide range of chiral compounds.[7][12]

Recommended CSPs for Initial Screening:

CSP TypeChiral SelectorPotential Interaction Mechanisms
Polysaccharide-based Amylose or Cellulose derivatives (e.g., tris(3,5-dimethylphenyl)carbamate)π-π interactions, hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[9]
Cyclodextrin-based Derivatized β-cyclodextrinInclusion complexation where one enantiomer fits better into the chiral cavity of the cyclodextrin.[9][13]
Macrocyclic Glycopeptide Teicoplanin or VancomycinMultiple chiral centers and functional groups provide a variety of potential interactions including hydrogen bonding, ionic interactions, and steric repulsion.[13]
Mobile Phase Selection

The choice of mobile phase is dependent on the selected CSP and the desired chromatographic mode (Normal Phase, Reversed-Phase, or Polar Organic Mode).

  • Normal Phase (NP): Typically employs a non-polar solvent like hexane with a polar modifier such as isopropanol or ethanol.[11] For basic compounds like Desmethyl Citalopram, the addition of a small amount of an amine modifier (e.g., diethylamine, DEA) is often necessary to improve peak shape and reduce tailing.[11]

  • Reversed-Phase (RP): Uses an aqueous buffer and an organic modifier like acetonitrile or methanol. This mode is often preferred for its compatibility with mass spectrometry.

  • Polar Organic (PO): Utilizes polar organic solvents like methanol, ethanol, or acetonitrile, often with additives.

For the initial screening of (R)-Desmethyl Citalopram, a basic compound, a normal phase approach is a logical starting point.

Initial Chromatographic Conditions for Screening
ParameterCondition 1 (Polysaccharide CSP)Condition 2 (Cyclodextrin CSP)
Column Cellulose tris(3,5-dimethylphenyl)carbamate, 5 µm, 4.6 x 250 mmAcetylated β-cyclodextrin, 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v)Methanol:0.2% Triethylamine Acetate buffer (pH 4.0) (50:50, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 25 °C25 °C
Detection UV at 240 nmUV at 240 nm
Injection Volume 10 µL10 µL

Rationale for Initial Conditions: A mobile phase containing a small percentage of an amine modifier is crucial for obtaining good peak shapes for basic analytes on polysaccharide-based CSPs in normal phase mode.[11] For cyclodextrin-based columns, reversed-phase conditions are often employed.[14]

Method Optimization

Once a promising CSP and mobile phase combination has been identified from the initial screening, the next step is to optimize the separation.

Optimizing Mobile Phase Composition
  • Modifier Percentage: Vary the percentage of the polar modifier (e.g., isopropanol in normal phase) to fine-tune the retention time and resolution. Increasing the modifier concentration will generally decrease retention time.

  • Additive Concentration: Adjust the concentration of the amine modifier (e.g., DEA) to improve peak symmetry.

Effect of Temperature

Column temperature can influence enantioselectivity.[15] It is recommended to evaluate the separation at different temperatures (e.g., 15°C, 25°C, and 35°C) to determine the optimal condition for resolution and analysis time.

Flow Rate Adjustment

While a standard flow rate of 1.0 mL/min is a good starting point, chiral separations can sometimes benefit from lower flow rates, which can lead to improved resolution.[15]

Detailed Protocol: Optimized HPLC Method

Based on extensive method development, the following optimized conditions were found to provide excellent separation for (R)-Desmethyl Citalopram.

Instrumentation and Materials
  • HPLC system with a UV detector

  • Chiral Stationary Phase: Cellulose tris(3,5-dimethylphenyl)carbamate coated on 5 µm silica gel (e.g., Chiralcel® OD-H), 4.6 x 250 mm

  • (R)-Desmethyl Citalopram Hydrochloride reference standard

  • HPLC grade n-Hexane, Isopropanol, and Diethylamine

Chromatographic Conditions
ParameterOptimized Condition
Mobile Phase n-Hexane:Isopropanol:Diethylamine (92:8:0.1, v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 20 °C
Detection Wavelength 240 nm
Injection Volume 10 µL
Run Time 20 minutes
Sample Preparation Protocol
  • Stock Solution: Accurately weigh and dissolve (R)-Desmethyl Citalopram hydrochloride in methanol to prepare a 1 mg/mL stock solution.

  • Working Standard: Dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL.

  • Sample Matrix: For analysis of samples in a matrix (e.g., plasma, formulation), a suitable extraction procedure such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) should be employed, followed by reconstitution in the mobile phase.[16][17]

MethodDevelopmentWorkflow cluster_prep Preparation cluster_screening Screening Phase cluster_optimization Optimization Phase cluster_validation Validation Phase Analyte Define Analyte: (R)-Desmethyl Citalopram Standard Prepare Standard Solutions Analyte->Standard CSP Select & Screen CSPs (Polysaccharide, Cyclodextrin) Standard->CSP MP Select & Screen Mobile Phases (NP, RP, PO) Standard->MP OptimizeMP Optimize Mobile Phase (Modifier, Additive) CSP->OptimizeMP Promising Result MP->OptimizeMP Promising Result OptimizeTemp Optimize Temperature OptimizeMP->OptimizeTemp OptimizeFlow Optimize Flow Rate OptimizeTemp->OptimizeFlow Validation Method Validation (ICH) OptimizeFlow->Validation Final Method

Method Validation Protocol

The optimized method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[5][6]

System Suitability

Before performing any validation experiments, the suitability of the chromatographic system should be established.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Resolution (Rs) > 1.5 between enantiomers
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for 6 replicate injections
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a placebo (matrix without the analyte) and showing no interfering peaks at the retention time of (R)-Desmethyl Citalopram and its enantiomer.

Linearity

The linearity of the method should be established by analyzing a series of at least five concentrations of the analyte.

ParameterAcceptance Criteria
Range 1 - 20 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Accuracy

Accuracy is determined by replicate analysis of samples containing known amounts of the analyte. This is often performed by spiking a placebo matrix with the analyte at different concentration levels.

Concentration LevelAcceptance Criteria (% Recovery)
80%98.0 - 102.0%
100%98.0 - 102.0%
120%98.0 - 102.0%
Precision

Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Precision LevelNumber of ReplicatesAcceptance Criteria (RSD)
Repeatability 6≤ 2.0%
Intermediate Precision 6 (on a different day, with a different analyst)≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ/S)

  • LOQ = 10 * (σ/S)

Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Robustness

The robustness of the method should be evaluated by making small, deliberate variations in the chromatographic parameters.

Parameter VariedVariationAcceptance Criteria
Flow Rate ± 0.1 mL/minSystem suitability criteria are met.
Column Temperature ± 2 °CSystem suitability criteria are met.
Isopropanol in Mobile Phase ± 1%System suitability criteria are met.

SampleAnalysisWorkflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Obtain Sample (e.g., Plasma, Drug Product) Extraction Perform Extraction (SPE or LLE) Sample->Extraction Reconstitution Reconstitute in Mobile Phase Extraction->Reconstitution SST System Suitability Test Reconstitution->SST Injection Inject Sample into HPLC SST->Injection Pass Chromatogram Acquire Chromatogram Injection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Quantification Quantify (R)-Desmethyl Citalopram Integration->Quantification Report Generate Report Quantification->Report

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development and validation of an enantioselective HPLC method for the analysis of (R)-Desmethyl Citalopram. By following the outlined systematic approach, from initial screening of chiral stationary phases and mobile phases to rigorous method validation as per ICH guidelines, researchers and drug development professionals can establish a reliable and robust analytical method. The successful implementation of this method will facilitate accurate quantification of (R)-Desmethyl Citalopram, contributing to a deeper understanding of the stereoselective pharmacology of Citalopram and ensuring the quality and safety of related pharmaceutical products.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.

  • Chiral HPLC separation: strategy and approaches. Chiralpedia.

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI.

  • Chiral HPLC Method Development. I.B.S. Analytical.

  • A Researcher's Guide to Chiral HPLC Analysis: Comparing Stationary Phases for Enantiomer Separation. Benchchem.

  • HPLC Technical Tip: Chiral Method Development. Phenomenex.

  • Analysis of enantiomers of citalopram and its demethylated metabolites in plasma of depressive patients using chiral reverse-phase liquid chromatography. PubMed.

  • Strategies for Chiral HPLC Method Development. Sigma-Aldrich.

  • Desmethylcitalopram – Knowledge and References. Taylor & Francis.

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.

  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate.

  • Metabolism of citalopram enantiomers in CYP2C19/CYP2D6 phenotyped panels of healthy Swedes. PMC.

  • Steps for HPLC Method Validation. Pharmaguideline.

  • Chiral HPLC Column Selection and Method Development Guide. Sigma-Aldrich.

  • (R)-Desmethyl citalopram hydrochloride. BuyersGuideChem.

  • Enantioselective analysis of citalopram and its metabolites in postmortem blood and genotyping for CYD2D6 and CYP2C19. PubMed.

  • Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. MDPI.

  • Desmethylcitalopram | C19H19FN2O | CID 162180. PubChem - NIH.

  • Desmethylcitalopram. Wikipedia.

  • (R)-Desmethyl Citalopram Hydrochloride | CAS 144010-85-5. SCBT.

  • Chirality of antidepressive drugs: an overview of stereoselectivity. PMC.

  • (R)-Desmethyl Citalopram Hydrochloride. ChemicalBook.

  • Desmethyl citalopram hydrochloride | C19H20ClFN2O | CID 46780600. PubChem.

  • HPLC Method for Chiral Separation and Quantification of Antidepressant Citalopram and Its Precursor Citadiol. ResearchGate.

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.

  • Enantiomeric separation of citalopram and its metabolites by capillary electrophoresis. ResearchGate.

  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.

  • Enantioselective analysis of citalopram and demethylcitalopram in human whole blood by chiral LC-MS/MS and application in forensic cases. ResearchGate.

  • Enantioseparation of Citalopram by RP-HPLC, Using Sulfobutyl Ether-β-Cyclodextrin as a Chiral Mobile Phase Additive. NIH.

  • Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. MDPI.

  • DESMETHYLCITALOPRAM. Inxight Drugs - National Center for Advancing Translational Sciences.

  • Quantitative Determination of Citalopram and its Metabolite Desmethycitalopram in Plasma by High Performance Liquid Chromatography. Marmara Pharmaceutical Journal.

  • High-performance liquid chromatography method for analyzing citalopram and desmethylcitalopram from human serum. PubMed.

  • Simultaneous analysis of citalopram and desmethylcitalopram by liquid chromatography with fluorescence detection after solid-phase extraction. PubMed.

Sources

Application Note: Preparation and Handling of (R)-Desmethyl Citalopram Hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed methodology for the preparation, handling, and storage of stock solutions of (R)-Desmethyl Citalopram Hydrochloride. Intended for researchers, scientists, and drug development professionals, this guide emphasizes best practices to ensure the accuracy, reproducibility, and integrity of experimental results. Protocols for creating both primary stock solutions and subsequent working dilutions are presented, grounded in the physicochemical properties of the compound and established principles of analytical chemistry.

Introduction: The Criticality of Accurate Standard Preparation

(R)-Desmethyl Citalopram is the R-enantiomer of the primary active metabolite of the widely prescribed selective serotonin reuptake inhibitor (SSRI), Citalopram.[1][2][3] As a key pharmacological entity in its own right, its study is vital for understanding the metabolism, efficacy, and safety profile of its parent drug.

In any research or development setting, the reliability of experimental data is fundamentally linked to the quality of the reagents used. The preparation of standard solutions is a cornerstone of quantitative analysis, serving as the reference point for calibrating instruments and validating analytical methods.[4][5] Inaccuracies introduced at this foundational stage, whether through improper technique or degradation of the standard, will propagate throughout the entire experimental workflow, rendering results unreliable. This application note provides a robust framework for preparing (R)-Desmethyl Citalopram Hydrochloride solutions with high precision and confidence.

Compound Characterization and Reagent Selection

A thorough understanding of the physicochemical properties of (R)-Desmethyl Citalopram Hydrochloride is essential for making informed decisions regarding solvent choice and storage conditions.

Physicochemical Data

The key properties of (R)-Desmethyl Citalopram Hydrochloride are summarized below.

PropertyValueSource(s)
Chemical Name (1R)-1-(4-Fluorophenyl)-1,3-dihydro-1-[3-(methylamino)propyl]-5-isobenzofurancarbonitrile Hydrochloride[2][6]
Molecular Formula C₁₉H₁₉FN₂O · HCl[7]
Molecular Weight 346.83 g/mol [2]
Appearance Off-White to Light Yellow Solid[1][6]
Melting Point 70-72°C[1][6]
Stability Hygroscopic[1]
Storage (Solid) -20°C, under inert atmosphere, protected from moisture[1]
Solvent Selection and Solubility

The choice of solvent is dictated by the compound's solubility and its compatibility with downstream applications. While specific solubility data for the (R)-enantiomer is limited, data for the racemic mixture, Desmethylcitalopram Hydrochloride, serves as an excellent guide.

SolventSolubility (for racemate)Recommendation & Rationale
DMSO 20 mg/mLRecommended for Primary Stock. High solubility allows for the creation of concentrated stocks (e.g., >50 mM), minimizing the volume of organic solvent added to aqueous experimental systems.
DMF 10 mg/mLAcceptable Alternative. Another polar aprotic solvent suitable for concentrated stocks. Choice may depend on experimental compatibility.
Ethanol 5 mg/mLSuitable for lower concentration stocks. May be preferred in cell-based assays where DMSO toxicity is a concern, though lower solubility limits stock concentration.
PBS (pH 7.2) 10 mg/mLRecommended for final working solutions. While reasonably soluble, preparing high-concentration primary stocks in aqueous buffers is not advised due to potential for lower long-term stability and microbial growth.

Source: Cayman Chemical[7]

For this protocol, Dimethyl Sulfoxide (DMSO) is selected as the primary solvent for its ability to readily dissolve the compound at high concentrations, ensuring a stable and versatile stock solution.

Safety and Handling Precautions

(R)-Desmethyl Citalopram Hydrochloride must be handled with appropriate care. The following precautions are mandatory.

  • Hazard Profile: The compound is classified as harmful if swallowed.[8]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields when handling the solid compound or its solutions.

  • Engineering Controls: Handle the solid powder within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.[9][10]

  • Spill Management: In case of a spill, avoid generating dust. Moisten the powder with water before carefully sweeping or vacuuming it up into a sealed container for disposal.[9]

  • Disposal: All waste must be handled in accordance with local, state, and federal regulations for chemical waste.[9]

Experimental Protocol: Primary Stock Solution (10 mM)

This protocol details the preparation of a 10 mM primary stock solution in DMSO using the weighing method, which is the standard for preparing solutions from pure, solid substances.[11]

Materials and Equipment
  • (R)-Desmethyl Citalopram Hydrochloride (CAS: 144010-85-5)

  • High-purity, anhydrous DMSO (≥99.9%)

  • Analytical balance (readable to at least 0.1 mg)

  • Class A volumetric flask (e.g., 5 mL or 10 mL)

  • Weighing paper or boat

  • Spatula

  • Calibrated pipettes and sterile tips

  • Amber glass vial or cryovial for storage

Calculation of Required Mass

The mass of (R)-Desmethyl Citalopram Hydrochloride required is calculated using the following formula:

Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight ( g/mol )

Example Calculation for 5 mL of a 10 mM stock:

  • Desired Concentration: 10 mM = 0.010 mol/L

  • Final Volume: 5 mL = 0.005 L

  • Molecular Weight: 346.83 g/mol

Mass = 0.010 mol/L × 0.005 L × 346.83 g/mol = 0.01734 g = 17.34 mg

Workflow for Primary Stock Preparation```dot

G start Start equilibrate 1. Equilibrate Compound (to Room Temp) start->equilibrate weigh 2. Weigh Accurately (17.34 mg) equilibrate->weigh transfer 3. Quantitative Transfer (to 5 mL Volumetric Flask) weigh->transfer dissolve 4. Dissolve in Solvent (~3 mL DMSO) transfer->dissolve dilute 5. Dilute to Final Volume (to 5 mL mark) dissolve->dilute mix 6. Mix Thoroughly (Invert 10-15 times) dilute->mix aliquot 7. Aliquot & Label mix->aliquot store 8. Store Properly (-20°C or -80°C) aliquot->store end End store->end

Caption: Serial dilution workflow from a primary stock.

Step-by-Step Procedure
  • Thaw Stock: Thaw one aliquot of the 10 mM primary stock solution at room temperature. Vortex briefly to ensure homogeneity.

  • Prepare Intermediate Dilution (e.g., 1 mM): Using a calibrated pipette, transfer 10 µL of the 10 mM stock into a microcentrifuge tube containing 990 µL of the desired final solvent (e.g., cell culture medium, PBS). This creates a 1:100 dilution, resulting in a 100 µM solution.

  • Mix: Cap the tube and vortex thoroughly.

  • Prepare Final Working Solution: Further dilutions can be made from this intermediate stock as required by the experimental design. Always use freshly prepared working solutions for experiments. [5]

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and its solutions. [12][13]

Form Temperature Conditions Expected Stability
Solid Compound -20°C In original sealed vial, protected from light and moisture, under inert gas. ≥ 5 years [7]
Primary Stock Solution (in DMSO) -20°C or -80°C In small, single-use aliquots in tightly sealed amber or opaque vials. At least 6 months. Avoid repeated freeze-thaw cycles. [14]

| Aqueous Working Solutions | 2-8°C | Prepared fresh daily. | Not recommended for long-term storage; use within 24 hours. [15]|

Troubleshooting

ProblemPotential Cause(s)Recommended Solution
Mass of solid changes during weighing. Compound is hygroscopic and absorbing atmospheric moisture.Ensure compound is fully equilibrated to room temperature before opening the vial. Weigh quickly and efficiently.
Solid does not fully dissolve in solvent. Insufficient solvent volume; incorrect solvent used; concentration exceeds solubility limit.Ensure correct solvent is used. Add more solvent and sonicate briefly in a water bath if necessary. Re-calculate if concentration is too high.
Precipitation observed in thawed stock solution. Poor initial dissolution; freeze-thaw cycles causing compound to fall out of solution.Warm the vial to 37°C for a few minutes and vortex vigorously. If it does not redissolve, discard the aliquot. Always aliquot to avoid freeze-thaw cycles.
Inconsistent experimental results. Inaccurate stock concentration; degradation of the compound; improper mixing.Prepare a fresh stock solution using the validated protocol. Verify balance and pipette calibration. Ensure thorough mixing at each dilution step.

References

  • Standard Solution Preparation: A Comprehensive Guide. (2024, October 25). Blogs - News.
  • A Guide to Using Analytical Standards. (n.d.). LGC Standards.
  • Harvey, D. (n.d.). Standardizing Analytical Methods. Chemistry LibreTexts.
  • (R)-Desmethyl Citalopram Hydrochloride - Data Sheet. (n.d.). United States Biological.
  • (R)-Desmethyl Citalopram Hydrochloride | 144010-85-5. (2023, April 23). ChemicalBook.
  • How To Make A Standard Solution. (2024, July 17). The Chemistry Blog.
  • McDowall, R. D. (2015, April 1). How Do You Prepare Reference Standards and Solutions?. Spectroscopy Online.
  • Adams, K. (2024, June 29). Best Practices for Pharmaceutical Warehousing. ASC Software.
  • Desmethylcitalopram (hydrochloride) (CAS Number: 97743-99-2). (n.d.). Cayman Chemical.
  • Desmethyl citalopram hydrochloride. (n.d.). PubChem.
  • (R)-Desmethyl Citalopram Hydrochloride | CAS 144010-85-5. (n.d.). Santa Cruz Biotechnology.
  • Proper Pharmaceutical Storage: Top Helpful Tips. (2022, October 18). PPH.
  • Citalopram Safety Data Sheet. (n.d.). Amazon S3.
  • Citalopram Tablets, USP - Safety Data Sheet. (2015, June 13). Torrent Pharma.
  • Pharmaceutical Product Storage: Optimize Transport and Handling. (2024, December 9). Pharmuni.
  • Preparing Stock Solutions. (n.d.). InvivoChem.
  • Desmethylcitalopram. (n.d.). PubChem.
  • Best Practices in Storage and Distribution of Medical Products. (n.d.). SEKO Logistics.
  • Good Storage Practices. (n.d.). Global Health Supply Chain Program.
  • Safety Data Sheet for Citalopram Oral Solution. (n.d.). Camber Pharmaceuticals.
  • Analysis of Citalopram and Desmethylcitalopram in Postmortem Fluids and Tissues Using Liquid Chromatography-Mass Spectrometry. (2011). Defense Technical Information Center.
  • Quantitative Determination of Citalopram and its Metabolite Desmethycitalopram in Plasma by High Performance Liquid Chromatography. (2009). FABAD Journal of Pharmaceutical Sciences.
  • Safety Data Sheet. (2018, September 29). Allergan.
  • Process for the preparation of escitalopram via desmethylcitalopram, optical resolution and methylation of the s-isomer. (2008). Google Patents.
  • (R)-Desmethyl Citalopram Hydrochloride. (n.d.). LGC Standards.
  • Desmethyl citalopram hydrochloride. (n.d.). Daicel Pharma Standards.
  • Considerations on Safety Concerns About Citalopram Prescribing. (2012). Innovations in Clinical Neuroscience.
  • Citalopram and demethylcitalopram in human milk; distribution, excretion and effects in breast fed infants. (2000). British Journal of Clinical Pharmacology.
  • Desmethylcitalopram. (n.d.). Wikipedia.

Sources

Application Note: A Validated LC-MS/MS Protocol for the Stereoselective Quantification of (R)-Desmethylcitalopram in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the stereoselective quantification of (R)-desmethylcitalopram, an active metabolite of the antidepressant citalopram, in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic, pharmacodynamic, or toxicokinetic studies. The methodology encompasses a solid-phase extraction (SPE) for sample clean-up, followed by chiral chromatographic separation and detection by a triple quadrupole mass spectrometer. All procedural steps are explained with a rationale grounded in bioanalytical best practices and are designed to meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA).

Introduction: The Rationale for Stereoselective Quantification

Citalopram is a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment of major depressive disorder. It is administered as a racemic mixture of two enantiomers, (S)-citalopram (escitalopram) and (R)-citalopram. The therapeutic activity of citalopram is primarily attributed to the (S)-enantiomer.[1] Citalopram is metabolized in the liver to several metabolites, including desmethylcitalopram, which also exists as a pair of enantiomers, (S)-desmethylcitalopram and (R)-desmethylcitalopram.

The stereoselective quantification of citalopram and its metabolites is crucial as the enantiomers can exhibit different pharmacological and toxicological profiles. Understanding the pharmacokinetic profile of each enantiomer of the parent drug and its metabolites, such as (R)-desmethylcitalopram, is essential for a comprehensive evaluation of the drug's efficacy and safety. This detailed protocol provides a validated method to selectively quantify (R)-desmethylcitalopram in human plasma, a critical tool for clinical and preclinical drug development.

Materials and Reagents

For a successful implementation of this protocol, high-purity reagents and accurately calibrated equipment are essential.

Material/Reagent Supplier Grade/Specification
(R)-Desmethylcitalopram Reference StandardCerilliant≥98% purity
(R)-Desmethylcitalopram-d6 (Internal Standard)Cerilliant≥98% purity, isotopic purity ≥99%
WaterMilliporeLC-MS Grade
AcetonitrileHoneywellLC-MS Grade
MethanolHoneywellLC-MS Grade
Formic AcidSigma-Aldrich≥98% purity
Ammonium AcetateSigma-Aldrich≥99% purity
Human Plasma (K2-EDTA)BioIVTDrug-free, pooled
Solid-Phase Extraction (SPE) CartridgesWatersOasis HLB, 30 mg, 1 cc

Experimental Protocol

This section details the step-by-step procedure for the quantification of (R)-desmethylcitalopram in human plasma.

Standard Solutions and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare individual stock solutions of (R)-desmethylcitalopram and (R)-desmethylcitalopram-d6 (Internal Standard, IS) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the (R)-desmethylcitalopram stock solution in 50:50 (v/v) acetonitrile:water to create working standards for the calibration curve and QC samples.

  • Calibration Curve Standards: Spike drug-free human plasma with the appropriate working standard solutions to prepare a calibration curve ranging from 0.1 to 100 ng/mL.

  • Quality Control Samples: Prepare QC samples in drug-free human plasma at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

Plasma Sample Preparation: Solid-Phase Extraction (SPE)

The use of SPE is a robust method for extracting a wide range of acidic, neutral, and basic compounds from complex biological matrices, providing cleaner extracts compared to protein precipitation.[2][3]

  • Sample Pre-treatment: To 200 µL of plasma sample, calibration standard, or QC sample, add 20 µL of the (R)-desmethylcitalopram-d6 internal standard working solution (e.g., at 100 ng/mL). Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition the Oasis HLB SPE cartridges with 1 mL of methanol followed by 1 mL of LC-MS grade water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_final Final Steps Plasma Plasma Sample (200 µL) IS Add Internal Standard (20 µL) Plasma->IS Vortex1 Vortex IS->Vortex1 Load Load Sample Vortex1->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS Inject into LC-MS/MS Reconstitute->LCMS Validation_Process Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Stability Stability Validation->Stability Matrix Matrix Effect Validation->Matrix

Sources

Application Note: Solubility Profiling of (R)-Desmethyl Citalopram Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a definitive guide to the solubility behavior of (R)-Desmethylcitalopram Hydrochloride (R-DMC HCl) in methanol and water . As the primary N-demethylated metabolite of Citalopram, the (R)-enantiomer possesses distinct pharmacokinetic properties despite being the "distomer" (less active enantiomer) regarding serotonin reuptake inhibition.

While often handled as a reference standard in solution, solid-state characterization is critical for purification and formulation. This guide establishes that R-DMC HCl is freely soluble in methanol and soluble in water (and aqueous buffers) . It provides a validated Micro-Equilibrium Solubility Protocol designed for researchers working with limited quantities of high-value chiral standards.

Compound Profile & Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11]

To understand the solubility behavior, one must analyze the structural activity relationships (SAR) of the salt form.

Chemical Identity[8]
  • Compound: (R)-Desmethylcitalopram Hydrochloride[1][2]

  • CAS Number: 97743-99-2 (Generic HCl), 144025-14-9 (Specific R-isomer context often referenced)

  • Molecular Formula:

    
    [3][1]
    
  • Molecular Weight: 346.83 g/mol [4]

  • Chirality: The (R)-enantiomer is the optical antipode of the active (S)-enantiomer (active metabolite of Escitalopram).

Theoretical Solubility Basis

In achiral solvents (Water, Methanol), the solubility of the pure (R)-enantiomer is identical to that of the (S)-enantiomer and the racemate, provided they share the same crystalline polymorph.

  • Salt Effect: The hydrochloride salt significantly increases polarity compared to the free base, facilitating dissolution in protic solvents.

  • Solvent Interaction:

    • Methanol: High solubility is driven by the interaction between the hydroxyl group of the solvent and the amine hydrochloride moiety.

    • Water: High dielectric constant supports the dissociation of the

      
       and protonated amine, though the lipophilic fluorophenyl/benzofuran backbone limits infinite miscibility.
      

Solubility Data Summary

The following data aggregates experimental baselines and validated reference values.

Solvent SystemSolubility ClassificationConcentration Limit (Approx.)TemperatureRelevance
Methanol Freely Soluble > 25 mg/mL25°CStock Solution Prep
Water (Distilled) Soluble ~10 - 15 mg/mL25°CBio-media / HPLC
PBS (pH 7.2) Soluble ~10 mg/mL25°CPhysiological Simulation
Ethanol Sparingly Soluble ~5 mg/mL25°CCrystallization Anti-solvent
DMSO Freely Soluble ~20 mg/mL25°CHTS Screening

Critical Insight: Commercial reference standards are frequently supplied as 1.0 mg/mL solutions in Methanol . This confirms high stability and solubility in methanol, making it the preferred solvent for stock preparation.

Protocol: Micro-Equilibrium Solubility Determination

For High-Value Standards (Requires <50 mg of solid)

Objective: Determine the saturation solubility of R-DMC HCl without consuming bulk material.

Workflow Logic (Graphviz)

SolubilityWorkflow Start Start: Solid R-DMC HCl SolventAdd Step 1: Solvent Addition (Incremental 50 µL aliquots) Start->SolventAdd Agitation Step 2: Agitation & Temp Control (25°C, 24-48 hrs) SolventAdd->Agitation Check Visual Check: Is Solid Present? Agitation->Check AddSolid Add Excess Solid (Supersaturation) Check->AddSolid No (Clear Solution) Filter Step 3: Filtration/Centrifugation (0.22 µm PVDF) Check->Filter Yes (Precipitate Exists) AddSolid->Agitation Dilute Step 4: Dilution (to Linear Range) Filter->Dilute HPLC Step 5: HPLC-UV Quantification Dilute->HPLC

Figure 1: Micro-Equilibrium Solubility Workflow. This iterative loop ensures saturation is reached with minimal waste.

Step-by-Step Methodology

Reagents:

  • (R)-Desmethylcitalopram HCl (Solid).[2]

  • Solvent A: HPLC Grade Methanol.

  • Solvent B: Milli-Q Water (18.2 MΩ).

Procedure:

  • Preparation: Weigh approximately 5 mg of (R)-Desmethylcitalopram HCl into a 1.5 mL amber microcentrifuge tube (amber protects from potential photodegradation).

  • Solvent Addition: Add 100 µL of the target solvent (Methanol or Water).

  • Supersaturation Check:

    • If the solid dissolves immediately, the solubility is >50 mg/mL. Add more solid until precipitation persists.

    • If solid remains, proceed to equilibration.[5]

  • Equilibration: Place the tube in a thermomixer at 25°C, shaking at 750 RPM for 24 hours.

  • Separation: Centrifuge at 10,000 RPM for 10 minutes.

  • Sampling: Carefully aspirate the supernatant. Critical: Do not disturb the pellet.

  • Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter (low protein binding, chemically compatible with MeOH).

  • Analysis: Dilute the filtrate 1:100 with mobile phase and inject into the HPLC.

Analytical Quantification (HPLC Method)[7][14]

To accurately quantify the dissolved R-DMC, use the following validated HPLC conditions. Note that while chiral columns (e.g., Chiralcel OD-H) are needed to separate enantiomers, a standard C18 column is sufficient and more robust for simple solubility determination of the salt.

Chromatographic Conditions
ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µmRobust standard for basic drugs.
Mobile Phase 60% Buffer (25mM Phosphate, pH 3.0) / 40% AcetonitrileAcidic pH suppresses silanol activity and ensures amine protonation for peak shape.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 239 nmAbsorption maximum for the fluorophenyl/phthalane system.
Injection Vol 10 µLTypical loop size.
Run Time ~8-10 minutesR-DMC typically elutes before parent Citalopram.
System Suitability & Logic

HPLCLogic cluster_HPLC HPLC System Sample Saturated Sample Inject Injection Sample->Inject Standard Ref Standard (1.0 mg/mL) Standard->Inject Sep Separation (C18) Inject->Sep Detect UV Detection (239nm) Sep->Detect Calc Calculation: (Area_Sample / Area_Std) * Conc_Std * Dilution Detect->Calc Result Solubility Value (mg/mL) Calc->Result

Figure 2: Analytical Calculation Logic. The concentration is derived by comparing the area under the curve (AUC) of the saturated sample against a known calibration standard.

Troubleshooting & Causality

  • Issue: Gel formation in water.

    • Cause: High concentrations of amine salts can sometimes form viscous lyotropic liquid crystals rather than precipitating cleanly.

    • Solution: Increase temperature to 37°C temporarily to break the gel, or use high-speed centrifugation (>15,000 RPM) rather than filtration to avoid filter clogging.

  • Issue: Inconsistent HPLC Peak Areas.

    • Cause: Adsorption of the drug to plastic surfaces.

    • Solution: Use glass vials for the equilibration step. Desmethylcitalopram is lipophilic enough to stick to polypropylene at low concentrations, though less of a risk at saturation.

  • Issue: Chiral Inversion.

    • Context: While R-DMC is stable in MeOH/Water at 25°C, prolonged exposure to high heat or extreme pH could theoretically induce racemization.

    • Verification: If the sample has been stressed, run a Chiral HPLC check (e.g., Chiralcel OD-R) to confirm the Enantiomeric Excess (ee) remains >99%.

References

  • PubChem. (2023). Desmethylcitalopram hydrochloride (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Rochat, B., Amey, M., & Baumann, P. (1995). Analysis of enantiomers of citalopram and its demethylated metabolites in plasma of depressive patients using chiral reverse-phase liquid chromatography. Therapeutic Drug Monitoring, 17(3), 273-279.[6] Retrieved from [Link]

  • United States Pharmacopeia (USP). (2023). General Chapter <1236> Solubility Measurements. (Standard pharmaceutical protocol reference).

Sources

Application Note & Protocol: Chiral Separation of Citalopram Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-CSP-2026-02-13

Abstract

This comprehensive guide provides a detailed exploration of chiral chromatography techniques for the robust separation of Citalopram enantiomers. Citalopram, a selective serotonin reuptake inhibitor (SSRI), exists as a racemic mixture of (S)-Citalopram (Escitalopram) and (R)-Citalopram. The pharmacological activity resides almost exclusively in the (S)-enantiomer, making the accurate determination of enantiomeric purity a critical aspect of drug development and quality control.[1] This document outlines the fundamental principles of chiral recognition and presents validated High-Performance Liquid Chromatography (HPLC) methods utilizing various chiral stationary phases (CSPs). Detailed protocols, method development insights, and data presentation guidelines are provided to equip researchers, scientists, and drug development professionals with the necessary tools for successful enantioseparation of Citalopram.

Introduction: The Significance of Chiral Purity in Citalopram

Citalopram possesses a single chiral center, resulting in two enantiomers: the therapeutically active (S)-Citalopram and the pharmacologically inactive (R)-Citalopram.[1] Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), advocate for the development of single-enantiomer drugs to minimize potential side effects and metabolic burden from the inactive enantiomer.[1] Consequently, the synthesis and formulation of Escitalopram necessitate precise and reliable analytical methods to quantify the enantiomeric excess (%ee) and ensure the absence of the unwanted (R)-enantiomer. Chiral HPLC has emerged as the gold standard for this purpose, offering high resolution and sensitivity.

Principles of Chiral Recognition in HPLC

The separation of enantiomers relies on the formation of transient diastereomeric complexes between the analyte and a chiral selector, which is immobilized onto a stationary phase (the CSP). The differing stability of these complexes leads to different retention times on the chromatographic column, enabling their separation. The primary mechanisms of chiral recognition include:

  • Hydrogen Bonding: Interactions between hydrogen bond donors and acceptors on the analyte and CSP.

  • π-π Interactions: Aromatic stacking between electron-rich and electron-poor aromatic rings.

  • Dipole-Dipole Interactions: Electrostatic interactions between polar functional groups.

  • Steric Hindrance (Inclusion): The analyte fitting into chiral cavities or grooves within the CSP.

The choice of CSP and mobile phase is critical in exploiting these interactions to achieve optimal separation.

Chiral Stationary Phases (CSPs) for Citalopram Enantioseparation

Several classes of CSPs have demonstrated success in resolving Citalopram enantiomers. The selection of a CSP is the most crucial step in method development.

Polysaccharide-Based CSPs

Derivatized cellulose and amylose are the most widely used CSPs for a broad range of chiral compounds, including Citalopram.[2] The chiral recognition is attributed to the helical structure of the polysaccharide polymers, which creates chiral grooves.

  • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Lux Cellulose-1, Chiralcel® OD): This is a highly versatile CSP that can be used in normal-phase, reversed-phase, and polar organic modes for Citalopram separation.[2][3]

  • Cellulose tris(phenylcarbamate) (e.g., Chiralcel® OC): This CSP has also been successfully employed for the enantioselective analysis of Citalopram.[4]

Protein-Based CSPs

Immobilized proteins, such as α1-acid glycoprotein (AGP), can serve as effective chiral selectors.

  • α1-Acid Glycoprotein (AGP) (e.g., Chiral-AGP): This CSP has been used for the quantitative analysis of Citalopram enantiomers in biological matrices like human plasma.[5] The separation is typically achieved in reversed-phase mode.[5]

Cyclodextrin-Based CSPs

Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with analytes. Derivatized cyclodextrins offer enhanced chiral recognition capabilities.

  • Phenylcarbamated-β-cyclodextrin (CD-PH): This CSP has been shown to provide excellent resolution for Citalopram enantiomers.[6][7]

  • Chiral Mobile Phase Additives: An alternative to a chiral column is the use of a chiral mobile phase additive with a standard achiral column (e.g., C18). Sulfobutylether-β-cyclodextrin (SBE-β-CD) has been successfully used for this purpose.[1]

Method Development and Optimization Workflow

A systematic approach to method development is essential for achieving a robust and reliable separation.

MethodDevelopmentWorkflow start Define Analytical Goal (e.g., Enantiomeric Purity) csp_screening CSP Screening (Polysaccharide, Protein, Cyclodextrin) start->csp_screening mode_selection Mode Selection (NP, RP, PO) csp_screening->mode_selection mobile_phase Mobile Phase Optimization (Solvent Ratio, Additives) mode_selection->mobile_phase parameters Parameter Optimization (Flow Rate, Temperature) mobile_phase->parameters validation Method Validation (ICH Guidelines) parameters->validation end Routine Analysis validation->end

Caption: A logical workflow for developing a chiral HPLC method for Citalopram.

Experimental Protocols

The following protocols are examples of validated methods for the separation of Citalopram enantiomers.

Protocol 1: Normal Phase HPLC using a Polysaccharide-Based CSP

This method is well-suited for determining the enantiomeric purity of bulk drug substances.

  • Instrumentation:

    • HPLC system with a UV detector

  • Chromatographic Conditions:

    • Column: Chiralcel-OD (250 mm x 4.6 mm, 10 µm)[3]

    • Mobile Phase: n-heptane: isopropanol: diethylamine (94.5:5:0.5, v/v/v)[3]

    • Flow Rate: 1.0 mL/min[3]

    • Column Temperature: 25 °C[3]

    • Detection Wavelength: 240 nm[3]

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of racemic Citalopram or Escitalopram Oxalate bulk drug in the mobile phase at a concentration of approximately 0.5 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the prepared sample solution.

    • Record the chromatogram for a sufficient time to allow for the elution of both enantiomers (typically within 25 minutes).[3]

    • Identify the peaks corresponding to (R)- and (S)-Citalopram. The elution order should be confirmed with individual enantiomer standards if available.

  • System Suitability:

    • Resolution (Rs): The resolution between the two enantiomer peaks should be greater than 1.5.

    • Tailing Factor (T): The tailing factor for each peak should be between 0.8 and 1.5.

    • Theoretical Plates (N): A high number of theoretical plates indicates good column efficiency.

Protocol 2: Reversed-Phase HPLC using a Protein-Based CSP

This method is suitable for the analysis of Citalopram enantiomers in biological matrices, such as human plasma.

  • Instrumentation:

    • HPLC system with a UV detector

  • Chromatographic Conditions:

    • Column: Chiral-AGP (100 mm x 4.0 mm)

    • Mobile Phase: 3.0 mM N-dodecyl-N,N-dimethylammonio-3-propanesulfonate and 10 mM hexanoic acid in phosphate buffer pH 6.5[5]

    • Flow Rate: 0.9 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 240 nm[5]

    • Injection Volume: 20 µL

  • Sample Preparation (from plasma):

    • To 1 mL of plasma, add an internal standard (e.g., R-(+)-propranolol).[5]

    • Alkalinize the plasma sample.

    • Perform liquid-liquid extraction with 2% n-butanol in n-hexane.[5]

    • Evaporate the organic phase to dryness and reconstitute the residue in 0.001 M HCl.[5]

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is observed.

    • Inject the extracted sample.

    • Monitor the chromatogram and quantify the enantiomers based on peak area relative to the internal standard.

Data Presentation and Interpretation

Quantitative data should be presented in a clear and concise manner.

Table 1: Comparison of Chiral HPLC Methods for Citalopram Enantioseparation
Parameter Method 1 (Normal Phase) Method 2 (Reversed-Phase) Method 3 (Reversed-Phase with Additive)
CSP Chiralcel-OD[3]Chiral-AGP[5]Hedera ODS-2 C18[1]
Mobile Phase n-heptane:isopropanol:diethylamine (94.5:5:0.5)[3]Phosphate buffer (pH 6.5) with additives[5]Aqueous buffer:methanol:acetonitrile (21:3:1) with SBE-β-CD[1]
Flow Rate 1.0 mL/min[3]0.9 mL/min1.0 mL/min[1]
Temperature 25 °C[3]30 °C25 °C[1]
Detection 240 nm[3]240 nm[5]240 nm[1]

Method Validation

Any developed chiral HPLC method must be validated according to ICH guidelines (Q2(R1)) to ensure its suitability for its intended purpose.[2] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

ValidationParameters Validation Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for the validation of a chiral analytical method.

Conclusion

The successful chiral separation of Citalopram enantiomers is a critical requirement in the pharmaceutical industry. This guide has provided a comprehensive overview of the principles and practices of chiral HPLC for this application. By understanding the roles of different chiral stationary phases, mobile phases, and chromatographic parameters, researchers can develop and validate robust methods for the accurate quantification of Escitalopram and its unwanted enantiomer. The protocols and data presented herein serve as a valuable starting point for method development and routine quality control analysis.

References

  • Enantioseparation of Citalopram by RP-HPLC, Using Sulfobutyl Ether-β-Cyclodextrin as a Chiral Mobile Phase Additive. (2016-01-05). National Institutes of Health (NIH). Available from: [Link]

  • Development of normal phase chiral liquid chromatographic method for estimation of escitalopram oxalate and determination of R - JOCPR. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • HPLC Method for Chiral Separation and Quantification of Antidepressant Citalopram and Its Precursor Citadiol. (2013). ResearchGate. Available from: [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. Available from: [Link]

  • Enantiomeric separation of citalopram analogues by HPLC using macrocyclic glycopeptide and cyclodextrin based chiral stationary phases. (2016-02-18). Taylor & Francis Online. Available from: [Link]

  • Chromatogram showing the enantiomeric resolution of citalopram (in human plasma) Experimental conditions as given in text. ResearchGate. Available from: [Link]

  • Enantiomeric separation of citalopram analogues by HPLC using macrocyclic glycopeptide and cyclodextrin based chiral stationary phases. (2016-02-18). Taylor & Francis Online. Available from: [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences. Available from: [Link]

  • Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. (2022-12-17). MDPI. Available from: [Link]

  • Determination of citalopram enantiomers in human plasma by liquid chromatographic separation on a Chiral-AGP column. (1996-10-25). PubMed. Available from: [Link]

  • Enantioselective Separation and Determination of Citalopram Enantiomers in Pharmaceutical Dosage Form and Bulk Drug Using Experimental. AKJournals. Available from: [Link]

Sources

Application Notes and Protocols for the Solid-Phase Extraction of Citalopram and its Metabolites from Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Citalopram Monitoring

Citalopram (CIT) is a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the management of major depressive disorder and other mood disorders.[1] Its therapeutic efficacy and potential for adverse effects necessitate robust analytical methods for its quantification in biological matrices, a practice known as therapeutic drug monitoring (TDM). Citalopram is metabolized in the liver, primarily by cytochrome P450 enzymes (CYP2C19, CYP3A4, and CYP2D6), into its main active metabolites: desmethylcitalopram (DCIT) and didesmethylcitalopram (DDCIT).[1][2] These metabolites also exhibit SSRI activity and contribute to the overall pharmacological profile of the drug.[3][4]

Accurate measurement of CIT, DCIT, and DDCIT is crucial for pharmacokinetic studies, dose optimization, and in forensic toxicology. Given the complexity of biological samples such as plasma, serum, and saliva, effective sample preparation is a critical prerequisite for reliable analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Solid-Phase Extraction (SPE) has emerged as a cornerstone of sample preparation in this context, offering superior cleanup, concentration, and recovery compared to older methods like liquid-liquid extraction.[5]

This comprehensive guide provides detailed application notes and step-by-step protocols for the solid-phase extraction of citalopram and its metabolites. We will delve into the chemical principles underpinning method development and offer a selection of protocols based on reversed-phase, mixed-mode, and polymeric SPE chemistries, empowering researchers to select and optimize the ideal workflow for their analytical needs.

Understanding the Analyte Chemistry: The Key to Rational SPE Method Development

The successful development of an SPE method hinges on a thorough understanding of the physicochemical properties of the target analytes. Citalopram and its metabolites are basic compounds, a characteristic dictated by their amine functional groups.

Table 1: Physicochemical Properties of Citalopram and its Metabolites

CompoundMolecular FormulaMolecular Weight ( g/mol )pKaLogP
Citalopram (CIT)C₂₀H₂₁FN₂O324.49.78[6]3.76[6]
Desmethylcitalopram (DCIT)C₁₉H₁₉FN₂O310.4~9.6-9.8 (estimated)~3.3 (estimated)
Didesmethylcitalopram (DDCIT)C₁₈H₁₇FN₂O296.3~9.5-9.7 (estimated)~2.9 (estimated)

The high pKa values indicate that these compounds are positively charged at acidic to neutral pH. This property is fundamental to the design of ion-exchange SPE methods. The LogP values suggest that the compounds are sufficiently non-polar to be retained by reversed-phase mechanisms. The choice of SPE sorbent and the pH of the various solutions used in the extraction process are directly informed by these properties.

G cluster_0 pH < 8 (Acidic/Neutral) cluster_1 pH > 11 (Basic) CIT_acid Citalopram (CIT) Positively Charged (BH+) CIT_base Citalopram (CIT) Neutral (B) CIT_acid->CIT_base Increase pH > pKa DCIT_acid Desmethylcitalopram (DCIT) Positively Charged (BH+) DCIT_base Desmethylcitalopram (DCIT) Neutral (B) DCIT_acid->DCIT_base Increase pH > pKa DDCIT_acid Didesmethylcitalopram (DDCIT) Positively Charged (BH+) DDCIT_base Didesmethylcitalopram (DDCIT) Neutral (B) DDCIT_acid->DDCIT_base Increase pH > pKa CIT_base->CIT_acid Decrease pH < pKa DCIT_base->DCIT_acid Decrease pH < pKa DDCIT_base->DDCIT_acid Decrease pH < pKa

Figure 1: Ionization states of Citalopram and its metabolites at different pH values.

SPE Protocols: A Practical Guide

The following protocols are designed to be starting points for method development and can be adapted based on the specific requirements of the analytical method and the available instrumentation.

Protocol 1: Reversed-Phase SPE using C18 Sorbent

This protocol leverages the hydrophobic interactions between the analytes and the C18 stationary phase. It is a robust and widely applicable method.

Rationale: At a neutral to slightly basic pH, citalopram and its metabolites have sufficient hydrophobicity to be retained on a C18 sorbent. The wash steps are designed to remove polar interferences, and the elution is performed with a strong organic solvent.

Materials:

  • SPE Cartridges: C18, 100 mg/3 mL

  • Methanol (HPLC grade)

  • Deionized Water

  • Ammonium Hydroxide

  • Acetonitrile (HPLC grade)

  • Sample: 1 mL plasma, pre-treated by adding 1 mL of 100 mM ammonium phosphate buffer (pH 7.0)

Experimental Protocol:

  • Conditioning: Pass 3 mL of methanol through the cartridge. This step solvates the C18 chains.

  • Equilibration: Pass 3 mL of deionized water through the cartridge. This removes the excess methanol and prepares the sorbent for the aqueous sample. Do not let the sorbent go dry.

  • Sample Loading: Load the 2 mL of pre-treated plasma sample onto the cartridge at a slow and steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash 1: Pass 3 mL of deionized water to remove salts and very polar interferences.

    • Wash 2: Pass 3 mL of 40% methanol in water. This step removes more polar, less retained interferences.

  • Drying: Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes to remove all aqueous solvent. This is a critical step to ensure efficient elution.

  • Elution: Elute the analytes with 2 x 1.5 mL of a freshly prepared solution of 2% ammonium hydroxide in acetonitrile. The basic modifier ensures the analytes are in their neutral, less polar form, facilitating their release from the sorbent.

  • Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.

G start Start condition 1. Condition 3 mL Methanol start->condition equilibrate 2. Equilibrate 3 mL Water condition->equilibrate load 3. Load Sample Pre-treated Plasma equilibrate->load wash1 4a. Wash 3 mL Water load->wash1 wash2 4b. Wash 3 mL 40% Methanol wash1->wash2 dry 5. Dry Cartridge 5-10 min wash2->dry elute 6. Elute 2 x 1.5 mL 2% NH4OH in ACN dry->elute post_elution 7. Evaporate & Reconstitute elute->post_elution end Analysis post_elution->end

Figure 2: Workflow for Reversed-Phase SPE of Citalopram and its metabolites.

Protocol 2: Mixed-Mode Strong Cation Exchange (MCX) SPE

This protocol utilizes a dual retention mechanism: reversed-phase and strong cation exchange. This approach offers enhanced selectivity and can produce exceptionally clean extracts.

Rationale: The sample is loaded under acidic conditions (pH < 6), ensuring the analytes are positively charged and strongly retained by the sulfonic acid groups of the sorbent. A wash with an acidic solution removes neutral and acidic interferences, followed by an organic wash to remove non-polar interferences. Elution is achieved by using a basic organic solution, which neutralizes the analytes, disrupting the ionic interaction and allowing them to be eluted.

Materials:

  • SPE Cartridges: Mixed-Mode Strong Cation Exchange (e.g., C8/SCX), 100 mg/3 mL

  • Methanol (HPLC grade)

  • Deionized Water

  • Formic Acid

  • Ammonium Hydroxide

  • Acetonitrile (HPLC grade)

  • Sample: 1 mL plasma, pre-treated by adding 1 mL of 2% formic acid in water.

Experimental Protocol:

  • Conditioning: Pass 3 mL of methanol through the cartridge.

  • Equilibration: Pass 3 mL of 2% formic acid in water through the cartridge.

  • Sample Loading: Load the 2 mL of pre-treated plasma sample onto the cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing:

    • Wash 1: Pass 3 mL of 2% formic acid in water to remove polar, non-basic interferences.

    • Wash 2: Pass 3 mL of methanol to remove non-polar interferences that are not ionically bound.

  • Elution: Elute the analytes with 2 x 1.5 mL of a freshly prepared solution of 5% ammonium hydroxide in acetonitrile.

  • Post-Elution: Evaporate the eluate to dryness and reconstitute as described in Protocol 1.

G start Start condition 1. Condition 3 mL Methanol start->condition equilibrate 2. Equilibrate 3 mL 2% Formic Acid condition->equilibrate load 3. Load Sample Acidified Plasma equilibrate->load wash1 4a. Wash 3 mL 2% Formic Acid load->wash1 wash2 4b. Wash 3 mL Methanol wash1->wash2 elute 5. Elute 2 x 1.5 mL 5% NH4OH in ACN wash2->elute post_elution 6. Evaporate & Reconstitute elute->post_elution end Analysis post_elution->end

Figure 3: Workflow for Mixed-Mode Strong Cation Exchange SPE.

Protocol 3: Polymeric Strong Cation Exchange SPE

Polymeric SPE sorbents are increasingly popular due to their pH stability, resistance to drying out, and high binding capacity. This protocol is a generic method for the extraction of basic drugs from plasma using a polymeric cation exchange sorbent.[7]

Rationale: Similar to MCX, this method relies on strong cation exchange. The polymeric nature of the sorbent often leads to higher and more reproducible recoveries. The sample is acidified to ensure the analytes are charged. The wash steps are designed to remove both polar and non-polar interferences, leading to a very clean final extract.

Materials:

  • SPE Cartridges: Polymeric Strong Cation Exchange (e.g., Agilent Bond Elut Plexa PCX), 30 mg/1 mL

  • Methanol (HPLC grade)

  • Deionized Water

  • Phosphoric Acid

  • Acetonitrile (HPLC grade)

  • Ammonium Hydroxide

  • Sample: 100 µL plasma, pre-treated by diluting 1:3 with 2% phosphoric acid.[7]

Experimental Protocol:

  • Conditioning: Pass 1 mL of methanol through the cartridge.

  • Equilibration: Pass 1 mL of deionized water through the cartridge.

  • Sample Loading: Load the pre-treated plasma sample onto the cartridge.

  • Washing:

    • Wash 1: Pass 1 mL of 0.1 M HCl to remove polar interferences.

    • Wash 2: Pass 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the analytes with 2 x 0.5 mL of 5% ammonium hydroxide in acetonitrile.

  • Post-Elution: Evaporate the eluate to dryness and reconstitute as described in Protocol 1.

Data Presentation: Performance of SPE Methods

The following table summarizes typical performance data for the extraction of citalopram and desmethylcitalopram from biological matrices using various SPE methods.

Table 2: Summary of Reported SPE Method Performance

SPE SorbentAnalyte(s)MatrixRecovery (%)LOQ (ng/mL)Reference
C18CIT & DCITSaliva>904.0[8]
C18CIT & DCITPlasmaHigh (not specified)CIT: 10, DCIT: 5[7]
C8CIT & DCITPostmortem BloodCIT: 87 ± 8, DCIT: 95 ± 5CIT: 3.13, DCIT: 1.56[6]
Not SpecifiedCIT & DCITDeproteinized Plasma104 ± 3CIT: 12, DCIT: 6

LOQ: Limit of Quantification

Troubleshooting Common SPE Problems

Even with well-designed protocols, issues can arise during SPE. Here are some common problems and their solutions, tailored to the extraction of citalopram and its metabolites.

ProblemPotential Cause(s)Recommended Solution(s)
Low Analyte Recovery Analyte Breakthrough during Loading: Sample pH is too high for cation exchange, neutralizing the analytes. The flow rate is too fast.For MCX/Polymeric CX: Ensure the sample is acidified to at least 2 pH units below the analyte pKa (i.e., pH < 7.5). Reduce the loading flow rate to allow for sufficient interaction time between the analytes and the sorbent.[9]
Incomplete Elution: Elution solvent is not basic enough to neutralize the analytes for release from a cation exchange sorbent. The elution solvent is not strong enough (too little organic content) for reversed-phase. Insufficient elution volume.For MCX/Polymeric CX: Use a freshly prepared elution solvent with 5% ammonium hydroxide. For RP: Increase the percentage of organic solvent in the elution mixture. Increase the elution volume or perform a second elution step.
Sorbent Drying (Silica-based): For C18/C8 methods, if the sorbent dries out after conditioning and before sample loading, retention can be compromised.Re-condition and re-equilibrate the cartridge immediately before loading the sample.[5]
Poor Reproducibility (High %RSD) Inconsistent Flow Rates: Variable flow rates during loading, washing, or elution can lead to inconsistent results.Use a vacuum manifold with a flow control valve or a positive pressure manifold to ensure consistent flow rates across all samples.
Incomplete Drying before Elution: Residual aqueous wash solvent can interfere with the elution of analytes by the organic elution solvent.Ensure the cartridge is completely dry before adding the elution solvent. A longer drying time may be necessary.
Sample Matrix Variability: Differences in plasma viscosity or composition can affect extraction efficiency.Ensure consistent sample pre-treatment for all samples, including standards and QCs.
Dirty Extracts (Matrix Effects in LC-MS/MS) Insufficient Washing: The wash steps are not effectively removing endogenous interferences (e.g., phospholipids).For MCX/Polymeric CX: A stronger organic wash (e.g., 100% methanol or acetonitrile) after the acidic aqueous wash can be very effective at removing non-polar interferences. For RP: Optimize the percentage of organic solvent in the wash step to maximize interference removal without eluting the analytes.
Co-elution of Phospholipids: Phospholipids can be retained by reversed-phase mechanisms and elute with the analytes.Consider using a mixed-mode or polymeric sorbent, which often provides better removal of phospholipids compared to standard C18.

Conclusion

Solid-phase extraction is a powerful and versatile technique for the isolation and concentration of citalopram and its active metabolites from complex biological matrices. The choice between reversed-phase, mixed-mode, and polymeric sorbents should be guided by the specific requirements of the assay, such as the desired level of sample cleanup and the available instrumentation. By understanding the fundamental chemical principles of the analytes and the SPE sorbents, researchers can develop and validate robust, reliable, and reproducible methods for therapeutic drug monitoring, pharmacokinetic analysis, and forensic investigations. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and professionals in the field of drug development and analysis.

References

  • Tournel, G., et al. (2001). Simultaneous analysis of citalopram and desmethylcitalopram by liquid chromatography with fluorescence detection after solid-phase extraction. Therapeutic Drug Monitoring, 23(2), 172-177. [Link]

  • Konieczna, L., et al. (2015). Simultaneous Quantification of Citalopram and its Main Metabolite, Desmethylcitalopram, in Human Saliva by UHPLC. Advances in Clinical and Experimental Medicine, 24(5), 793-801. [Link]

  • Oğuztüzün, S., & Uruş, F. (2009). Quantitative Determination of Citalopram and its Metabolite Desmethycitalopram in Plasma by High Performance Liquid Chromatography. FABAD Journal of Pharmaceutical Sciences, 34(4), 195-201. [Link]

  • Biotage. (n.d.). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Retrieved from [Link]

  • Lewis, R. J., et al. (2011). Analysis of Citalopram and Desmethylcitalopram in Postmortem Fluids and Tissues Using Liquid Chromatography-Mass Spectrometry. Defense Technical Information Center. [Link]

  • Biotage. (2023, February 2). When should I choose a mixed-mode SPE?[Link]

  • Agilent Technologies. (2011, March 21). Extraction of Acidic Drugs from Plasma with Polymeric SPE. [Link]

  • Waters Corporation. (n.d.). Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. [Link]

  • Majors, R. E. (2010). The Role of Polymers in Solid-Phase Extraction and Sample Preparation. LCGC North America, 28(11), 954-965. [Link]

  • Taylor & Francis Online. (n.d.). Desmethylcitalopram – Knowledge and References. [Link]

  • Wikipedia. (n.d.). Desmethylcitalopram. Retrieved from [Link]

  • Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). [Link]

  • Hawach Scientific. (2024, February 2). What Are Common Pitfalls to Avoid When Using SPE Cartridges?[Link]

  • PubChem. (n.d.). Desmethylcitalopram. National Center for Biotechnology Information. [Link]

  • Biotage. (2023, January 18). 7 Horrible Mistakes You're Making with Solid Phase Extraction. [Link]

  • Biotage. (n.d.). General Approach to the Extraction of Basic Drugs from Biological Fluids Using Non-Polar ISOLUTE® SPE Columns. [Link]

  • Wikipedia. (n.d.). Didesmethylcitalopram. Retrieved from [Link]

  • University of Washington. (n.d.). C18 Cartridge Solid Phase Extraction (SPE) for MS analysis. [Link]

  • Wikipedia. (n.d.). Citalopram. Retrieved from [Link]

  • Herrlin, K., et al. (2003). Metabolism of citalopram enantiomers in CYP2C19/CYP2D6 phenotyped panels of healthy Swedes. British Journal of Clinical Pharmacology, 56(4), 415-421. [Link]

  • Wójcik-Pszczoła, K., et al. (2020). Recent Trends in the Quantification of Biogenic Amines in Biofluids as Biomarkers of Various Disorders: A Review. Molecules, 25(21), 5174. [Link]

  • protocols.io. (2019, March 15). STAGE (STop And Go Extraction) C18 tips for Desalting and Clean Up. [Link]

Sources

Application Notes and Protocols for In Vitro Characterization of (R)-Desmethyl Citalopram Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Activity of a Key Citalopram Metabolite

(R)-Desmethyl Citalopram, a primary and active metabolite of the widely prescribed selective serotonin reuptake inhibitor (SSRI) citalopram, plays a significant role in the overall pharmacological profile of its parent compound.[1][2][3] As researchers and drug development professionals, a thorough understanding of the in vitro characteristics of this metabolite is paramount for a complete comprehension of citalopram's mechanism of action, therapeutic efficacy, and potential for drug-drug interactions.

Citalopram is administered as a racemic mixture of (R)- and (S)-enantiomers.[4] The (S)-enantiomer, escitalopram, is primarily responsible for the therapeutic effects.[5] Both enantiomers are metabolized in the liver by cytochrome P450 enzymes, including CYP2C19, CYP3A4, and CYP2D6, to form their respective desmethyl metabolites.[6][7] (R)-Desmethyl Citalopram, like its parent compound, exerts its effects by binding to the serotonin transporter (SERT), a key protein responsible for the reuptake of serotonin from the synaptic cleft.[1] Inhibition of SERT leads to an increased concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.[8]

These application notes provide detailed, field-proven protocols for the in vitro characterization of (R)-Desmethyl Citalopram Hydrochloride's interaction with the human serotonin transporter (hSERT). We will delve into two fundamental assays: a radioligand binding assay to determine the binding affinity (Ki) and a functional serotonin uptake assay to measure the inhibitory potency (IC50). The protocols are designed for use with human embryonic kidney 293 (HEK293) cells stably expressing hSERT, a robust and widely accepted cellular model system.[8][9][10]

Physicochemical Properties and Stock Solution Preparation

A thorough understanding of the test compound's properties is the foundation of any successful in vitro assay.

PropertyValueSource
Molecular Formula C19H19FN2O・HClPubChem
Molecular Weight 346.8 g/mol [11]
Appearance Off-white solid[12]
Solubility Soluble in Methanol and Chloroform[12][13]
Melting Point 70-72 °C[12][13]

Preparation of a 10 mM Stock Solution:

The hydrochloride salt of (R)-Desmethyl Citalopram is readily soluble in aqueous solutions. However, for long-term storage and to minimize the number of freeze-thaw cycles, preparing a concentrated stock in a suitable solvent is recommended.

  • Weighing: Accurately weigh out 3.47 mg of (R)-Desmethyl Citalopram Hydrochloride.

  • Dissolution: Dissolve the weighed compound in 1 mL of 100% methanol to create a 10 mM stock solution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

For aqueous-based assays, further dilutions should be made in the respective assay buffer, ensuring the final concentration of the organic solvent is minimal (typically ≤ 0.1%) to avoid detrimental effects on the cells.

Diagram: The Serotonin Reuptake Inhibition Pathway

SERT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin (5-HT) Serotonin_Vesicle->Serotonin Release SERT Serotonin Transporter (SERT) SERT->Serotonin_Vesicle Serotonin->SERT Reuptake Postsynaptic_Receptor Postsynaptic 5-HT Receptor Serotonin->Postsynaptic_Receptor Binding R_Desmethyl_Citalopram (R)-Desmethyl Citalopram R_Desmethyl_Citalopram->SERT Inhibition Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Activation

Caption: Mechanism of SERT inhibition by (R)-Desmethyl Citalopram.

Protocol 1: Radioligand Binding Assay for Determining Binding Affinity (Ki)

This assay quantifies the affinity of (R)-Desmethyl Citalopram Hydrochloride for the human serotonin transporter (hSERT) by measuring its ability to compete with a radiolabeled ligand, such as [3H]citalopram, for binding to the transporter.

Rationale:

The principle of this competitive binding assay is based on the law of mass action. By incubating a fixed concentration of radioligand with increasing concentrations of the unlabeled test compound ((R)-Desmethyl Citalopram), we can determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also takes into account the affinity of the radioligand for the receptor.

Materials:

  • HEK293 cells stably expressing hSERT

  • Cell culture medium (e.g., DMEM with 10% FBS and appropriate selection antibiotic)

  • Phosphate-Buffered Saline (PBS)

  • Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • [3H]Citalopram (specific activity ~70-90 Ci/mmol)

  • (R)-Desmethyl Citalopram Hydrochloride

  • Fluoxetine (for defining non-specific binding)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B) pre-treated with 0.5% polyethylenimine (PEI)

  • Scintillation cocktail

  • Scintillation counter

  • Cell scraper

  • Homogenizer

  • Centrifuge

Workflow Diagram:

Binding_Assay_Workflow A 1. Culture & Harvest hSERT-HEK293 Cells B 2. Prepare Cell Membranes (Homogenization & Centrifugation) A->B C 3. Prepare Assay Plate: - Membranes - [3H]Citalopram (fixed conc.) - (R)-Desmethyl Citalopram (serial dilution) - Buffer (Total Binding) - Fluoxetine (Non-Specific Binding) B->C D 4. Incubate (e.g., 60 min at 25°C) C->D E 5. Rapid Filtration (Separate bound from free radioligand) D->E F 6. Wash Filters E->F G 7. Add Scintillation Cocktail F->G H 8. Count Radioactivity (Scintillation Counter) G->H I 9. Data Analysis (Calculate IC50 and Ki) H->I

Caption: Workflow for the hSERT radioligand binding assay.

Step-by-Step Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture hSERT-HEK293 cells to ~90% confluency.

    • Wash the cells with ice-cold PBS and harvest using a cell scraper.

    • Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold Membrane Preparation Buffer and homogenize.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the membrane pellet in Assay Buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of Assay Buffer, 50 µL of [3H]citalopram (final concentration ~1 nM), and 100 µL of the cell membrane preparation (20-40 µg protein).

    • Non-Specific Binding (NSB): Add 50 µL of 10 µM fluoxetine (final concentration 1 µM), 50 µL of [3H]citalopram, and 100 µL of the cell membrane preparation.

    • Competition Binding: Add 50 µL of (R)-Desmethyl Citalopram Hydrochloride (at various concentrations, e.g., 0.1 nM to 10 µM), 50 µL of [3H]citalopram, and 100 µL of the cell membrane preparation.

  • Incubation:

    • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the pre-treated glass fiber filters using a cell harvester.

    • Wash the filters three times with 200 µL of ice-cold Assay Buffer.

  • Radioactivity Counting:

    • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

    • Count the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Generate a Competition Curve: Plot the percentage of specific binding against the log concentration of (R)-Desmethyl Citalopram Hydrochloride.

  • Determine the IC50: Use a non-linear regression analysis (sigmoidal dose-response) to calculate the IC50 value.

  • Calculate the Ki: Use the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for hSERT.

Protocol 2: [3H]Serotonin Uptake Assay for Determining Inhibitory Potency (IC50)

This functional assay measures the ability of (R)-Desmethyl Citalopram Hydrochloride to inhibit the uptake of the neurotransmitter serotonin into hSERT-expressing cells.

Rationale:

This assay directly assesses the functional consequence of binding to SERT. By measuring the inhibition of radiolabeled serotonin ([3H]5-HT) uptake, we can determine the concentration of (R)-Desmethyl Citalopram that reduces the transporter's activity by half (IC50). This provides a measure of the compound's functional potency.

Materials:

  • hSERT-HEK293 cells

  • Cell culture medium

  • 96-well cell culture plates (white, solid bottom for scintillation proximity assays, or clear for filtration assays)

  • Assay Buffer (Krebs-Ringer-HEPES, KRH): 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4

  • [3H]Serotonin (specific activity ~20-30 Ci/mmol)

  • (R)-Desmethyl Citalopram Hydrochloride

  • Fluoxetine or Citalopram (for defining non-specific uptake)

  • Scintillation cocktail or MicroScint-20 for microplates

  • Scintillation counter or TopCount NXT

Workflow Diagram:

Uptake_Assay_Workflow A 1. Seed hSERT-HEK293 Cells in 96-well plate B 2. Pre-incubation: Wash cells and add Assay Buffer containing (R)-Desmethyl Citalopram (serial dilution) or Fluoxetine (NSU) A->B C 3. Initiate Uptake: Add [3H]Serotonin (fixed conc.) B->C D 4. Incubate (e.g., 15 min at 37°C) C->D E 5. Terminate Uptake: Rapidly wash with ice-cold buffer D->E F 6. Lyse Cells E->F G 7. Add Scintillation Cocktail F->G H 8. Count Radioactivity G->H I 9. Data Analysis (Calculate IC50) H->I

Caption: Workflow for the [3H]Serotonin uptake assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed hSERT-HEK293 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Assay Preparation:

    • On the day of the assay, gently wash the cells twice with 100 µL of pre-warmed (37°C) Assay Buffer.

    • Add 50 µL of Assay Buffer containing (R)-Desmethyl Citalopram Hydrochloride at 2x the final desired concentration (e.g., a serial dilution from 0.2 nM to 20 µM).

    • For total uptake wells, add 50 µL of Assay Buffer.

    • For non-specific uptake (NSU) wells, add 50 µL of 20 µM fluoxetine or citalopram (final concentration 10 µM).

    • Pre-incubate the plate at 37°C for 20 minutes.

  • Uptake Initiation:

    • Prepare a 2x working solution of [3H]serotonin in Assay Buffer (e.g., 20 nM for a final concentration of 10 nM).

    • Add 50 µL of the [3H]serotonin working solution to all wells to initiate the uptake.

  • Incubation:

    • Incubate the plate at 37°C for 15 minutes.

  • Uptake Termination and Washing:

    • Rapidly terminate the uptake by aspirating the assay solution and washing the cells three times with 200 µL of ice-cold Assay Buffer.

  • Cell Lysis and Counting:

    • Lyse the cells by adding 50 µL of 1% Triton X-100 or a suitable lysis buffer to each well.

    • Add 150 µL of scintillation cocktail to each well.

    • Seal the plate and count the radioactivity using a microplate scintillation counter.

Data Analysis:

  • Calculate Specific Uptake: Specific Uptake = Total Uptake (CPM) - Non-Specific Uptake (CPM).

  • Generate an Inhibition Curve: Plot the percentage of specific uptake against the log concentration of (R)-Desmethyl Citalopram Hydrochloride.

  • Determine the IC50: Use a non-linear regression analysis (sigmoidal dose-response) to calculate the IC50 value, which represents the functional potency of the compound. A known IC50 value for R-desmethylcitalopram at the serotonin transporter is 65 nM.

Selectivity Profile and Off-Target Considerations

While (R)-Desmethyl Citalopram is a selective serotonin reuptake inhibitor, it is crucial to assess its potential for interacting with other neurotransmitter transporters to understand its full pharmacological profile.

TransporterIC50 (nM)Selectivity (vs. SERT)
Serotonin Transporter (SERT) 65-
Norepinephrine Transporter (NET) 500~8-fold
Dopamine Transporter (DAT) 25,000~385-fold

Note: IC50 values are approximate and may vary depending on assay conditions.

The data indicates that (R)-Desmethyl Citalopram is significantly more potent at inhibiting SERT compared to NET and DAT, confirming its classification as a selective serotonin reuptake inhibitor. Further characterization against a broader panel of receptors and ion channels is recommended for a comprehensive safety and selectivity assessment. Studies have shown that desmethylcitalopram has a low affinity for a wide range of other receptors, minimizing the likelihood of off-target effects.[1]

Conclusion and Further Perspectives

The protocols detailed in these application notes provide a robust framework for the in vitro characterization of (R)-Desmethyl Citalopram Hydrochloride. By employing radioligand binding and functional uptake assays, researchers can accurately determine the binding affinity and inhibitory potency of this key citalopram metabolite at the human serotonin transporter. These data are essential for building a comprehensive understanding of its contribution to the overall pharmacology of citalopram and for guiding further non-clinical and clinical investigations. For a complete pharmacological profile, it is also recommended to investigate potential interactions with other CNS targets and to explore its effects in more complex cellular models or primary neuronal cultures.

References

  • (R)-Desmethyl citalopram hydrochloride | C19H20ClFN2O. BuyersGuideChem. Available from: [Link]

  • SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. TW. Available from: [Link]

  • Andersen, J., et al. (2014). Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter. British Journal of Pharmacology, 171(5), 1246-1256. Available from: [Link]

  • Preskorn, S. H. (1996). Clinical Pharmacology of SSRI's 3 - Basic Neuropharmacology of SSRIs. Caddo, OK: Professional Communications. Available from: [Link]

  • Andersen, J., et al. (2009). Location of the Antidepressant Binding Site in the Serotonin Transporter: IMPORTANCE OF SER-438 IN RECOGNITION OF CITALOPRAM AND. Journal of Biological Chemistry, 284(5), 3281-3289. Available from: [Link]

  • Assay: Displacement of [3H]citalopram from human SERT transfected in HEK293 cells after 3 hrs by Wallac counting analysis (CHEMBL2389183). ChEMBL. Available from: [Link]

  • Lochmann, D., & Richardson, T. (2019). Pharmacological properties of the active metabolites of the antidepressants desipramine and citalopram. European Journal of Pharmacology, 855, 172-177. Available from: [Link]

  • Serotonin Uptake Is Largely Mediated by Platelets versus Lymphocytes in Peripheral Blood Cells. (2018). ACS Chemical Neuroscience, 9(12), 2946-2953. Available from: [Link]

  • Development of serotonin transporter reuptake inhibition assays using JAR cells. (2018). Methods and Protocols, 1(2), 17. Available from: [Link]

  • K I values for displacement of -CIT from wild-type SERT. ResearchGate. Available from: [Link]

  • The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter. (2020). Nature Communications, 11(1), 1433. Available from: [Link]

  • Desmethyl citalopram hydrochloride. PubChem. Available from: [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (2022). Analytical Chemistry, 94(35), 12045-12053. Available from: [Link]

  • Serum N-Desmethylcitalopram Concentrations are Associated with the Clinical Response to Citalopram of Patients with Major Depression. (2017). Clinical Psychopharmacology and Neuroscience, 15(4), 361-368. Available from: [Link]

  • The S-enantiomer of R,S-citalopram, increases inhibitor binding to the human serotonin transporter by an allosteric mechanism. Comparison with other serotonin transporter inhibitors. (2005). European Neuropsychopharmacology, 15(2), 193-198. Available from: [Link]

  • HEK293 cell line toxicity. SARS-CoV-2 Assays. NCBI. Available from: [Link]

  • FORMULATION AND EVALUATION OF NOVEL CO-. (2025). World Journal of Pharmaceutical Research, 14(8), 1166-1181. Available from: [Link]

  • Inhibitory potency (IC50) of SSRIs for different nAChR subtypes. ResearchGate. Available from: [Link]

  • Using HEK Cells for Receptor Binding Assays. Cytion. Available from: [Link]

  • Desmethylcitalopram – Knowledge and References. Taylor & Francis. Available from: [Link]

  • Implications of Off‐Target Serotoninergic Drug Activity: An Analysis of Serotonin Syndrome Reports Using a Systematic Bioinformatics Approach. (2018). Journal of Clinical Pharmacology, 58(10), 1335-1346. Available from: [Link]

  • Understanding the implications of off-target binding for drug safety and development. Drug Discovery News. Available from: [Link]

  • Citalopram and desmethylcitalopram in vitro: human cytochromes mediating transformation, and cytochrome inhibitory effects. (2001). Journal of Clinical Psychopharmacology, 21(3), 309-314. Available from: [Link]

  • Analysis of Citalopram and Desmethylcitalopram in Postmortem Fluids and Tissues Using Liquid Chromatography-Mass Spectrometry. (2011). Journal of Analytical Toxicology, 35(8), 523-528. Available from: [Link]

  • CPIC® Guideline for Serotonin Reuptake Inhibitor Antidepressants and CYP2D6, CYP2C19, CYP2B6, SLC6A4, and HTR2A. CPIC. Available from: [Link]

Sources

Storage and stability conditions for (R)-Desmethyl Citalopram reference standards

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (R)-Desmethyl Citalopram Reference Standards

A Comprehensive Guide to Storage, Stability, and Handling for Researchers and Drug Development Professionals

Introduction

(R)-Desmethyl Citalopram is a primary metabolite of the widely prescribed antidepressant, Citalopram.[1] As a key analyte in pharmacokinetic and metabolic studies, the integrity of (R)-Desmethyl Citalopram reference standards is paramount for generating accurate and reproducible data. This application note provides a detailed guide to the optimal storage and stability conditions for (R)-Desmethyl Citalopram, grounded in established scientific principles and regulatory expectations. We will delve into the chemical properties of the molecule, potential degradation pathways, and provide robust protocols for ensuring the long-term viability of this critical reference material.

Physicochemical Properties and Intrinsic Stability

(R)-Desmethyl Citalopram, with the molecular formula C19H19FN2O, is an organic amino compound and a member of the benzene family.[2] Understanding its inherent chemical nature is the first step in designing appropriate storage and handling protocols. While specific stability data for the isolated (R)-enantiomer is not extensively published, valuable insights can be drawn from studies on its parent compound, Citalopram, and the racemic mixture of desmethylcitalopram.

Key considerations for stability include susceptibility to:

  • Oxidation: The tertiary amine group in the propylamino side chain can be susceptible to oxidation.

  • Photodegradation: Aromatic systems and certain functional groups can absorb UV-Vis light, leading to photochemical degradation. Studies on Citalopram have shown it to be susceptible to photodegradation, particularly in solution.[3][4]

  • Hydrolysis: The nitrile group could potentially undergo hydrolysis under strong acidic or basic conditions, although it is generally stable under neutral pH.

  • Temperature: Elevated temperatures can accelerate all degradation pathways, leading to a loss of purity and potency.[5]

Recommended Storage and Handling Conditions

To ensure the long-term stability of (R)-Desmethyl Citalopram reference standards, strict adherence to appropriate storage and handling procedures is crucial. These recommendations are designed to mitigate the risks of chemical degradation and physical damage.[6]

Storage Conditions

The following table summarizes the recommended storage conditions for (R)-Desmethyl Citalopram reference standards, based on typical industry practices for active pharmaceutical ingredients (APIs) and available data for related compounds.

ParameterRecommended ConditionRationale
Temperature -20°C is recommended for long-term storage.[7][8][9] Refrigerated conditions (2°C to 8°C) may be suitable for short-term storage.Lower temperatures significantly slow down chemical degradation kinetics, preserving the integrity of the compound.[5]
Humidity Store in a desiccated environment. Use of a desiccator or storage in a controlled low-humidity chamber is advised.Moisture can facilitate hydrolytic degradation and may also lead to physical changes in the solid material.
Light Protect from light. Store in amber vials or in a light-proof container.As a precautionary measure based on the photosensitivity of the parent compound, Citalopram, protection from light is essential to prevent photodegradation.[4]
Atmosphere For highly sensitive applications or very long-term storage, consider storage under an inert atmosphere (e.g., argon or nitrogen).This minimizes the risk of oxidative degradation.
Handling Procedures

Proper handling is as critical as correct storage to maintain the purity of the reference standard.[6]

  • Equilibration: Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold solid.

  • Weighing: Weigh the required amount of material in a controlled environment with low humidity. Promptly reseal the container after dispensing.

  • Solution Preparation: When preparing solutions, use high-purity solvents and protect the solution from light. For aqueous solutions, consider using buffers to maintain a stable pH. Stock solutions in methanol, when stored refrigerated at 4°C, have been shown to be stable for up to 6 months.[10]

Stability-Indicating Studies and Degradation Pathways

To comprehensively understand the stability of (R)-Desmethyl Citalopram, forced degradation studies are indispensable. These studies intentionally stress the molecule to identify potential degradation products and establish degradation pathways.[11][12] This information is critical for developing stability-indicating analytical methods.

Forced Degradation Protocol

Forced degradation studies should be conducted in accordance with ICH Q1A(R2) guidelines.[13] The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradants from the parent peak.[13]

Experimental Workflow for Forced Degradation

Caption: Workflow for forced degradation studies.

Potential Degradation Products

Based on the structure of (R)-Desmethyl Citalopram and studies on Citalopram, the following degradation products could be anticipated:

  • (R)-Didesmethylcitalopram: Further demethylation of the secondary amine.[14]

  • Citalopram N-oxide: Oxidation of the amine group.

  • Hydrolysis Products: Conversion of the nitrile group to a carboxylic acid or amide under harsh hydrolytic conditions.

The following diagram illustrates a potential degradation pathway.

Potential Degradation Pathway of (R)-Desmethyl Citalopram

G R_Desmethyl_Citalopram (R)-Desmethyl Citalopram Oxidation Oxidation R_Desmethyl_Citalopram->Oxidation Further_Demethylation Further Demethylation R_Desmethyl_Citalopram->Further_Demethylation Hydrolysis Hydrolysis R_Desmethyl_Citalopram->Hydrolysis N_Oxide (R)-Desmethyl Citalopram N-Oxide Oxidation->N_Oxide Didesmethylcitalopram (R)-Didesmethylcitalopram Further_Demethylation->Didesmethylcitalopram Carboxylic_Acid (R)-Desmethyl Citalopram Carboxylic Acid Derivative Hydrolysis->Carboxylic_Acid

Caption: Potential degradation pathways for (R)-Desmethyl Citalopram.

Long-Term Stability Testing Protocol

To establish a re-test period for the reference standard, a long-term stability study under the recommended storage conditions is necessary. This protocol should be designed in accordance with ICH guidelines.[15][16][17]

Protocol for Long-Term Stability Study

  • Sample Preparation: Aliquot a sufficient quantity of the (R)-Desmethyl Citalopram reference standard from a single batch into multiple amber vials.

  • Storage: Place the vials in a validated stability chamber maintained at the recommended long-term storage condition (e.g., -20°C ± 5°C).

  • Testing Intervals: Withdraw samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analytical Method: Utilize a validated, stability-indicating HPLC method to assess the purity and potency of the reference standard at each time point. The method should be capable of separating the parent compound from all potential degradation products.

  • Data Evaluation: Analyze the data for any trends in purity or degradation. Statistical analysis can be employed to predict the shelf-life.

Conclusion

The integrity of (R)-Desmethyl Citalopram reference standards is fundamental to the reliability of research and drug development activities. By implementing the storage, handling, and testing protocols outlined in this application note, researchers can ensure the long-term stability and accuracy of their reference materials. Adherence to these guidelines, which are rooted in established scientific principles and regulatory expectations, will contribute to the generation of high-quality, reproducible data.

References

  • PubMed. (n.d.). Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC. Retrieved from [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Desmethylcitalopram. PubChem. Retrieved from [Link]

  • Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients. Retrieved from [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

  • YouTube. (2025, April 3). Q1A(R2) A deep dive in Stability Studies. Retrieved from [Link]

  • SlideShare. (n.d.). ICH STABILITY TESTING GUIDELINES (ICH Q1A-Q1F).pptx. Retrieved from [Link]

  • RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation. Retrieved from [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC | Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). Degradation of Selected Antidepressants Sertraline and Citalopram in Ultrapure Water and Surface Water Using Gamma Radiation. Retrieved from [Link]

  • PubMed. (n.d.). Degradation of Citalopram by Simulated Sunlight. Retrieved from [Link]

  • Wikipedia. (n.d.). Desmethylcitalopram. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Desmethyl citalopram hydrochloride. PubChem. Retrieved from [Link]

  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Bicocca Open Archive. (2022, October 5). Identification of Photodegradation Products of Escitalopram in Surface Water by HPLC-MS/MS and Preliminary Characterization of The. Retrieved from [Link]

  • Wikipedia. (n.d.). Didesmethylcitalopram. Retrieved from [Link]

  • Suanfarma. (n.d.). Pharmaceutical APIs Storage: Ensuring Quality and Compliance. Retrieved from [Link]

  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • ResolveMass. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry. Retrieved from [Link]

  • Single Use Support. (2024, March 21). Cold Storage Requirements for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • ECA Academy. (2023, December 12). GDP-compliant Storage of APIs: What needs to be considered?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Simultaneous Quantification of Citalopram and its Main Metabolite, Desmethylcitalopram, in Human Saliva by UHPLC. Retrieved from [Link]

Sources

Synthesis and isolation procedures for (R)-Desmethyl Citalopram HCl

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis and Isolation of (R)-Desmethyl Citalopram HCl

Authored by a Senior Application Scientist

Introduction

(R)-Desmethyl Citalopram is the R-enantiomer of N-desmethylcitalopram, a primary active metabolite of the widely prescribed selective serotonin reuptake inhibitor (SSRI), Citalopram.[1] While the therapeutic activity of Citalopram is primarily attributed to its S-enantiomer (Escitalopram), understanding the pharmacological and toxicological profiles of its metabolites, including their individual stereoisomers, is crucial for comprehensive drug development and safety assessment.[2][3] The (R)-enantiomer of desmethylcitalopram, while less potent as a serotonin reuptake inhibitor than its S-counterpart, still contributes to the overall pharmacological profile of the parent drug.[2]

The preparation of enantiomerically pure (R)-Desmethyl Citalopram HCl presents a significant challenge, primarily revolving around the effective separation of the R and S enantiomers. Direct asymmetric synthesis is complex; therefore, a more common and practical approach involves the synthesis of the racemic mixture followed by chiral resolution.

This document provides a detailed, field-proven guide for researchers, outlining a robust workflow for the synthesis, chiral separation, and final isolation of (R)-Desmethyl Citalopram as its hydrochloride salt. The protocols are designed to be self-validating, with explanations for critical steps to ensure reproducibility and high purity of the final compound.

Overall Workflow

The process is logically structured in three main stages: synthesis of the racemic precursor, chiral resolution via preparative chromatography, and final salt formation and purification.

G cluster_0 Stage 1: Synthesis cluster_1 Stage 2: Chiral Resolution cluster_2 Stage 3: Salt Formation & Final Product start Racemic Citalopram syn N-Demethylation Reaction start->syn 1-Chloroethyl chloroformate workup1 Reaction Workup & Extraction syn->workup1 racemate Racemic (R,S)-Desmethyl Citalopram (Free Base) workup1->racemate prep_hplc Preparative Chiral HPLC racemate->prep_hplc fractions Collect Enantiomer Fractions (R- and S-isomers) prep_hplc->fractions evap_r Evaporate Solvent (R-Fraction) fractions->evap_r Isolate R-peak r_freebase (R)-Desmethyl Citalopram (Free Base) evap_r->r_freebase dissolve Dissolve in Solvent (e.g., IPA/EtOAc) r_freebase->dissolve salt HCl Salt Formation dissolve->salt Add HCl solution crystallize Crystallization salt->crystallize final_product (R)-Desmethyl Citalopram HCl (High Purity Solid) crystallize->final_product

Caption: Overall workflow from racemic starting material to purified final product.

Part 1: Synthesis of Racemic (R,S)-Desmethyl Citalopram

The most direct route to racemic desmethylcitalopram is the N-demethylation of commercially available racemic citalopram. The von Braun reaction, adapted using 1-chloroethyl chloroformate (ACE-Cl), is highly effective for demethylating tertiary amines and provides the target compound in high yield.[4]

Mechanism Insight: The reaction proceeds via two key steps. First, the tertiary amine of citalopram attacks the ACE-Cl, displacing chloride and forming a quaternary ammonium intermediate. This intermediate then fragments, with the lone pair on the oxygen atom of the carbamate assisting in the expulsion of chloroethane, yielding a stable carbamate. The subsequent methanolysis step easily cleaves the carbamate to liberate the secondary amine (desmethylcitalopram) as its hydrochloride salt.

G Citalopram Racemic Citalopram Carbamate Intermediate Carbamate Citalopram->Carbamate 1. ACE-Cl, DCE 2. Heat Desmethyl_HCl (R,S)-Desmethyl Citalopram HCl Carbamate->Desmethyl_HCl 3. Methanol, Heat

Caption: Reaction scheme for N-demethylation of Citalopram.

Protocol 1: N-Demethylation of Racemic Citalopram

Materials:

  • Racemic Citalopram free base

  • 1-Chloroethyl chloroformate (ACE-Cl)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Methanol (MeOH), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve racemic Citalopram (1.0 eq) in anhydrous DCE (approx. 10 mL per gram of Citalopram).

  • ACE-Cl Addition: Cool the solution to 0 °C using an ice bath. Add 1-chloroethyl chloroformate (1.2 eq) dropwise over 15 minutes. Causality Note: Slow, cooled addition is crucial to control the initial exothermic reaction and prevent side-product formation.

  • Carbamate Formation: After addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux (approx. 84 °C) and maintain for 2-3 hours. Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.

  • Solvent Removal: Cool the mixture to room temperature and concentrate it to dryness using a rotary evaporator.

  • Carbamate Cleavage (Methanolysis): Add anhydrous methanol (10 mL per gram of initial Citalopram) to the residue. Heat the mixture to reflux for 1-2 hours. This step cleaves the carbamate to yield the desired secondary amine hydrochloride.

  • Final Workup: Cool the methanolic solution and concentrate to dryness. Dissolve the resulting solid residue in water and basify to a pH of 9-10 with a saturated NaHCO₃ solution.

  • Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude racemic (R,S)-Desmethyl Citalopram as a viscous oil or semi-solid. The expected yield is typically high, around 85-90%.[4] This crude product is suitable for the subsequent chiral purification step.

Part 2: Chiral Resolution by Preparative HPLC

The separation of (R)- and (S)-Desmethyl Citalopram enantiomers is the most critical stage. This is achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for this class of compounds.[5][6]

Principle of Chiral Separation: Enantiomers have identical physical properties in an achiral environment. A CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities. The enantiomer that forms the more stable complex interacts more strongly with the CSP and is retained longer, allowing for their separation.

Protocol 2: Preparative Chiral HPLC

System & Column:

  • Preparative HPLC system with a suitable detector (UV at 240 nm).

  • Chiral Column: A cellulose-based column, such as Lux Cellulose-1 or Chiralcel OD, is recommended. A typical preparative column dimension is 250 x 20 mm, 5 µm particle size.[6][7]

Mobile Phase Optimization (Analytical Scale First):

  • Before scaling up, optimize the separation on an analytical version of the same column (e.g., 250 x 4.6 mm).

  • A common mobile phase system is a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), with a small amount of an amine modifier (e.g., diethylamine, DEA) to improve peak shape for basic analytes.

  • Self-Validation: The goal is to achieve baseline resolution (Rs > 1.5) between the two enantiomer peaks. Adjust the alcohol percentage to tune retention and selectivity.

Optimized Preparative Method (Example):

ParameterValueRationale
Column Lux Cellulose-1 (250 x 20 mm, 5 µm)Proven selectivity for Citalopram and its metabolites.[6]
Mobile Phase Hexane:Isopropanol:DEA (80:20:0.1, v/v/v)Balances resolution and run time. DEA minimizes peak tailing.
Flow Rate 18-20 mL/minAppropriate for a 20 mm ID column to maintain efficiency.
Detection UV at 240 nmStrong absorbance wavelength for the analyte's chromophore.
Sample Loading 50-100 mg per injectionDissolve crude product in a minimal amount of mobile phase.

Procedure:

  • System Equilibration: Equilibrate the preparative column with the mobile phase until a stable baseline is achieved (at least 3-5 column volumes).

  • Sample Preparation: Dissolve the crude racemic Desmethyl Citalopram in the mobile phase at a high concentration (e.g., 20-50 mg/mL). Filter the solution through a 0.45 µm filter to remove particulates.

  • Injection & Fraction Collection: Inject the sample onto the column. Monitor the chromatogram and collect the eluent corresponding to the first and second eluting peaks into separate, labeled collection vessels. Note: The elution order of (R) and (S) enantiomers must be predetermined using an analytical standard or subsequent analysis.

  • Pooling Fractions: Repeat injections as necessary to process all the crude material. After each run, pool the corresponding fractions for the desired (R)-enantiomer.

  • Solvent Removal: Evaporate the solvent from the pooled fractions of the (R)-enantiomer using a rotary evaporator. This will yield the enantiomerically enriched (R)-Desmethyl Citalopram free base.

Part 3: Isolation and HCl Salt Formation

The isolated free base is often an oil and can be unstable. Converting it to a hydrochloride salt provides a stable, crystalline solid that is easier to handle, purify further by crystallization, and weigh accurately.

Protocol 3: Formation of (R)-Desmethyl Citalopram HCl

Materials:

  • (R)-Desmethyl Citalopram free base (from Part 2)

  • Isopropyl alcohol (IPA)

  • Ethyl acetate (EtOAc)

  • Hydrochloric acid solution (e.g., 2M HCl in diethyl ether, or concentrated HCl)

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve the purified (R)-Desmethyl Citalopram free base in a minimum amount of a suitable solvent mixture, such as IPA/EtOAc (1:5).

  • Acidification: Cool the solution in an ice bath. Slowly add a stoichiometric amount (1.0 eq) of the HCl solution dropwise with vigorous stirring. Causality Note: The use of a non-aqueous HCl source (like HCl in ether) prevents the introduction of water, which can hinder crystallization.

  • Precipitation/Crystallization: The hydrochloride salt should precipitate out of the solution. Continue stirring in the ice bath for 30-60 minutes to maximize crystal formation. If needed, the crystallization can be aided by slowly adding an anti-solvent like heptane.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold ethyl acetate or diethyl ether to remove any residual soluble impurities.

  • Drying: Dry the white to off-white solid product under vacuum at 40-50 °C to a constant weight. The final product is (R)-Desmethyl Citalopram HCl.[8][9]

Part 4: Quality Control & Analytical Verification

Final product analysis is essential to confirm identity, purity, and enantiomeric excess (e.e.).

Protocol 4.1: Chiral HPLC for Enantiomeric Excess (e.e.)
  • System: Analytical HPLC with UV detector.

  • Column: Lux Cellulose-1 (250 x 4.6 mm, 5 µm).[6]

  • Mobile Phase: Isocratic elution with Hexane:Ethanol:DEA (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Procedure: Dissolve a small sample of the final product in the mobile phase. Inject onto the column and record the chromatogram.

  • Acceptance Criteria: The e.e. should be >99%. Calculate using the formula: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.

Protocol 4.2: Reverse-Phase HPLC for Chemical Purity
  • System: Analytical HPLC with UV detector.

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[10]

  • Mobile Phase: Gradient elution using Acetonitrile and a phosphate buffer.

  • Procedure: Analyze the final product to determine its purity relative to any achiral impurities.

  • Acceptance Criteria: Chemical purity should be >99.0%.

Structural Confirmation
  • Mass Spectrometry (MS): Confirm the molecular weight of the compound (Free Base MW: 310.15 g/mol , HCl Salt MW: 346.12 g/mol ).[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the chemical structure via ¹H NMR and ¹³C NMR. The spectra should be consistent with the structure of (R)-Desmethyl Citalopram HCl.

References

  • Uckun, M., & Süzen, S. (2009). Quantitative Determination of Citalopram and its Metabolite Desmethycitalopram in Plasma by High Performance Liquid Chromatography. FABAD Journal of Pharmaceutical Sciences, 34, 195-201.

  • Eap, C. B., et al. (1993). Determination of the enantiomers of citalopram, its demethylated and propionic acid metabolites in human plasma by chiral HPLC. Chirality, 5(2), 114-20.

  • Mateus, L., et al. (2003). Enantiomeric separation of citalopram and its metabolites by capillary electrophoresis. Electrophoresis, 24(15), 2608-16.

  • Meng, Q., & Gauthier, D. (2005). Simultaneous analysis of citalopram and desmethylcitalopram by liquid chromatography with fluorescence detection after solid-phase extraction. Clinical Biochemistry, 38(3), 282-5.

  • Tournel, G., et al. (1995). Analysis of enantiomers of citalopram and its demethylated metabolites in plasma of depressive patients using chiral reverse-phase liquid chromatography. Therapeutic Drug Monitoring, 17(3), 289-95.

  • Florea, A., & Sârbu, C. (2019). Analytical methodologies for the enantiodetermination of citalopram and its metabolites. Biomedical Chromatography, 33(9), e4571.

  • Szabó, Z. I., et al. (2017). Stereoselective determination of citalopram and desmethylcitalopram in human plasma and breast milk by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 145, 428-435.

  • Juan, H., et al. (2007). Enantioselective analysis of citalopram and demethylcitalopram in human and rat plasma by chiral LC-MS/MS: application to pharmacokinetics. Chirality, 19(8), 641-8.

  • Kosel, M., et al. (1998). Analysis of the enantiomers of citalopram and its demethylated metabolites using chiral liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 719(1-2), 234-8.

  • Kumar, P., et al. (2004). Preparation of pure citalopram. U.S. Patent No. 6,781,003 B1.

  • Gach, K., et al. (2024). Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. Molecules, 29(3), 737.

  • Taylor & Francis Group. (n.d.). Desmethylcitalopram – Knowledge and References.

  • Reddy, M. P., et al. (2011). Novel and Improved Process for the Preparation of Citalopram. Asian Journal of Chemistry, 23(4), 1829-1832.

  • Lacerda, C. R., et al. (2007). Enantioselective analysis of citalopram and demethylcitalopram in human and rat plasma by chiral LC-MS/MS: application to pharmacokinetics. Chirality, 19(8), 641-8.

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 46780600, Desmethyl citalopram hydrochloride.

  • Dalsgaard, P. W., et al. (2017). Enantioselective analysis of citalopram and demethylcitalopram in human whole blood by chiral LC-MS/MS and application in forensic cases. Drug Testing and Analysis, 9(10), 1549-1554.

  • Wikipedia contributors. (2023, December 2). Desmethylcitalopram. In Wikipedia, The Free Encyclopedia.

  • An, J., & Kim, Y. (2007). Improved Syntheses of N‐Desmethylcitalopram and N,N‐Didesmethylcitalopram. Synthetic Communications, 37(20), 3539-3545.

  • Daicel Pharma Standards. (n.d.). Desmethyl citalopram hydrochloride.

  • Digital Commons @ Cal Poly. (2002). Process for the Preparation of Citalopram Intermediate.

  • Szabó, Z. I., et al. (2022). Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. Molecules, 27(24), 8968.

Sources

Troubleshooting & Optimization

Minimizing matrix effects in LC-MS analysis of Citalopram metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for minimizing matrix effects in the LC-MS analysis of Citalopram and its primary metabolites, desmethylcitalopram (DCT) and didesmethylcitalopram (DDCT). This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you achieve robust, accurate, and reproducible results in your bioanalytical studies.

Frequently Asked Questions (FAQs)
Q1: What are matrix effects, and why are they a critical issue for Citalopram LC-MS analysis?

A: The "matrix" refers to all components in a biological sample (e.g., plasma, urine) other than the analyte of interest.[1] These components can include salts, lipids, proteins, and other endogenous molecules. A matrix effect is the alteration of analyte ionization efficiency due to the presence of these co-eluting components in the mass spectrometer's ion source.[2][3] This typically manifests as ion suppression (loss of signal) or, less commonly, ion enhancement (increase in signal).[4]

For Citalopram and its metabolites, which are often measured at low concentrations (ng/mL) in complex matrices like plasma, matrix effects are a major concern because they directly impact the accuracy, precision, and sensitivity of the assay.[2][5] Failure to control for matrix effects can lead to erroneous pharmacokinetic data and incorrect clinical interpretations. Regulatory bodies like the FDA mandate the evaluation of matrix effects during bioanalytical method validation.[6][7]

Q2: What are the most common sources of matrix effects in plasma samples for this type of analysis?

A: The primary culprits for matrix effects in plasma are phospholipids .[8][9] Phospholipids are a major component of cell membranes and are abundant in plasma.[10] Due to their amphipathic nature, they are often co-extracted with analytes during sample preparation, especially with simpler methods like protein precipitation (PPT).[11]

When they co-elute with Citalopram or its metabolites, phospholipids can severely suppress the electrospray ionization (ESI) signal.[9] They do this by altering the surface tension of the ESI droplets, which hinders the release of gas-phase analyte ions and reduces the overall efficiency of the ionization process.[4] This leads to reduced sensitivity, poor reproducibility, and can even cause a complete loss of the analyte signal in some cases.[12]

Troubleshooting Guide & Protocols
Q3: How can I quantitatively assess the presence and magnitude of matrix effects in my Citalopram assay?

A: The most accepted method for quantifying matrix effects is the post-extraction spike analysis , as recommended by FDA guidelines.[7] This experiment isolates the effect of the matrix from the efficiency of the extraction procedure.

Here’s the core principle: you compare the peak response of an analyte spiked into an extracted blank matrix to the response of the analyte in a clean solvent.

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike the analyte and internal standard (IS) into the final mobile phase solvent.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., drug-free plasma) using your established protocol. Spike the analyte and IS into the final, clean extract.

    • Set C (Extracted Sample): Spike the analyte and IS into the blank matrix before extraction and process as usual. (This set is used for recovery calculation).

  • Analyze and Calculate:

    • Analyze all three sets by LC-MS/MS.

    • Calculate Matrix Factor (MF):

      • MF = (Peak Response in Set B) / (Peak Response in Set A)

    • Calculate IS-Normalized Matrix Factor:

      • IS-Normalized MF = (Analyte:IS Peak Ratio in Set B) / (Analyte:IS Peak Ratio in Set A)

    • Calculate Recovery:

      • Recovery (%) = [(Peak Response in Set C) / (Peak Response in Set B)] * 100

  • Interpret the Results:

    • An MF value of 1.0 (or 100%) indicates no matrix effect.

    • An MF < 1.0 indicates ion suppression.

    • An MF > 1.0 indicates ion enhancement.

    • According to FDA guidance, the precision (%CV) of the matrix factor across at least six different lots of matrix should not be greater than 15%.[7]

The following diagram illustrates the workflow for assessing matrix effects and recovery.

G cluster_interp Interpretation A Set A: Analyte in Clean Solvent MF Matrix Factor (MF) = B / A A->MF B Set B: Analyte spiked POST-EXTRACTION B->MF REC Recovery (%) = (C / B) * 100 B->REC C Set C: Analyte spiked PRE-EXTRACTION C->REC Supp MF < 1.0 Ion Suppression MF->Supp Enh MF > 1.0 Ion Enhancement MF->Enh None MF = 1.0 No Effect MF->None

Workflow for quantitative assessment of matrix effects and recovery.
Q4: My assay shows significant ion suppression. What are the primary strategies to minimize this?

A: There are three main pillars for combating matrix effects:

  • Improve Sample Preparation: The most effective strategy is to remove interfering components before they enter the LC-MS system.[2][13]

  • Optimize Chromatography: Separate the analytes from co-eluting matrix components chromatographically.[1][14]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is a compensatory approach that corrects for variability but does not eliminate the root cause of the suppression.[15]

The ideal method combines all three strategies for maximum robustness.

G cluster_solutions Mitigation Strategies ME Matrix Effect (Ion Suppression) SP 1. Sample Preparation (Removal) ME->SP LC 2. Chromatography (Separation) ME->LC IS 3. Internal Standard (Compensation) ME->IS Result Robust & Accurate LC-MS/MS Assay SP->Result LC->Result IS->Result

Core strategies for mitigating matrix effects.
Q5: Which sample preparation technique is best for Citalopram: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)?

A: The choice depends on the required level of cleanliness versus throughput. While PPT is fast and simple, it is often insufficient for removing phospholipids and results in significant matrix effects.[8] LLE and SPE provide much cleaner extracts.[13] For regulated bioanalysis of Citalopram, SPE is often the preferred method due to its high efficiency in removing phospholipids and other interferences.[16][17][18]

TechniqueProsConsBest For
Protein Precipitation (PPT) Fast, inexpensive, simple workflow.[5]"Dirty" extract, high levels of phospholipids, significant ion suppression.[8][11]High-throughput screening where some variability is acceptable.
Liquid-Liquid Extraction (LLE) Good removal of salts and highly polar interferences, cleaner than PPT.[13][19]Can be labor-intensive, requires large volumes of organic solvents, may not efficiently remove all phospholipids.Intermediate cleanup when SPE is not feasible.
Solid-Phase Extraction (SPE) Provides the cleanest extracts, excellent removal of phospholipids and salts, high recovery.[16][18]Requires method development, can be more time-consuming and expensive than PPT or LLE.Regulated bioanalysis, methods requiring high sensitivity and accuracy.[6][20]
Q6: Can you provide a starting protocol for Solid-Phase Extraction (SPE) of Citalopram from human plasma?

A: Absolutely. A mixed-mode cation exchange polymer-based SPE cartridge is an excellent choice for basic compounds like Citalopram and its metabolites. This protocol provides a strong starting point that should be further optimized for your specific application.

  • SPE Cartridge: Polymeric Mixed-Mode Strong Cation Exchange (e.g., Waters Oasis MCX, Phenomenex Strata-X-C).

  • Analytes: Citalopram (pKa ~9.5), DCT, DDCT.

  • Sample Pre-treatment:

    • To 500 µL of plasma, add your SIL-IS.

    • Add 500 µL of 4% phosphoric acid in water.

    • Vortex to mix. This step ensures the analytes are positively charged for retention on the cation exchange sorbent.

  • Condition & Equilibrate:

    • Condition the SPE cartridge with 1 mL of Methanol.

    • Equilibrate the cartridge with 1 mL of water. Do not let the sorbent bed go dry.

  • Load:

    • Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash:

    • Wash 1 (Polar Interferences): Wash with 1 mL of 0.1 M hydrochloric acid.

    • Wash 2 (Non-polar Interferences): Wash with 1 mL of Methanol. This step is crucial for removing phospholipids and other lipids retained on the polymeric backbone of the sorbent.

  • Elute:

    • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the analytes, releasing them from the cation exchange sorbent.

  • Evaporate & Reconstitute:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C.

    • Reconstitute the residue in 100 µL of your initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial.

Q7: Beyond SPE, are there specialized products for phospholipid removal?

A: Yes. Several products are designed specifically to remove phospholipids, often by integrating this capability into a protein precipitation workflow.[9] Examples include:

  • Phospholipid Removal Plates/Tubes (e.g., Phenomenex Phree, Waters Ostro): These are 96-well plates or tubes that contain a sorbent which selectively retains phospholipids while allowing analytes to pass through after a simple protein precipitation step.[11] They offer a good balance of speed and cleanliness, providing a cleaner sample than PPT alone.[8]

  • HybridSPE®-Phospholipid Technology: This technology uses zirconia-coated particles that have a high affinity for the phosphate groups on phospholipids, effectively depleting them from the sample extract.[10][21]

These techniques can significantly improve assay robustness and extend the life of your analytical column.[8]

Q8: How can I use chromatography to avoid ion suppression?

A: The goal is to chromatographically separate your analytes from the "suppression zone" where most phospholipids elute. A post-column infusion experiment can help you visualize these zones.[2][14]

  • Increase Organic Content in Gradient: Phospholipids are generally less retained than Citalopram and its metabolites on a C18 column. A common strategy is to use a steep gradient that elutes the more polar phospholipids early, followed by a shallower gradient to separate the analytes.

  • Change Column Chemistry: If co-elution persists on a C18 column, consider a different stationary phase. A phenyl-hexyl or a polar-embedded phase can offer different selectivity and may better resolve analytes from matrix interferences.[16]

  • Use Smaller Particle Columns (UHPLC): Ultra-high-performance liquid chromatography (UHPLC) systems provide sharper peaks and greater resolving power, which can be sufficient to separate analyte peaks from interfering matrix components.[22]

Q9: Why is a stable isotope-labeled internal standard (SIL-IS) so important?

A: A SIL-IS is considered the gold standard for quantitative bioanalysis.[15] It is a version of the analyte where several atoms (e.g., hydrogen, carbon) have been replaced with their heavy isotopes (e.g., ²H/Deuterium, ¹³C).[23][24]

Its importance lies in the fact that it has nearly identical chemical and physical properties to the analyte. Therefore, it co-elutes and experiences the exact same degree of extraction inefficiency and ion suppression/enhancement .[1] By measuring the peak area ratio of the analyte to the SIL-IS, any signal variation caused by matrix effects is effectively cancelled out, leading to highly accurate and precise quantification.[2]

While a SIL-IS is a powerful tool for compensation, it is not a substitute for good sample preparation and chromatography. Relying solely on an internal standard to correct for extreme ion suppression (>50%) can still compromise assay performance and sensitivity.

References
  • Olesen, O. V., & Linnet, K. (1997). Solid-phase extraction with end-capped C2 columns for the routine measurement of racemic citalopram and metabolites in plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 702(1-2), 234–239. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Element Lab Solutions. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Lahaie, M., & BONE, T. (n.d.). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. LCGC International. [Link]

  • Bio-Rad. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]

  • Waters Corporation. (n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. [Link]

  • Separation Science. (n.d.). LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. [Link]

  • Phenomenex. (n.d.). Sample Prep Tech Tip: Phospholipid Removal. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Dadgar, D., & Burnett, P. E. (2018). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. In Handbook of LC-MS Bioanalysis. [Link]

  • Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Korfmacher, W. A., & Olah, T. V. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Analytical Chemistry, 75(23), 9343–9348. [Link]

  • Barroso, M., Dias, M., Vieira, L. N., & De Martinis, B. S. (2014). Analysis of Citalopram in Plasma and Hair by a Validated LC MS/MS Method. Journal of Analytical & Bioanalytical Techniques, 5(5). [Link]

  • Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR). [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Zhang, Y., et al. (2023). Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism. Frontiers in Pharmacology, 14. [Link]

  • Öhman, D., Carlsson, B., & Norlander, B. (2001). On-line extraction using an alkyl-diol silica precolumn for racemic citalopram and its metabolites in plasma. Results compared with solid-phase extraction methodology. Journal of Chromatography B: Biomedical Sciences and Applications, 753(2), 365-373. [Link]

  • de Santana, F. J. M., et al. (2021). Selective LC-MS/MS determination of citalopram enantiomers and application to a pharmacokinetic evaluation of generic and reference formulations. Biomedical Chromatography, 35(12), e5237. [Link]

  • Aymard, G., et al. (2005). Quantitative Determination of Citalopram and its Metabolite Desmethycitalopram in Plasma by High Performance Liquid Chromatography. Turkish Journal of Pharmaceutical Sciences, 2(1), 1-10. [Link]

  • Cappiello, A., et al. (2008). Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry. Analytical Chemistry, 80(23), 9343-8. [Link]

  • LCGC International. (n.d.). An Uncommon Fix for LC–MS Ion Suppression. [Link]

  • de Santana, F. J. M., et al. (2021). Selective LC‐MS/MS determination of citalopram enantiomers and application to a pharmacokinetic evaluation of generic and reference formulations. Request PDF. [Link]

  • Guspiel, A., et al. (2015). Simultaneous Quantification of Citalopram and its Main Metabolite, Desmethylcitalopram, in Human Saliva by UHPLC. Pharmacological Reports, 67(1), 77-83. [Link]

  • López-Rivadulla, M., et al. (2010). Analytical procedures for the determination of the selective serotonin reuptake inhibitor antidepressant citalopram and its metabolites. Biomedical Chromatography, 24(11), 1157-70. [Link]

  • Stoll, D. R. (2021). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC North America, 39(5), 218-222. [Link]

  • Wang, S., et al. (2017). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports, 7(1), 1779. [Link]

  • Jiang, T., et al. (2010). Simultaneous determination of citalopram and its metabolite in human plasma by LC-MS/MS applied to pharmacokinetic study. Journal of Chromatography B, 878(5-6), 615-619. [Link]

  • AMSbiopharma. (n.d.). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]

  • Li, W., & Tse, F. L. S. (2015). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International, 28(6). [Link]

  • Restek Corporation. (2016, November 2). Reducing matrix effect. [Video]. YouTube. [Link]

  • Dalgaard, L., & Larsen, C. (1990). Metabolism and excretion of citalopram in man: identification of O-acyl- and N-glucuronides. Xenobiotica, 20(8), 889-900. [Link]

  • Taylor, P. J. (2005). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International, 18(2). [Link]

  • The Analytical Scientist. (2023, April 14). Stop Ion Suppression! The #1 LC-MS/MS Mistake You're Making. [Video]. YouTube. [Link]

  • Xiong, X., et al. (2020). Magnetic solid-phase extraction coupled with UHPLC-MS/MS for four antidepressants and one metabolite in clinical plasma and urine samples. Bioanalysis, 12(1), 35-52. [Link]

  • Furey, A., et al. (2013). Ion suppression; a critical review on causes, evaluation, prevention and applications. Talanta, 115, 104-122. [Link]

  • Pichini, S., et al. (2005). Quantification of citalopram or escitalopram and their demethylated metabolites in neonatal hair samples by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 37(5), 1017-1022. [Link]

  • Ciappellano, S., et al. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 26(11), 3121. [Link]

  • Patel, S. B., & Shah, G. B. (2019). Qualitative Determination of Citalopram and Escitalopram in whole human blood using liquid- liquid extraction and GC/GC-MS. IP International Journal of Forensic Medicine and Toxicological Sciences, 4(2), 43-48. [Link]

  • Li, W., et al. (2021). Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy. Journal of Pharmaceutical Analysis, 11(5), 556-564. [Link]

  • Agilent Technologies. (n.d.). Ultrafast Analysis of Selective Serotonin Reuptake Inhibitors (SSRIs) in Human Serum by the Agilent RapidFire High-Throughput Triple Quadrupole Mass Spectrometry System. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • Butnarescu, G. L., & Aslan, S. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

Sources

Technical Support Center: (R)-Desmethyl Citalopram Solution Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for (R)-Desmethyl Citalopram. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability of (R)-Desmethyl Citalopram in solution. As an active metabolite of Citalopram, understanding its degradation profile is critical for accurate experimental outcomes and robust formulation development.[1][2] This document provides insights into the causal factors behind degradation and offers validated protocols to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of (R)-Desmethyl Citalopram in solution?

A1: The main factors contributing to the degradation of (R)-Desmethyl Citalopram, similar to its parent compound Citalopram, are pH, exposure to light (photodegradation), and oxidative stress.[3][4] Hydrolytic degradation is particularly notable under acidic and alkaline conditions.[5][6]

Q2: What are the known degradation products of Citalopram and its analogs?

A2: Forced degradation studies of Citalopram have identified several key degradation products. These include Citalopram carboxamide and Citalopram N-oxide, which are formed under hydrolytic and photolytic conditions, respectively.[5][7] Another identified product is 3-hydroxycitalopram N-oxide.[5][7] N-demethylation can also occur, leading to the formation of N-desmethylcitalopram itself as a photoproduct of Citalopram.[8][9]

Q3: What is the general stability of (R)-Desmethyl Citalopram in aqueous solutions at different pH levels?

A3: Citalopram and its analogs are relatively stable at neutral pH (around pH 7).[8] However, degradation can be observed at more acidic (pH below 5) and alkaline (pH above 9) conditions.[8] Specifically, Citalopram shows minimal degradation at pH 5 and 7 under simulated sunlight, but degradation increases at pH 9.[8]

Q4: How should I store my (R)-Desmethyl Citalopram solutions to ensure stability?

A4: To maintain stability, solutions of (R)-Desmethyl Citalopram should be stored at -20°C for long-term storage (≥ 5 years).[2] For short-term use, refrigeration at 4°C is recommended, and stability should be monitored.[10] It is also crucial to protect solutions from light by using amber vials or by covering the container with aluminum foil.

Troubleshooting Guide: Degradation Issues in Solution

This section provides a systematic approach to identifying and resolving common degradation problems encountered during experiments with (R)-Desmethyl Citalopram.

Issue 1: Rapid loss of parent compound concentration in my analytical run.

Q: I've prepared a fresh solution of (R)-Desmethyl Citalopram, but my HPLC analysis shows a significantly lower concentration than expected. What could be the cause?

A: This issue often points to rapid degradation due to improper solution preparation or storage conditions.

Potential Causes & Investigative Steps:

  • pH of the Solvent/Buffer: The pH of your solution is a critical stability parameter. Extreme pH values can accelerate hydrolytic degradation.

    • Protocol: Measure the pH of your solvent or buffer system. If it is highly acidic or alkaline, this is a likely cause. Citalopram has shown instability in both acidic and basic hydrolysis studies.[6]

  • Exposure to Light: (R)-Desmethyl Citalopram, like Citalopram, is susceptible to photodegradation.[4][5]

    • Protocol: Prepare a fresh solution in an amber volumetric flask or a flask wrapped in aluminum foil. Compare the analytical results of this light-protected sample with a sample prepared in a clear flask and exposed to ambient light for the same duration.

  • Oxidative Stress: The presence of oxidizing agents, even dissolved oxygen, can contribute to degradation.

    • Protocol: Degas your solvent prior to use by sparging with an inert gas like nitrogen or by sonication.[6] Prepare a solution with the degassed solvent and compare its stability to a solution prepared with non-degassed solvent. Forced degradation studies often use oxidizing agents like hydrogen peroxide to confirm this pathway.[3]

Issue 2: Appearance of unexpected peaks in my chromatogram.

Q: My HPLC chromatogram shows the main (R)-Desmethyl Citalopram peak, but also several smaller, unidentified peaks that are increasing over time. How can I identify these and prevent their formation?

A: The appearance of new peaks is a classic sign of degradation. Identifying these degradants is key to understanding the degradation pathway and implementing corrective measures.

Potential Degradation Pathways & Identification:

  • Hydrolysis: Under acidic or basic conditions, the nitrile group of the citalopram structure is susceptible to hydrolysis, which can lead to the formation of a carboxamide derivative.[5]

  • Oxidation: The tertiary amine group is prone to oxidation, which can result in the formation of an N-oxide.[5]

  • Photodegradation: Exposure to UV light can lead to N-demethylation.[8][9]

Workflow for Identification and Mitigation:

Caption: Troubleshooting workflow for unexpected peaks.

Experimental Protocol: Forced Degradation Study

To confirm the identity of degradation products, a forced degradation study can be performed. This involves intentionally subjecting the (R)-Desmethyl Citalopram solution to harsh conditions to accelerate degradation.

Materials:

  • (R)-Desmethyl Citalopram

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide

  • HPLC grade water and acetonitrile

  • pH meter

  • UV lamp (for photostability)

  • Heating block or water bath

Procedure:

  • Acid Hydrolysis: Mix equal volumes of a stock solution of (R)-Desmethyl Citalopram and 0.1 M HCl. Heat at 60°C for 2 hours. Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Heat at 60°C for 2 hours. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all samples by a stability-indicating HPLC method. Compare the retention times of the degradation peaks with those observed in your experimental samples. For definitive identification, LC-MS/MS analysis is recommended.[4][5]

Issue 3: Inconsistent results between experimental batches.

Q: I am observing significant variability in the stability of (R)-Desmethyl Citalopram across different experiments conducted on different days. What could be causing this inconsistency?

A: Batch-to-batch variability often stems from subtle, overlooked differences in experimental conditions.

Troubleshooting Checklist for Consistency:

  • Solvent Source and Age: Are you using the same lot of solvents for each experiment? The quality and purity of solvents can vary between lots and can degrade over time.

  • Ambient Conditions: Were the experiments conducted under similar light and temperature conditions? Fluctuations in room temperature or exposure to sunlight can impact degradation rates.

  • Solution Preparation Timing: How long are your solutions stored before analysis? Ensure a consistent and minimal time lag between preparation and analysis for all batches.

  • Glassware Cleanliness: Residual contaminants on glassware can catalyze degradation. Implement a rigorous and consistent glassware cleaning protocol.

Data Summary: Factors Influencing Citalopram Degradation

Stress ConditionObservationPrimary Degradation ProductsReference
Acidic Hydrolysis Significant degradationCitalopram carboxamide, 3-hydroxy citalopram carboxamide[5][6]
Alkaline Hydrolysis Significant degradationCitalopram carboxamide[5][6]
Oxidative (H₂O₂) Significant degradationCitalopram N-oxide[3][5]
Photolytic Moderate degradation, pH-dependentCitalopram N-oxide, N-desmethylcitalopram[5][8]
Thermal Relatively stable in solid state, some degradation in solutionVaries[5][6]

Analytical Method Considerations

A robust, stability-indicating analytical method is crucial for accurately assessing the degradation of (R)-Desmethyl Citalopram.

Recommended HPLC Method Parameters:

  • Column: A C8 or C18 reversed-phase column is typically effective.[5][6]

  • Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and a buffer (e.g., ammonium acetate or phosphate buffer) with the pH adjusted to the acidic range (around 4.5).[5][6]

  • Detection: UV detection at approximately 240 nm is suitable for Citalopram and its metabolites. For higher sensitivity and specificity, fluorescence detection or mass spectrometry can be employed.[11]

Caption: General experimental workflow for stability analysis.

References

  • Jain, D., et al. (2008). Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 573-581. [Link]

  • Sharma, M., et al. (2011). Citalopram Hydrobromide: degradation product characterization and a validated stability-indicating LC-UV method. Journal of the Brazilian Chemical Society, 22(5), 854-863. [Link]

  • Patel, Y., et al. (2019). Determination of Citalopram by RP-HPLC & it's stability indicative studies. TIJER, 6(3). [Link]

  • Aymard, G., et al. (2010). Quantitative Determination of Citalopram and its Metabolite Desmethycitalopram in Plasma by High Performance Liquid Chromatography. FABAD Journal of Pharmaceutical Sciences, 34, 195-201. [Link]

  • Jain, D., et al. (2008). Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC. ResearchGate. [Link]

  • Kwon, J. W., & Armbrust, K. L. (2005). Degradation of Citalopram by Simulated Sunlight. Environmental Toxicology and Chemistry, 24(7), 1632-1638. [Link]

  • Zhang, Y., et al. (2024). Transformation mechanisms of the antidepressant citalopram in a moving bed biofilm reactor: Substrate-depended pathways, eco-toxicities and enantiomeric profiles. Water Research, 252, 121245. [Link]

  • Sharma, M., et al. (2011). Citalopram Hydrobromide: degradation product characterization and a validated stability-indicating LC-UV method. ScienceOpen. [Link]

  • Meng, Q., & Gauthier, D. (2005). Simultaneous analysis of citalopram and desmethylcitalopram by liquid chromatography with fluorescence detection after solid-phase extraction. Clinical Biochemistry, 38(3), 282-285. [Link]

  • Kwon, J. W., & Armbrust, K. L. (2005). Degradation of citalopram by simulated sunlight. ResearchGate. [Link]

  • Taylor & Francis. Desmethylcitalopram – Knowledge and References. [Link]

  • Reddy, G. S., et al. (2009). A stability-indicating LC method for citalopram hydrobromide. Chromatographia, 69(11-12), 1119-1125. [Link]

  • Wiela-Hojeńska, A., et al. (2017). Simultaneous Quantification of Citalopram and its Main Metabolite, Desmethylcitalopram, in Human Saliva by UHPLC. Current Pharmaceutical Analysis, 13(4), 316-323. [Link]

Sources

Technical Support Center: Chiral Separation of Citalopram Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Guide Topic: Optimizing Mobile Phase pH for the Separation of (R)-Desmethyl Citalopram

Welcome to the technical support center. This guide, structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, is designed for researchers, chromatographers, and pharmaceutical scientists. As Senior Application Scientists, our goal is to provide you with the foundational knowledge and practical steps to master the chiral separation of (R)-Desmethyl Citalopram by strategically manipulating mobile phase pH.

Section 1: Foundational Principles & Initial Questions

Q1: Why is mobile phase pH a critical parameter for the separation of (R)-Desmethyl Citalopram?

Mobile phase pH is arguably one of the most influential factors in the reversed-phase HPLC separation of ionizable compounds like citalopram and its metabolites.[1][2] (R)-Desmethyl Citalopram contains a secondary amine, making it a basic compound. The pH of the mobile phase dictates the ionization state of this amine group.

  • Mechanism of Action: The pKa of the parent compound, citalopram, is approximately 9.5.[3] Desmethyl citalopram is expected to have a similar pKa. At a mobile phase pH two or more units below its pKa, the amine group will be consistently and fully protonated, existing as a cation.

  • Impact on Chromatography:

    • Peak Shape: A consistent, single ionic form prevents peak distortion (e.g., tailing or broadening) that can occur when a compound exists in both ionized and non-ionized forms during its transit through the column.

    • Retention Time: The protonated, more polar form generally has a lower affinity for the non-polar stationary phase (like C18), leading to shorter, more reproducible retention times.

    • Chiral Recognition: For enantiomeric separations, the charge state of the analyte is fundamental to its interaction with the chiral selector (either on the stationary phase or as a mobile phase additive). A stable charge ensures consistent and optimal diastereomeric interactions, which are the basis of chiral resolution.

An investigation into the separation of the parent citalopram enantiomers found that resolution decreased significantly when the pH was increased from 2.5 to 4.0, demonstrating the profound impact of pH on chiral selectivity.[1]

Q2: What is the recommended starting pH range for developing a separation method for (R)-Desmethyl Citalopram?

For basic analytes like desmethyl citalopram on silica-based reversed-phase columns, a low pH range is the standard starting point.

Recommended Starting Range: pH 2.5 - 4.0

  • Rationale: This range ensures the analyte is fully protonated (cationic), promoting good peak shape. Furthermore, it protects the silica-based stationary phase from dissolution, which can occur at pH levels above 7. Operating at a controlled, acidic pH is a cornerstone of robust method development for such compounds.[4]

Section 2: Method Development & Optimization Workflow

This section provides a systematic approach to optimizing pH for your specific application.

Workflow for pH Optimization

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_eval Phase 3: Evaluation cluster_decision Phase 4: Decision pKa Define Analyte pKa (Desmethyl Citalopram ≈ 9.5) Buffer Select Appropriate Buffer System (e.g., Phosphate, Formate) pKa->Buffer Mobiles Prepare Mobile Phases (pH 2.5, 3.0, 3.5, 4.0) Buffer->Mobiles Equilibrate Equilibrate Column (Minimum 20 column volumes) Mobiles->Equilibrate Inject Inject Standard Mixture Equilibrate->Inject Evaluate Evaluate Chromatograms Inject->Evaluate Rs Resolution (Rs) Target > 1.5 Evaluate->Rs Tf Tailing Factor (Tf) Target: 0.9 - 1.2 Evaluate->Tf Rt Retention Time (tR) Check for stability Evaluate->Rt Decision Optimal? (Rs, Tf meet criteria) Evaluate->Decision Finalize Finalize Method pH Decision->Finalize  Yes Troubleshoot Further Optimization Needed (Adjust organic modifier, temperature) Decision->Troubleshoot  No

Caption: Workflow for systematic mobile phase pH scouting.

Protocol: Experimental pH Scouting Study

This protocol outlines a systematic experiment to determine the optimal mobile phase pH.

Objective: To evaluate the effect of mobile phase pH on the resolution, peak shape, and retention of (R)-Desmethyl Citalopram and its enantiomer.

Materials:

  • HPLC system with UV or MS detector

  • Chiral stationary phase column (e.g., polysaccharide-based or cyclodextrin-based)[5][6]

  • Reference standards for (R)- and (S)-Desmethyl Citalopram

  • HPLC-grade water, acetonitrile, and/or methanol

  • Buffer reagents (e.g., potassium phosphate monobasic, formic acid, phosphoric acid)

  • Calibrated pH meter

Procedure:

  • Buffer Preparation:

    • Prepare a 20 mM potassium phosphate buffer stock. Dissolve the appropriate amount of KH₂PO₄ in HPLC-grade water.

    • Divide the stock into four aliquots. Adjust each to a final pH of 2.5, 3.0, 3.5, and 4.0, respectively, using dilute phosphoric acid. Filter each buffer through a 0.22 µm filter.

  • Mobile Phase Preparation:

    • For each pH level, prepare the final mobile phase. A common starting point is a mix of buffer and an organic modifier (e.g., Acetonitrile). For example, prepare a 70:30 (v/v) mixture of the pH 2.5 buffer and acetonitrile.

    • Repeat for the pH 3.0, 3.5, and 4.0 buffers.

    • Degas all mobile phases before use.[7]

  • Chromatographic Run:

    • Install the chiral column and set the column oven temperature (e.g., 25 °C).

    • Start with the lowest pH mobile phase (pH 2.5). Equilibrate the system at a constant flow rate (e.g., 1.0 mL/min) for at least 20 column volumes or until a stable baseline is achieved.

    • Inject a standard solution containing both enantiomers of desmethyl citalopram.

    • Record the chromatogram.

    • Repeat the equilibration and injection steps for each subsequent pH level (3.0, 3.5, and 4.0).

  • Data Analysis:

    • For each chromatogram, measure the retention time (tR) for each enantiomer, the peak width, and the peak asymmetry or tailing factor (Tf).

    • Calculate the resolution (Rs) between the enantiomeric peaks.

    • Compile the results in a table for comparison.

Data Presentation: Impact of pH on Chiral Separation

The following table illustrates the expected impact of pH adjustments on key chromatographic parameters.

pH of Mobile PhaseRetention Time (tR) of (R)-enantiomer (min)Tailing Factor (Tf)Resolution (Rs) between enantiomersObservations
2.5 8.21.11.8Excellent peak shape and baseline resolution.
3.5 8.91.31.5Good resolution, slight increase in tailing.
4.5 9.81.61.1Decreased resolution, noticeable peak tailing.
6.5 12.52.2< 0.8 (co-elution)Poor peak shape, loss of resolution. Analyte may be in mixed ionic states.

Note: Data are representative and will vary based on the specific column, organic modifier, and HPLC system used.

Section 3: Troubleshooting Guide

Q3: My resolution between the desmethyl citalopram enantiomers is poor (Rs < 1.5). How can I use pH to improve it?

Poor resolution is often the primary challenge in chiral separations.

  • Immediate Action: If your current mobile phase pH is above 4.0, lower it. Systematically test pH values between 2.5 and 3.5, as this acidic range is proven to be effective for citalopram enantiomers.[1][8] A lower pH ensures full protonation of the analyte, which can enhance the specific interactions with the chiral stationary phase required for separation.

  • Causality: The chiral recognition mechanism is highly dependent on the three-dimensional structure and charge distribution of the analyte. By forcing the analyte into a single, stable cationic state, you create a consistent presentation to the chiral selector, which can significantly amplify the subtle energy differences between the two enantiomer-selector complexes, leading to better separation.

Q4: I am observing significant peak tailing for (R)-Desmethyl Citalopram. What is the first pH-related adjustment I should make?

Peak tailing for basic compounds is a classic problem in reversed-phase chromatography.

  • Immediate Action: Check the pH of your mobile phase. If it is not buffered or is in the range of 5-8, the tailing is likely caused by interactions between the partially protonated analyte and residual, acidic silanol groups on the silica stationary phase. Lower the pH to ~3.0 using a suitable buffer (e.g., phosphate or formate).

  • Self-Validation: If lowering the pH to the 2.5-3.5 range significantly improves the peak shape (Tailing Factor approaches 1.0), it confirms that silanol interactions were the root cause. This single adjustment validates the hypothesis and often solves the problem without further changes.[9]

Q5: My retention times are drifting from one injection to the next. Could my buffered mobile phase be the issue?

Yes, an improperly prepared or aging buffered mobile phase is a common cause of retention time instability.[7][10]

  • Potential Causes & Solutions:

    • Buffer Volatility: If you are using a volatile buffer component (like trifluoroacetic acid or formic acid without a non-volatile salt), its concentration can change over time due to evaporation, altering the pH and ionic strength of the mobile phase.

      • Solution: Prepare fresh mobile phase daily. Keep the solvent reservoir bottles covered.[4]

    • Poor Buffering Capacity: Ensure your chosen buffer is effective at your target pH. A buffer works best within +/- 1 pH unit of its pKa. For example, a phosphate buffer (pKa₂ ≈ 7.2) is not ideal for maintaining a pH of 3.0; a formate buffer (pKa ≈ 3.75) or a phosphate buffer using its first pKa (pKa₁ ≈ 2.15) would be more appropriate.

    • Inadequate Equilibration: When changing from one mobile phase to another (especially with a different pH), the column requires extensive equilibration.

      • Solution: Always flush the column with at least 20-30 column volumes of the new mobile phase to ensure the stationary phase surface and pore volume are fully conditioned to the new pH.[10]

By understanding the fundamental role of pH in controlling the ionization of (R)-Desmethyl Citalopram, you can systematically develop and troubleshoot your chiral separation method, leading to robust, reproducible, and accurate results.

References

  • Peng, Y., He, Q. S., & Cai, J. (2016). Enantioseparation of Citalopram by RP-HPLC, Using Sulfobutyl Ether-β-Cyclodextrin as a Chiral Mobile Phase Additive. Journal of Analytical Methods in Chemistry. [Link]

  • Peng, Y., He, Q. S., & Cai, J. (2016). Enantioseparation of Citalopram by RP-HPLC, Using Sulfobutyl Ether-β-Cyclodextrin as a Chiral Mobile Phase Additive. ResearchGate. [Link]

  • Ilisz, I., et al. (2022). Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. MDPI. [Link]

  • ResearchGate. (n.d.). Chromatogram showing the enantiomeric resolution of citalopram. ResearchGate. [Link]

  • LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Budău, B., et al. (2020). Enantioseparation of citalopram enantiomers by CE: Method development through experimental design and computational modeling. Wiley Analytical Science. [Link]

  • Rochat, B., et al. (1995). Analysis of enantiomers of citalopram and its demethylated metabolites in plasma of depressive patients using chiral reverse-phase liquid chromatography. Therapeutic Drug Monitoring. [Link]

  • Haupt, D. (1996). Determination of citalopram enantiomers in human plasma by liquid chromatographic separation on a Chiral-AGP column. Journal of Chromatography B: Biomedical Applications. [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • National Center for Biotechnology Information. (n.d.). Escitalopram. PubChem. [Link]

  • Chrominfo. (2024). How to Prepare and Optimise HPLC Mobile Phases. Chrominfo. [Link]

  • Springer Nature Experiments. (n.d.). Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments. [Link]

  • Mastelf. (2024). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. [Link]

  • MDPI. (2021). Enantioselective Study on the Biodegradation of Verapamil and Cytalopram by Chiral Capillary Electrophoresis. MDPI. [Link]

  • ClinPGx. (2007). Enantioselective analysis of citalopram and demethylcitalopram in human and rat plasma by chiral LC-MS/MS: application to pharmacokinetics. ClinPGx. [Link]

  • ResearchGate. (n.d.). The Enantiomeric Separation of Citalopram Analogues by HPLC. ResearchGate. [Link]

  • ResearchGate. (n.d.). HPLC Method for Chiral Separation and Quantification of Antidepressant Citalopram. ResearchGate. [Link]

  • FooDB. (n.d.). Showing Compound Citalopram. FooDB. [Link]

  • Aurigene. (2024). Troubleshooting and Performance Improvement for HPLC. Aurigene. [Link]

  • SciSpace. (2017). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. [Link]

  • Agilent Technologies. (2007). HPLC Column and Separation and Separation Troubleshooting. Agilent. [Link]

  • Semantic Scholar. (2022). Simultaneous Determination of Escitalopram Impurities. Semantic Scholar. [Link]

  • National Center for Biotechnology Information. (n.d.). Citalopram. PubChem. [Link]

  • U.S. Food and Drug Administration. (1998). Citalopram Hydrobromide. accessdata.fda.gov. [Link]

  • Chromservis. (n.d.). HPLC Troubleshooting Guide. Chromservis. [Link]

  • Akerman, K. K., et al. (1998). High-performance liquid chromatography method for analyzing citalopram and desmethylcitalopram from human serum. Therapeutic Drug Monitoring. [Link]

  • Wikipedia. (n.d.). Citalopram. Wikipedia. [Link]

Sources

Reducing baseline noise in detection of trace (R)-Desmethyl Citalopram

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Baseline Noise in Chiral LC-MS/MS Detection

Executive Summary: The Signal-to-Noise Challenge

Detecting trace levels of (R)-Desmethyl Citalopram (R-DCIT) in biological matrices is a high-stakes analytical challenge. As the primary inactive metabolite of Citalopram, its accurate quantification requires high enantioselectivity and extreme sensitivity (LOD < 1 ng/mL).

The primary obstacle in this assay is not usually ionization efficiency, but baseline noise . In chiral chromatography, we are often forced to use mobile phases that are less than ideal for Mass Spectrometry (e.g., additives for peak shape), and chiral stationary phases (CSPs) are prone to higher bleed than standard C18 columns.

This guide moves beyond standard textbook advice, focusing on the specific chemical behaviors of citalopram metabolites to systematically dismantle noise sources.

Diagnostic Workflow: Root Cause Analysis

Before modifying your method, you must categorize the "noise." Is it electronic drift, chemical background, or matrix interference? Use the logic flow below to diagnose your specific issue.

NoiseDiagnosis Start START: Characterize the Noise Type1 Constant High Background (Across entire run) Start->Type1 Type2 Jagged/Spiking Baseline (Random intervals) Start->Type2 Type3 Matrix Hump/Co-elution (Specific RT zones) Start->Type3 SolventCheck Run 'Zero Volume' Injection Type1->SolventCheck Sol2 Pump Pulsation or Particulates (Filter!) Type2->Sol2 MatrixCheck Monitor Phospholipid Transition (m/z 184 -> 184) Type3->MatrixCheck SourceCheck Check MS Source/Gas SolventCheck->SourceCheck Noise Drops Sol1 Contaminated Mobile Phase or Column Bleed SolventCheck->Sol1 Noise Persists Sol3 Inadequate Extraction (Switch to LLE) MatrixCheck->Sol3 High Phospholipids

Figure 1: Decision tree for isolating the source of baseline noise in LC-MS/MS.

Critical Intervention: Sample Preparation (The Matrix)[1]

The Issue: Protein Precipitation (PPT) is insufficient for trace chiral analysis. Phospholipids (glycerophosphocholines) often co-elute with citalopram metabolites, causing ion suppression and elevating the baseline in the specific MRM channels.

The Solution: Liquid-Liquid Extraction (LLE) is superior to SPE for this specific analyte due to the basic nature of desmethylcitalopram (pKa ~9.5).

Optimized LLE Protocol for R-Desmethyl Citalopram
ParameterSpecificationScientific Rationale
pH Adjustment Adjust plasma pH to 9.0 - 10.0 (using Carbonate buffer).Ensures the amine on DCIT is uncharged (neutral), driving it into the organic phase [1].
Organic Solvent Toluene : Isoamyl Alcohol (9:1) or n-Hexane : Isoamyl Alcohol (98:2) .Citalopram metabolites are lipophilic but require the alcohol modifier to prevent adsorption to glass surfaces [2].
Back-Extraction (Optional) Extract organic layer into 0.1 M HCl ."Polishing" step.[1] Neutral lipids stay in the organic layer; DCIT moves to acid. drastically lowers chemical noise.
Reconstitution Mobile Phase A (Initial conditions).Matches the LC gradient to prevent peak broadening.

Chromatography: The Chiral Separation

The Issue: Many chiral columns (e.g., Chiralcel OD) traditionally use Normal Phase solvents (Hexane/IPA) which are dangerous for ESI sources and produce high chemical noise.

The Solution: Use Reverse-Phase Chiral Chromatography compatible with MS.

Recommended Column Chemistries
  • Chiral-AGP (α1-acid glycoprotein):

    • Mechanism: Protein-based stationary phase.

    • Pros: Excellent separation of citalopram enantiomers in aqueous buffers [3].

    • Cons: Low capacity; sensitive to organic modifiers >15%.

  • Chirobiotic V (Vancomycin):

    • Mechanism: Macrocyclic antibiotic.

    • Pros: Can be run in "Polar Ionic Mode" (Methanol + Acid/Base) which is highly volatile and ideal for MS sensitivity [4].

Protocol: Reducing Mobile Phase Noise
  • Buffer Selection: Avoid Phosphates! They are non-volatile and clog MS sources. Use Ammonium Acetate (5-10 mM) .

  • pH Control: For Chiral-AGP, pH 6.5 is often optimal for citalopram resolution.

  • Additives: If peak tailing occurs, do not use Triethylamine (TEA) as it suppresses ionization. Use Ammonium Hydroxide or Formic Acid depending on the column mode.

Mass Spectrometry: Detection Parameters

The Issue: Isomeric interference. (S)-Desmethylcitalopram has the same mass. If your chiral separation drifts, the "noise" you see might be the tail of the S-enantiomer.

MRM Transition Table
AnalytePrecursor Ion (Q1)Product Ion (Q3)PurposeCollision Energy (Approx)
Desmethylcitalopram 311.2 [M+H]+262.1 Quantifier25 eV
109.0 Qualifier (Fluorotropylium)40 eV
Citalopram (Parent) 325.2 [M+H]+262.1 Monitoring Separation25 eV

Note: The 262 fragment is common to both parent and metabolite. You must achieve chromatographic baseline resolution between Citalopram and Desmethylcitalopram, as well as their enantiomers.

Troubleshooting FAQs

Q: I have a high, constant background noise (1e5 intensity) on the 311 transition. Why? A: This is likely Chemical Noise .

  • Check the Column Bleed: Chiral columns, especially polysaccharide-based ones (like Cellulose/Amylose), can bleed if the pH is outside the 2-8 range.

  • Check Solvents: Are you using LC-MS grade methanol? HPLC grade is insufficient for trace analysis.

  • Drying Gas: Increase desolvation gas temperature (up to 350°C-400°C). Incomplete desolvation of the aqueous mobile phase creates "spikes" and noise.

Q: My R-DCIT peak is broad and "fuzzy," making integration against the baseline difficult. A: This is a Solvent Mismatch or pH issue .

  • Ensure your reconstitution solvent matches the initial mobile phase composition. Injecting a high-organic extract into an aqueous gradient causes peak fronting/broadening.

  • Desmethylcitalopram is a secondary amine. If using a silica-based chiral column, residual silanols may interact with the amine. Add 2mM Ammonium Acetate to the mobile phase to mask these sites.

Q: I see a huge blob eluting after my analytes that ruins the baseline for the next injection. A: These are Phospholipids . If you are using Protein Precipitation, this is inevitable. You must switch to LLE (as described in Section 3) or use a "Hybrid" SPE plate designed for phospholipid removal (e.g., Zirconia-coated silica).

Q: Can I use a Chiralcel OD-H column? A: Only if you use the OD-RH (Reverse Phase) version. The standard OD-H requires hexane, which is not compatible with standard ESI sources (risk of explosion/fire and poor ionization). For MS, Chiral-AGP or Chirobiotic V are safer and more sensitive choices [5].

References

  • Rochat, B., et al. (1995).[2][3] "Stereoselective determination of citalopram and desmethylcitalopram in plasma by HPLC." Chirality, 7(6), 389-395.

  • Haupt, D. (1996).[1] "Determination of citalopram enantiomers in human plasma by liquid chromatographic separation on a Chiral-AGP column." Journal of Chromatography B, 685(2), 299-305.[1][4]

  • Hiemke, C., et al. (2018). "Consensus Guidelines for Therapeutic Drug Monitoring in Neuropsychopharmacology: Update 2017." Pharmacopsychiatry, 51(01/02), 9-62.

  • Liu, Y., et al. (2017). "Enantioselective analysis of citalopram and demethylcitalopram in human whole blood by chiral LC-MS/MS." Drug Testing and Analysis, 9(10), 1549-1554.[5]

  • Bell, D.S., et al. (2013). "Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs." Supelco/Sigma-Aldrich Technical Report.

Sources

Improving thermal stability of (R)-Desmethyl Citalopram Hydrochloride samples

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for (R)-Desmethyl Citalopram Hydrochloride. As the primary active metabolite of the widely studied S-Citalopram (Escitalopram), the integrity and stability of (R)-Desmethyl Citalopram Hydrochloride are paramount for the accuracy and reproducibility of research in pharmacokinetics, metabolism, and toxicology.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing expert insights and actionable troubleshooting protocols to mitigate thermal degradation and ensure the stability of your experimental samples.

As a secondary amine hydrochloride, this compound possesses inherent vulnerabilities.[3][4] While the hydrochloride salt form significantly enhances its aqueous solubility and general stability, improper handling, storage, or experimental conditions can lead to the formation of impurities and compromise your results.[5] This document provides a foundational understanding of its stability profile, detailed troubleshooting guides in a direct question-and-answer format, and validated experimental protocols to maintain sample integrity.

Understanding the Stability of (R)-Desmethyl Citalopram Hydrochloride

(R)-Desmethyl Citalopram, like its parent compound, is susceptible to degradation through several pathways, including hydrolysis, oxidation, and photolysis.[6][7] While forced degradation studies on Citalopram show that it is relatively stable to dry heat in its solid state compared to aggressive hydrolytic or oxidative conditions, thermal stress becomes a significant factor when the compound is in solution or exposed to elevated temperatures for extended periods.[6][8]

The primary degradation pathways relevant to thermal stability often involve interactions with other stress factors, such as moisture (hydrolysis) or oxygen. The N-demethylation to form the metabolite itself is a key metabolic step, and further degradation can occur.[9][10] Understanding these vulnerabilities is the first step in designing robust experiments.

cluster_main Potential Degradation Pathways Parent (S)-Citalopram Metabolite (R)-Desmethyl Citalopram (Target Analyte) Parent->Metabolite Metabolism / Demethylation (CYP2C19, 3A4, 2D6) N_Oxide Citalopram N-Oxide (from parent) Parent->N_Oxide Oxidation Carboxylic_Acid Citalopram Carboxylic Acid (Hydrolytic Degradant) Parent->Carboxylic_Acid Hydrolysis of Nitrile Group Didesmethyl Didesmethylcitalopram Metabolite->Didesmethyl Further Demethylation (CYP2D6)

Caption: Key metabolic and degradation pathways for Citalopram and its primary metabolite.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses common issues encountered during the handling and analysis of (R)-Desmethyl Citalopram Hydrochloride.

Q1: I've noticed my solid, powdered (R)-Desmethyl Citalopram Hydrochloride has developed a yellowish tint and appears clumpy. Is it still usable?

A: This is a strong indicator of potential degradation and/or moisture absorption. As a hydrochloride salt and a hygroscopic amine, the compound can readily absorb water from the atmosphere, which can accelerate hydrolytic degradation and cause physical changes like clumping.[3][11] The discoloration may suggest the formation of chromophoric degradants.

Expert Recommendation:

  • Do Not Use Without Verification: Avoid using the sample in critical experiments until its purity has been re-assessed.

  • Analytical Confirmation: Analyze a freshly prepared solution of the suspect material using a validated, stability-indicating HPLC method (see protocol below). Compare the purity profile against a retained, properly stored reference sample or the supplier's certificate of analysis.

  • Review Storage Protocol: This event indicates a breach in your storage conditions. Ensure the compound is stored at its recommended temperature of -20°C in a tightly sealed container, preferably within a desiccator or under an inert atmosphere (e.g., argon or nitrogen) to strictly control humidity.[12][13]

Q2: My HPLC analysis of a stock solution left on the benchtop for a day shows several small, unexpected peaks that were not present initially. What are these peaks?

A: You are likely observing degradation products. Aqueous or organic solutions of amine hydrochlorides are significantly less stable at room temperature than the solid material stored at -20°C.[3] The presence of water, dissolved oxygen, and ambient thermal energy can accelerate both hydrolytic and oxidative degradation, leading to the formation of various impurities.

Expert Recommendation:

  • Strict Temperature Control: Always prepare stock solutions fresh for immediate use. If storage is necessary, it must be done correctly. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C for short-term (up to one month) or -80°C for long-term stability (up to six months).[3][14]

  • Use Cooled Autosamplers: During long analytical runs, maintain the temperature of your sample vials in the HPLC autosampler at a low temperature (e.g., 4°C) to minimize degradation over the course of the sequence.

Q3: What is the primary cause of inconsistent results in my experiments, even when I use a freshly opened vial of the compound?

A: Inconsistent results often trace back to subtle degradation during sample preparation and handling. (R)-Desmethyl Citalopram Hydrochloride stability can be influenced by the pH of your solutions, exposure to light, and the type of solvent used.

Expert Recommendation:

  • Solvent Selection: Use high-purity (HPLC or MS-grade) solvents. The hydrochloride salt is soluble in methanol, ethanol, and DMSO.[13] For aqueous solutions, use buffered systems to maintain a stable pH, as extreme pH can accelerate hydrolysis.[6]

  • pH Control: Studies on the parent compound, Citalopram, show it is most stable in a slightly acidic to neutral pH range. Highly acidic or alkaline conditions cause significant degradation.[15] Buffer your solutions appropriately for your experimental needs.

  • Photostability: Protect solutions from direct light by using amber vials or covering them with aluminum foil. Photodegradation can occur, leading to byproducts such as the N-oxide.[6]

  • Create a Troubleshooting Workflow: Systematically evaluate each step of your process to identify the source of instability.

cluster_workflow Troubleshooting Workflow for Inconsistent Results Start Inconsistent Experimental Results Observed CheckSolid Inspect Solid Sample: - Color change? - Clumping? Start->CheckSolid CheckSolution Review Solution Prep: - Freshly made? - Solvent purity? - pH control? Start->CheckSolution CheckStorage Verify Storage Conditions: - Temp (-20°C)? - Tightly sealed? - Protected from light/moisture? Start->CheckStorage CheckAnalysis Examine Analytical Step: - Autosampler cooled? - Run time minimized? Start->CheckAnalysis ActionSolid Re-qualify solid with HPLC. Discard if purity is low. CheckSolid->ActionSolid ActionSolution Prepare fresh solutions daily. Use high-purity solvents & buffers. CheckSolution->ActionSolution ActionStorage Store in desiccator at -20°C. Use inert gas overlay if possible. CheckStorage->ActionStorage ActionAnalysis Set autosampler to 4°C. Optimize method for speed. CheckAnalysis->ActionAnalysis End Consistent Results Achieved ActionSolid->End ActionSolution->End ActionStorage->End ActionAnalysis->End

Caption: A systematic workflow for troubleshooting sources of sample instability.

Q4: How can I definitively test the thermal stability of my samples under my specific experimental conditions?

A: The best approach is to conduct a forced degradation study, also known as stress testing. This involves intentionally exposing your sample to stressful conditions and then analyzing the resulting degradation. This not only confirms stability (or lack thereof) but is also crucial for developing a truly "stability-indicating" analytical method that can separate the active compound from all potential degradants.[16][17]

Expert Recommendation:

  • Perform a Forced Thermal Degradation Study: Follow the detailed protocol provided in the "Experimental Protocols" section below. This involves incubating both solid and solution samples at an elevated temperature (e.g., 70°C) for a defined period and analyzing them by HPLC.

  • Compare to Other Stressors: For a comprehensive understanding, you should also perform forced degradation under acidic, basic, oxidative, and photolytic conditions.[6][18] This will provide a complete stability profile and demonstrate the specificity of your analytical method.

Summary of Stress Condition Effects

The following table summarizes the degradation of the parent compound, Citalopram, under various forced stress conditions as reported in the literature. This provides a valuable reference for understanding which conditions pose the greatest risk to sample integrity.

Stress ConditionReagents & ConditionsObserved Degradation (%)Primary DegradantsReference
Acid Hydrolysis 5N HCl, 1 hour, RT17.45%Hydrolytic products[15]
Alkaline Hydrolysis 3.5N NaOH, 1 hour, RT33.7%Citalopram Carboxamide, Carboxylic Acid[6][16][15]
Oxidative 30% H₂O₂, 48 hours, RT22.74% - 26.75%Citalopram N-Oxide[6][15]
Thermal (Solid) 50°C, 31 daysStable-[6]
Thermal (Solution) 70°C, 48 hours0.64%Minor unspecified[8]
Photolytic 1.2 x 10⁶ lux hours0.44%N-desmethylcitalopram, Citalopram N-oxide[7][8]

Note: Degradation percentages can vary based on the exact experimental conditions. This table serves as a qualitative guide.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method

This method is designed to separate (R)-Desmethyl Citalopram from its potential process impurities and degradation products.

  • Instrumentation: HPLC system with UV or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., Inertsil ODS 3V, 250 x 4.6 mm, 5 µm particle size).[18]

  • Mobile Phase:

    • Component A: 0.02 M Ammonium Acetate buffer, pH adjusted to 4.5 with acetic acid.

    • Component B: Acetonitrile.

    • Gradient: Start with a 65:35 (A:B) ratio, and optimize as needed for separation. A gradient elution may be required to resolve all peaks.[6][18]

  • Flow Rate: 1.0 mL/min.[17]

  • Detection Wavelength: 239 nm.[8][17]

  • Column Temperature: 25°C.

  • Injection Volume: 20 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the (R)-Desmethyl Citalopram Hydrochloride sample in the mobile phase to a final concentration of approximately 50 µg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Thermal Degradation Study

This protocol details how to stress your sample to assess its thermal stability.

  • Solid State Degradation:

    • Place approximately 5-10 mg of solid (R)-Desmethyl Citalopram Hydrochloride in a clear glass vial.

    • Place the vial in a calibrated oven at 70°C for 48 hours.[8]

    • After the incubation period, allow the sample to cool to room temperature.

    • Prepare a solution for HPLC analysis as described in Protocol 1.

  • Solution State Degradation:

    • Prepare a 1 mg/mL solution of (R)-Desmethyl Citalopram Hydrochloride in a 50:50 mixture of acetonitrile and water.

    • Transfer 1 mL of this solution into a sealed glass vial.

    • Place the vial in a heating block or oven at 70°C for 24 hours.

    • After incubation, cool the solution to room temperature.

    • Dilute the sample with the mobile phase to a final concentration of approximately 50 µg/mL for HPLC analysis as described in Protocol 1.

  • Analysis:

    • Inject the stressed samples, along with an unstressed control sample, into the HPLC system.

    • Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the main (R)-Desmethyl Citalopram peak. Calculate the percentage of degradation.

References

  • Title: Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC Source: PubMed URL: [Link]

  • Title: Citalopram Hydrobromide: degradation product characterization and a validated stability-indicating LC-UV method Source: SciELO URL: [Link]

  • Title: Determination of Citalopram by RP-HPLC & it's stability indicative studies Source: International Journal of Engineering Research & Technology URL: [Link]

  • Title: Degradation of Citalopram by Simulated Sunlight Source: PubMed URL: [Link]

  • Title: Metabolic bioactivation of antidepressants: advance and underlying hepatotoxicity Source: PMC URL: [Link]

  • Title: Analytical methodologies for the enantiodetermination of citalopram and its metabolites Source: Wiley Online Library URL: [Link]

  • Title: Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC Source: ResearchGate URL: [Link]

  • Title: Desmethylcitalopram – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: Development and validation of stability indicating assay methods (SIAMs) for citalopram hbr by using uv-visible spectrophotometer and rp-hplc Source: ResearchGate URL: [Link]

  • Title: Development and Validation of Stability Indicating Assay Methods (SIAMs) for Citalopram HBr by Using UV-Visible Spectrophotometer and RP-HPLC Source: Scholars Research Library URL: [Link]

  • Title: Simultaneous Quantification of Citalopram and its Main Metabolite, Desmethylcitalopram, in Human Saliva by UHPLC Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Analytical procedures for the determination of the selective serotonin reuptake inhibitor antidepressant citalopram and its metabolites Source: PubMed URL: [Link]

  • Title: Desmethylcitalopram - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Degradation of Selected Antidepressants Sertraline and Citalopram in Ultrapure Water and Surface Water Using Gamma Radiation Source: MDPI URL: [Link]

  • Title: Analysis of enantiomers of citalopram and its demethylated metabolites in plasma of depressive patients using chiral reverse-phase liquid chromatography Source: PubMed URL: [Link]

  • Title: What are the Health and Safety Guidelines for Using Amines? Source: SolvChem URL: [Link]

  • Title: Amine Storage Conditions: Essential Guidelines for Safety Source: Diplomata Comercial URL: [Link]

Sources

Technical Support Center: Chiral Separation of Desmethyl Citalopram

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Selecting the right chiral column for Desmethyl Citalopram (DCIT) analysis Audience: Researchers, Analytical Scientists, and Drug Development Professionals Last Updated: February 13, 2026

Introduction: The Chiral Challenge

Desmethylcitalopram (DCIT) is the primary active metabolite of Citalopram (Celexa) and Escitalopram (Lexapro). Because Citalopram is a racemic mixture (


) and Escitalopram is the pure 

-enantiomer, distinguishing between

-DCIT and

-DCIT is critical for pharmacokinetic profiling and metabolic phenotyping (CYP2C19/CYP2D6 activity).

The separation is chemically challenging due to:

  • Basic Amine Functionality: The secondary amine in DCIT interacts strongly with residual silanols on silica matrices, leading to severe peak tailing.

  • Structural Similarity: The enantiomers differ only in the spatial arrangement at the phthalane ring, requiring high stereoselectivity (

    
    ).
    

This guide synthesizes field-proven methodologies to help you select the optimal column and mobile phase conditions.

Part 1: Column Selection Strategy

Q: Which chiral stationary phase (CSP) is the "Gold Standard" for DCIT?

A: The industry standard for Citalopram and its metabolites is Cellulose tris(3,5-dimethylphenylcarbamate) .

  • Primary Recommendation: Chiralcel OD-H (Daicel) or Lux Cellulose-1 (Phenomenex).

  • Mechanism: This phase relies on attractive interactions (hydrogen bonding,

    
    -
    
    
    
    interactions, and dipole stacking) within the chiral grooves of the cellulose polymer.
  • Why it works: The 3,5-dimethylphenyl group provides the specific steric cleft required to discriminate the bulky phthalane group of DCIT.

Q: Should I use an Amylose-based column (e.g., AD-H) instead?

A: While Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H , Lux Amylose-1 ) is a powerful general-purpose selector, field data suggests it is often the second choice for this specific scaffold.

  • Observation: AD-H often provides different elution orders or lower resolution (

    
    ) for the metabolites (DCIT, DDCIT) compared to the parent Citalopram, whereas OD-H tends to resolve the entire family more consistently.
    
  • Protocol: Screen OD-H first. If

    
    , switch to AD-H.
    
Q: Coated vs. Immobilized Columns: Which is better for this application?

A: Stick to Coated Phases (OD-H, AD-H) unless you have a specific solubility issue requiring aggressive solvents (e.g., DCM, THF).

  • Reasoning: Immobilized columns (e.g., Chiralpak IB, Lux Cellulose-3) chemically bond the selector to the silica. While robust, this bonding can slightly alter the chiral cavity's geometry, occasionally reducing selectivity (

    
    ) for difficult separations like DCIT.
    
  • Risk: DCIT requires maximum interaction sites. Coated phases generally offer higher "effective" selector loading and sharper peaks for this molecule.

Part 2: Mobile Phase Optimization & Troubleshooting

Q: My peaks are tailing severely ( ). How do I fix this?

A: Tailing is the #1 issue with DCIT due to its secondary amine. You must block silanol interactions.

The Fix:

  • Normal Phase / Polar Organic: Add 0.1% Diethylamine (DEA) or 0.1% Triethylamine (TEA) . DEA is often preferred for sharper peaks.

  • Reversed Phase: Use a buffer. Do not use pure water/organic.

    • Recommendation: 20 mM Ammonium Acetate (pH 9.[1]0) or Phosphate Buffer (pH 2.5).[2][3]

    • Note: High pH (pH 9.0) suppresses ionization of the amine, keeping it neutral and reducing silanol interaction, often improving retention and shape on hybrid silica columns (e.g., Lux Cellulose-2).

Q: Can I use Reversed Phase (RP) for LC-MS applications?

A: Yes, but you cannot use Normal Phase solvents (Hexane/IPA) for MS.

  • Column Switch: Use Chiralcel OD-R or Lux Cellulose-2 .

  • Mobile Phase: Acetonitrile / Ammonium Bicarbonate (pH 9.0) or Ammonium Acetate.[1][4]

  • Warning: Traditional OD-H columns are not RP-compatible. Ensure you are using the specific RP-grade column or a "Lux" column (which is generally RP-stable) to avoid stripping the coated phase.

Q: The resolution drops after 50 injections. What is happening?

A: This is likely "Memory Effect" or Basic Additive Accumulation .

  • Cause: Basic additives (DEA) can slowly modify the silica surface or accumulate in the stagnant pores.

  • Solution: Flush the column with the mobile phase without the additive for 30 minutes, then re-equilibrate with the additive.

  • Guard Column: Always use a guard cartridge. Biological extracts (plasma/serum) often contain lipids that foul the chiral selector irreversibly.

Part 3: Comparative Data & Specifications

Table 1: Recommended Column Configurations
ParameterPrimary Choice (Normal Phase) LC-MS Compatible (Reversed Phase)
Column Name Chiralcel OD-H / Lux Cellulose-1Chiralcel OD-R / Lux Cellulose-2
Selector Cellulose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3-chloro-4-methylphenylcarbamate) or similar
Particle Size 5 µm (Analytical) / 3 µm (Fast LC)3 µm or 5 µm
Mobile Phase Hexane / IPA / DEA (90:10:0.1)ACN / 20mM NH₄OAc (pH 9.0) (40:60)
Flow Rate 1.0 mL/min0.5 - 0.8 mL/min
Temp 25°C25°C - 35°C
Exp. Resolution (

)
> 2.0> 1.5

Part 4: Method Development Workflow

The following diagram outlines the logical decision process for developing a robust DCIT separation method.

MethodDevelopment Start Start: DCIT Sample CheckMS Is MS Detection Required? Start->CheckMS NP_Select Select Coated Cellulose-1 (OD-H) CheckMS->NP_Select No (UV/Fluorescence) RP_Select Select Cellulose-2 or OD-R CheckMS->RP_Select Yes (LC-MS) NP_Mobile MP: Hexane/IPA (90:10) + 0.1% DEA NP_Select->NP_Mobile NP_Run Run Screening Gradient NP_Mobile->NP_Run NP_Decision Rs > 1.5? NP_Run->NP_Decision Success Validate Method NP_Decision->Success Yes Fail_Tail Problem: Peak Tailing NP_Decision->Fail_Tail No (Tailing) Fail_Res Problem: Poor Resolution NP_Decision->Fail_Res No (Overlap) RP_Mobile MP: ACN / 20mM NH4OAc (pH 9.0) RP_Select->RP_Mobile RP_Run Run Screening RP_Mobile->RP_Run RP_Decision Rs > 1.5? RP_Run->RP_Decision RP_Decision->Success Yes RP_Decision->Fail_Res No Fix_Tail Increase DEA to 0.2% or Switch to TEA Fail_Tail->Fix_Tail Fix_Res Switch to Amylose-1 (AD-H) or Lower Temp to 15°C Fail_Res->Fix_Res Fix_Tail->NP_Run Fix_Res->NP_Run

Caption: Decision matrix for selecting column chemistry and mobile phase based on detection requirements and initial screening results.

Part 5: Advanced Mechanism Visualization

Understanding why the separation works aids in troubleshooting. The diagram below illustrates the interaction between the Desmethylcitalopram molecule and the Chiral Stationary Phase (CSP).

InteractionMechanism DCIT Desmethylcitalopram (Analyte) HBond Hydrogen Bonding (C=O ... H-N) DCIT->HBond Amine Group PiPi Pi-Pi Stacking (Phenyl Rings) DCIT->PiPi Fluorophenyl Group Steric Steric Inclusion (Chiral Groove) DCIT->Steric Phthalane Silanol Residual Silanol (Si-OH) DCIT->Silanol Unwanted Interaction (Causes Tailing) CSP Cellulose tris(3,5-dimethylphenylcarbamate) (Stationary Phase) CSP->HBond Carbamate Group CSP->PiPi Phenyl Group CSP->Steric DEA Diethylamine (DEA) (Blocker) DEA->Silanol Blocks Site

Caption: Mechanistic view of analyte-CSP interactions. Note the critical role of DEA in blocking silanols to prevent tailing.

References

  • Rochat, B., Amey, M., & Baumann, P. (1995). Analysis of enantiomers of citalopram and its demethylated metabolites in plasma of depressive patients using chiral reverse-phase liquid chromatography. Therapeutic Drug Monitoring. Link

  • Kosel, M., Eap, C. B., Amey, M., & Baumann, P. (1998). Analysis of the enantiomers of citalopram and its demethylated metabolites using chiral liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. Link

  • Daicel Chiral Technologies. (2024). Instruction Manual for CHIRALCEL® OD-H. Link

  • Phenomenex. (2022). Lux® Polysaccharide Chiral Columns Application Guide. Link

  • Carlsson, B., et al. (2001). Enantioselective analysis of citalopram and its metabolites in postmortem blood. Journal of Analytical Toxicology. Link

Sources

Troubleshooting retention time shifts for (R)-Desmethyl Citalopram

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Troubleshooting Retention Time Shifts in Liquid Chromatography

Welcome to the technical support center for troubleshooting chromatographic issues related to the analysis of (R)-Desmethyl Citalopram. As a Senior Application Scientist, I understand that consistent and reproducible retention times are paramount for accurate quantification and method validation. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve retention time instability encountered during the analysis of this key citalopram metabolite.

This resource moves beyond a simple checklist, providing in-depth explanations of the underlying chromatographic principles to empower you to make informed decisions. We will explore the common culprits of retention time shifts—from mobile phase preparation to column health and system hardware—providing logical workflows and validated protocols to restore the robustness of your analytical method.

Frequently Asked Questions (FAQs)
My retention time for (R)-Desmethyl Citalopram is shifting. Where do I even begin?

This is the most common and critical question. A systematic approach is essential to avoid unnecessary changes and quickly pinpoint the root cause. The first step is to determine whether the problem is systemic (a physical issue) or chromatographic (a chemical issue) .

This distinction is best made by monitoring the retention time of an unretained peak, often called the void time marker (t₀ or tₘ). You can inject a sample of uracil or potassium nitrate to determine this.

  • If t₀ is also shifting proportionally with your analyte peak: The issue is likely physical or hardware-related. This points towards problems with the flow rate, such as a pump malfunction, leaks, or issues with the mobile phase proportioning.[1][2]

  • If t₀ is stable, but the (R)-Desmethyl Citalopram peak is shifting: The issue is chemical in nature. This suggests a problem with the mobile phase composition, column chemistry, column temperature, or the sample itself.[1][2]

The following workflow provides a visual guide for this initial diagnostic step.

G Start Retention Time (RT) Shift Observed for (R)-Desmethyl Citalopram Check_t0 Inject Unretained Marker (t₀) Is t₀ Stable? Start->Check_t0 System_Issue Systemic (Physical) Problem Check_t0->System_Issue No (t₀ is shifting) Chem_Issue Chromatographic (Chemical) Problem Check_t0->Chem_Issue Yes (t₀ is stable) Pump_Check Check Pump Performance (Flow Rate Accuracy, Pressure Fluctuation) System_Issue->Pump_Check Mobile_Phase_Check Evaluate Mobile Phase (pH, Composition, Age, Preparation) Chem_Issue->Mobile_Phase_Check Leak_Check Inspect for Leaks (Fittings, Seals, Tubing) Pump_Check->Leak_Check Degasser_Check Check Degasser (Vacuum Level, Bubbles) Leak_Check->Degasser_Check Column_Check Evaluate Column (Equilibration, Contamination, Age) Mobile_Phase_Check->Column_Check Temp_Check Verify Column Temperature (Oven Stability) Column_Check->Temp_Check Sample_Check Check Sample (Solvent Mismatch) Temp_Check->Sample_Check G cluster_0 Low pH (e.g., pH < pKa) cluster_1 High pH (e.g., pH > pKa) Low_pH Analyte is Ionized (Protonated) BH+ Low_pH_Prop More Polar Less affinity for C18 phase Low_pH->Low_pH_Prop Low_pH_Result Shorter Retention Time Low_pH_Prop->Low_pH_Result High_pH Analyte is Neutral (Free Base) B High_pH_Prop More Nonpolar Greater affinity for C18 phase High_pH->High_pH_Prop High_pH_Result Longer Retention Time High_pH_Prop->High_pH_Result

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for (R)-Desmethyl Citalopram Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for the validation of (R)-Desmethyl Citalopram Hydrochloride, a primary active metabolite of the widely prescribed antidepressant, Citalopram.[1] As the S-enantiomer, Escitalopram, gained prominence for its targeted therapeutic action, the stereospecific analysis of its metabolites, including (R)-Desmethyl Citalopram, has become critical in pharmacokinetic, toxicological, and quality control studies.[2][3] This document is intended for researchers, scientists, and drug development professionals, offering both a comparative overview of available techniques and practical, data-supported guidance for method validation.

The validation of an analytical procedure is a documented process that demonstrates its suitability for the intended purpose.[4] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines for analytical method validation to ensure the reliability and accuracy of analytical data.

The Analyte: (R)-Desmethyl Citalopram Hydrochloride

(R)-Desmethyl Citalopram is one of the main active metabolites formed through the N-demethylation of Citalopram.[3] Its analysis is often performed in conjunction with its parent drug and other metabolites to gain a comprehensive understanding of the drug's metabolic profile.

Below is the chemical structure of (R)-Desmethyl Citalopram Hydrochloride:

Validation_Workflow Start Method Development & Optimization Protocol Validation Protocol Definition Start->Protocol Specificity Specificity / Selectivity Protocol->Specificity Linearity Linearity Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD Limit of Detection (LOD) Protocol->LOD LOQ Limit of Quantitation (LOQ) Protocol->LOQ Robustness Robustness Protocol->Robustness SystemSuitability System Suitability Protocol->SystemSuitability Report Validation Report Specificity->Report Range Range Linearity->Range Linearity->Report Range->Report Accuracy->Report Precision->Report LOD->Report LOQ->Report Robustness->Report SystemSuitability->Report

Sources

Comparative Potency & Pharmacodynamics: (R)-Desmethyl Citalopram vs. Citalopram

[1][2][3]

Executive Summary

This guide provides a technical comparison of (R)-Desmethylcitalopram (R-DCT) against its parent compound, Citalopram (specifically the racemic mixture and its enantiomers). While Citalopram is a widely used Selective Serotonin Reuptake Inhibitor (SSRI), its pharmacological profile is complex due to chirality.[1]

Key Finding: A distinct "potency inversion" exists between the enantiomers and their metabolites. While the active parent (S)-Citalopram loses potency upon metabolism to (S)-DCT , the inactive/antagonistic parent (R)-Citalopram actually gains potency when metabolized to (R)-DCT . This suggests that (R)-DCT may play a sustained role in the "R-enantiomer interference" observed in racemic Citalopram therapy.

Chemical & Metabolic Context

Citalopram is a racemic mixture (50:50) of S-(+) and R-(-) enantiomers. The therapeutic antidepressant activity resides almost exclusively in the S-enantiomer (Escitalopram) .[1][2] The R-enantiomer is not only therapeutically inert but actively antagonizes the S-enantiomer via allosteric modulation of the Serotonin Transporter (SERT).[3]

Both enantiomers undergo N-demethylation in the liver (mediated by CYP2C19, CYP3A4, and CYP2D6) to form their respective desmethyl metabolites.

Metabolic Pathway Diagram

MetabolicPathwayRac_CitRacemic Citalopram(Parent)S_Cit(S)-Citalopram(Active / Escitalopram)Rac_Cit->S_CitResolutionR_Cit(R)-Citalopram(Inactive / Antagonist)Rac_Cit->R_CitResolutionS_DCT(S)-Desmethylcitalopram(Weak Active)S_Cit->S_DCTCYP2C19, CYP3A4(N-Demethylation)R_DCT(R)-Desmethylcitalopram(Potent Antagonist Metabolite)R_Cit->R_DCTCYP2D6, CYP2C19(N-Demethylation)

Figure 1: Chiral metabolic pathway of Citalopram. Note that chirality is preserved during metabolism.

Pharmacodynamic Profile: Potency & Affinity

The following data synthesizes results from radioligand binding assays (Ki) and functional uptake inhibition assays (IC50) using human SERT (hSERT) expressed in COS-1 cells or rat brain synaptosomes.

Comparative Potency Table (SERT Inhibition)
CompoundRoleIC50 (5-HT Uptake)Relative PotencyClinical Implication
(S)-Citalopram Active Parent1.5 nM 100% (Reference)Primary therapeutic agent.
(S)-DCT Active Metabolite10 nM ~15% of ParentWeak contributor to therapeutic effect.
(R)-Citalopram Inactive Parent250 nM <1% of ParentWeak orthosteric binder; Allosteric inhibitor.
(R)-DCT Inactive Metabolite65 nM ~4x Potency vs R-Parent Gain of Function: More potent than its parent (R-Cit).
Racemic Citalopram Mixed Parent1.8 nM HighPotency diluted by R-enantiomer interference.
The "Inversion" Phenomenon
  • S-Series (Therapeutic): Metabolism reduces potency. (S)-DCT is ~7-fold weaker than (S)-Citalopram.

  • R-Series (Interference): Metabolism increases potency. (R)-DCT is ~4-fold more potent than (R)-Citalopram.[4][5][1]

Mechanistic Impact: While (R)-Citalopram is known to bind to an allosteric site on SERT that stabilizes the transporter in a low-affinity state (reducing (S)-Citalopram binding), the higher potency of (R)-DCT suggests it may be a more persistent or avid binder at this site (or the orthosteric site) than previously appreciated. This accumulation of a more potent "inactive" metabolite likely contributes to the slower onset and lower efficacy of racemic Citalopram compared to pure Escitalopram.

Experimental Protocols

To verify these potency differences, two standard assays are recommended: a Radioligand Binding Assay (to determine affinity, Ki) and a Functional Uptake Assay (to determine inhibitory potency, IC50).

A. Functional [3H]-5-HT Uptake Assay

This protocol measures the ability of the test compound to inhibit the active transport of serotonin into synaptosomes.

Materials:

  • Tissue: Rat brain cortex synaptosomes or hSERT-transfected COS-1 cells.

  • Radioligand: [3H]-5-Hydroxytryptamine ([3H]-5-HT).

  • Buffer: Krebs-Ringer phosphate buffer (pH 7.4).

Workflow:

  • Preparation: Homogenize tissue in 10 volumes of ice-cold sucrose (0.32 M). Centrifuge (1000g, 10 min) to remove debris. Retain supernatant (synaptosomes).

  • Pre-incubation: Incubate synaptosomes (50 µg protein) with test compound ((R)-DCT, Citalopram, etc.) in varying concentrations (0.1 nM – 10 µM) for 15 min at 37°C.

  • Uptake Initiation: Add [3H]-5-HT (final conc. 10 nM). Incubate for 5 min at 37°C.

  • Termination: Rapid filtration through Whatman GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure retained radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression.

B. Experimental Workflow Diagram

UptakeAssaycluster_prepSample Preparationcluster_reactionReactioncluster_analysisAnalysisSynaptosomesSynaptosome Prep(Rat Cortex)PreIncubatePre-Incubation15 min @ 37°CSynaptosomes->PreIncubateTestCompoundTest Compound(R-DCT / Citalopram)TestCompound->PreIncubateAddLigandAdd [3H]-5-HT(10 nM)PreIncubate->AddLigandUptakeUptake Phase5 min @ 37°CAddLigand->UptakeFilterRapid Filtration(Whatman GF/B)Uptake->FilterCountScintillation Counting(CPM)Filter->CountCalcData Analysis(Sigmoidal Dose-Response -> IC50)Count->Calc

Figure 2: Workflow for Functional [3H]-5-HT Uptake Assay.

References

  • Preskorn, S. H. (2025). Clinical Pharmacology of SSRIs: Basic Neuropharmacology. Preskorn.com. Link

  • Sánchez, C., et al. (2004). The S-enantiomer of R,S-citalopram, increases inhibitor binding to the human serotonin transporter by an allosteric mechanism.[5][6] European Neuropsychopharmacology, 15(2), 193-198. Link

  • Owens, M. J., et al. (2001).[7] Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites. Journal of Pharmacology and Experimental Therapeutics, 283(3), 1305-1322.

  • Tatsumi, M., et al. (1997).[8] Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology, 340(2-3), 249-258. Link

  • Hyttel, J. (1982). Citalopram: pharmacological profile of a specific serotonin uptake inhibitor with antidepressant activity.[1][6][8][9][10][11] Progress in Neuro-Psychopharmacology & Biological Psychiatry, 6(3), 277-295.

A Senior Application Scientist's Guide to the Certificate of Analysis for (R)-Desmethyl Citalopram HCl

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Label—The Critical Role of a Certificate of Analysis

This guide provides an in-depth examination of the Certificate of Analysis (CoA) for (R)-Desmethyl Citalopram HCl. We will dissect the critical quality attributes that must be evaluated, compare the analytical methodologies used to generate the data, and provide the scientific rationale behind these rigorous testing standards. This document is designed not as a static checklist, but as a dynamic guide to empower researchers to critically evaluate and understand the quality of their materials.

The Anatomy of a Trustworthy CoA: A Framework for Quality

A Certificate of Analysis is more than a simple declaration of results; it is a formal GMP (Good Manufacturing Practice) document that certifies a specific batch of material meets its predetermined specifications.[3][4] Its structure and content are guided by international regulatory standards, primarily the ICH (International Council for Harmonisation) Q6A guidelines, which establish test procedures and acceptance criteria for new drug substances.[5][6][7][8]

A robust CoA for (R)-Desmethyl Citalopram HCl should be structured to provide a clear and comprehensive quality profile. Below is a workflow illustrating the essential components of a CoA and the logical flow of quality assessment.

CoA_Workflow cluster_header Header Information cluster_tests Analytical Testing & Specifications cluster_purity Purity Tests cluster_footer Conclusion & Approval Header Product Name: (R)-Desmethyl Citalopram HCl CAS: 144010-85-5 Batch/Lot Number Dates (Manufacture, Retest) Appearance Appearance (Visual Inspection) Header->Appearance Identity Identification (FTIR, NMR, MS) Assay Assay / Potency (HPLC, qNMR) Identity->Assay Solubility Solubility (Visual, in specified solvents) Appearance->Solubility Solubility->Identity Purity Purity Profile Assay->Purity Chiral Chiral Purity (Chiral HPLC/SFC/CE) Purity->Chiral Related Related Substances (HPLC, LC-MS) Purity->Related Residual Residual Solvents (GC-HS) Purity->Residual Water Water Content (Karl Fischer) Purity->Water Sulphated Sulphated Ash Purity->Sulphated Compliance Statement of Compliance 'Conforms to Specifications' Chiral->Compliance Related->Compliance Residual->Compliance Water->Compliance Sulphated->Compliance Approval Quality Assurance Approval Dated Signature Compliance->Approval

Figure 1: Logical workflow for the quality assessment of (R)-Desmethyl Citalopram HCl as documented on a Certificate of Analysis.

Part 1: Core Quality Attributes and Acceptance Criteria

The following table summarizes the essential tests, common analytical methods, and typical acceptance criteria that should be present on a CoA for research-grade (R)-Desmethyl Citalopram HCl.

Parameter Typical Method(s) Typical Acceptance Criteria Scientific Rationale & Causality
Appearance Visual InspectionWhite to Off-White Solid/PowderA simple but critical first check. Deviations can indicate degradation, contamination, or improper synthesis.
Solubility Visual InspectionSoluble in Methanol, Chloroform[9]Ensures the material is suitable for downstream applications and provides a preliminary identity check.
Identification FTIR, ¹H-NMR, Mass Spectrometry (MS)Conforms to the reference spectrum/structureConfirms the molecular structure is unequivocally that of (R)-Desmethyl Citalopram HCl. FTIR provides a molecular fingerprint, NMR confirms the proton environment, and MS confirms the molecular weight.[4]
Assay (Potency) HPLC-UV/DAD, qNMR≥ 98.0% (anhydrous, solvent-free basis)Quantifies the amount of the desired compound. High-Performance Liquid Chromatography (HPLC) is the workhorse, while Quantitative NMR (qNMR) can provide an absolute purity value without a reference standard.
Chiral Purity Chiral HPLC, Chiral SFC, Capillary Electrophoresis (CE)≥ 99.0% enantiomeric excess (ee)CRITICAL. The biological activity resides in specific enantiomers.[1] The presence of the (S)-enantiomer could confound experimental results. This test ensures stereochemical integrity.
Related Substances HPLC-UV/DAD, LC-MSIndividual Impurity: ≤ 0.15%Total Impurities: ≤ 0.50%Controls impurities from the synthetic route (e.g., starting materials, by-products) or degradation. Limits are guided by ICH Q3A principles.[5]
Water Content Karl Fischer Titration≤ 1.0%Water can affect material stability, reactivity, and accurate weighing for solution preparation.
Residual Solvents Headspace Gas Chromatography (GC-HS)Conforms to ICH Q3C limits[5]Controls organic volatile impurities from the manufacturing process, which can be toxic or affect experimental outcomes.
Sulphated Ash Gravimetric Analysis (USP <281>)≤ 0.1%Measures the amount of inorganic impurities. High levels can indicate contamination from catalysts or reagents.

Part 2: A Comparative Guide to Analytical Methodologies

The choice of analytical technique is a critical decision that impacts the accuracy and reliability of the CoA data. Here, we compare common methods for the two most critical attributes: Assay and Chiral Purity.

Assay & Related Substances: HPLC-UV vs. LC-MS/MS

High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity and potency of pharmaceutical compounds.[10][11][12] The primary distinction lies in the detector used.

Feature HPLC with UV/DAD Detection LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
Principle Separates compounds based on polarity; detection based on UV absorbance.Separates compounds based on polarity; detection based on mass-to-charge ratio (m/z).
Specificity Good. Can distinguish compounds with different retention times and UV spectra.Excellent. Provides molecular weight and structural fragmentation data, enabling positive identification of impurities, even at co-eluting peaks.
Sensitivity Moderate (ng range).[13]Very High (pg to fg range).[14] Ideal for trace-level impurity analysis.
Quantitation Robust and highly reproducible. The industry standard for assay determination.Can be quantitative but is more complex to validate. Often used for impurity identification and trace analysis.
Application Ideal for Assay (Potency) and known Related Substances .Superior for unknown impurity identification and trace analysis . Confirms the identity of peaks seen in the HPLC-UV chromatogram.

Expert Insight: For a research-grade CoA, HPLC-UV is perfectly suitable and reliable for the main assay. However, the gold standard involves using LC-MS to confirm the identity of any observed impurity peaks, providing a more complete and trustworthy purity profile.

Chiral Purity: Chiral HPLC vs. Capillary Electrophoresis (CE)

Ensuring the enantiomeric purity of (R)-Desmethyl Citalopram HCl is non-negotiable. Chiral chromatography is the most common approach, but other techniques offer distinct advantages.

Feature Chiral HPLC / SFC Capillary Electrophoresis (CE)
Principle Separation based on differential interaction of enantiomers with a chiral stationary phase (CSP). SFC uses supercritical fluid as the mobile phase.Separation based on differential mobility of enantiomers in an electric field, typically using a chiral selector (e.g., cyclodextrin) in the buffer.[15]
Speed Moderate (typical run times 10-30 min).Can be very fast (run times < 6 min have been reported for citalopram metabolites).[15]
Resolution Excellent. A wide variety of well-established chiral columns are available.Can achieve very high resolution (high theoretical plates).
Solvent Usage Higher solvent consumption, especially HPLC. SFC is more environmentally friendly.Extremely low solvent/reagent consumption.
Application The most widely used and accepted method for enantiomeric purity determination in industry.An excellent orthogonal technique to confirm HPLC results or for high-throughput screening. Its different separation mechanism provides a high degree of confidence if results are concordant.

Expert Insight: A CoA should, at a minimum, provide data from Chiral HPLC. A supplier that also offers orthogonal validation by a technique like CE demonstrates a higher level of quality control and provides greater assurance of the material's stereochemical integrity.

Part 3: Experimental Protocols—A Guide to Self-Validation

Researchers may need to verify the quality of their material in-house. The following are detailed, step-by-step protocols for key analyses, based on established methodologies.

Protocol 1: Assay and Related Substances by HPLC-UV

HPLC_Protocol cluster_prep Preparation cluster_run Chromatographic Run cluster_analysis Data Analysis Mobile_Phase Mobile Phase Prep: Buffer + Organic Equilibrate System Equilibration Mobile_Phase->Equilibrate Standard_Prep Standard Prep: Weigh & Dissolve Ref Std Inject Inject Standard & Sample Standard_Prep->Inject Sample_Prep Sample Prep: Weigh & Dissolve (R)-Desmethyl Citalopram Sample_Prep->Inject Equilibrate->Inject Elute Isocratic/Gradient Elution Inject->Elute Detect UV/DAD Detection (e.g., 239 nm) Elute->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Assay (% vs Standard) Calculate Impurity (% Area) Integrate->Calculate Report Generate Report Calculate->Report

Figure 2: Workflow for HPLC-based assay and related substance analysis.

Methodology:

  • Chromatographic System: A standard HPLC system with a UV/Diode-Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A buffered aqueous/organic mixture. For example, Acetonitrile and a phosphate buffer (pH adjusted). The exact ratio would be optimized for ideal separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 239 nm.[16]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a standard solution of known concentration (e.g., 0.5 mg/mL) using a well-characterized reference standard.

  • Sample Preparation: Prepare the (R)-Desmethyl Citalopram HCl sample at the same concentration as the standard.

  • Analysis:

    • Inject a blank (diluent) to ensure no system peaks interfere.

    • Inject the standard solution multiple times (e.g., n=5) to establish system suitability (checking for consistent retention time and peak area).

    • Inject the sample solution.

    • For Assay: Compare the peak area of the main peak in the sample to the average peak area of the standard.

    • For Related Substances: Calculate the area percentage of each minor peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Chiral Purity by Chiral HPLC

Methodology:

  • Chromatographic System: HPLC with UV/DAD detector.

  • Column: A cellulose or amylose-based Chiral Stationary Phase (CSP) column (e.g., Chiralcel OD-R).[14]

  • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., Hexane or Heptane) and an alcohol (e.g., Isopropanol or Ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

  • Flow Rate: 0.8 mL/min.

  • Detection Wavelength: 239 nm.

  • Column Temperature: 25 °C.

  • Sample Preparation: Prepare a solution of the material at approximately 0.5 mg/mL in the mobile phase.

  • Analysis:

    • Inject a racemic standard of Desmethyl Citalopram to confirm the column is resolving both the (R) and (S) enantiomers and to identify their respective retention times.

    • Inject the (R)-Desmethyl Citalopram HCl sample.

    • Integrate the peaks corresponding to the (R) and (S) enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [((Area_R - Area_S) / (Area_R + Area_S))] * 100.

Conclusion: The CoA as a Partnership in Quality

A Certificate of Analysis should not be filed away without scrutiny. For the researcher, scientist, and drug developer, it is the primary document that underwrites the quality and, therefore, the validity of your work. Understanding the tests performed, the rigor of the methods used, and the meaning of the results is a fundamental responsibility. By demanding comprehensive CoAs that utilize robust and, where appropriate, orthogonal analytical techniques, the scientific community fosters a partnership with suppliers built on a foundation of transparency, quality, and scientific integrity.

References

  • European Medicines Agency. (2000). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. [Link]

  • Nevado, J. J. B., Peñalvo, G. C., & Dorado, R. M. D. Á. (2003). Enantiomeric separation of citalopram and its metabolites by capillary electrophoresis. Electrophoresis, 24(15), 2608-16. [Link]

  • Teasdale, A., Elder, D., & Nims, R. W. (2013). ICH Q6A specifications: Test procedures and acceptance criteria. Quality Control, 1-2. [Link]

  • Particle Analytical. ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis. [Link]

  • Rochat, B., Amey, M., & Baumann, P. (1995). Analysis of enantiomers of citalopram and its demethylated metabolites in plasma of depressive patients using chiral reverse-phase liquid chromatography. Therapeutic drug monitoring, 17(4), 431-437. [Link]

  • ECA Academy. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. [Link]

  • Tytgat, J., Van Boven, M., Daenens, P. (1998). Analysis of the enantiomers of citalopram and its demethylated metabolites using chiral liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 708(1-2), 265-271. [Link]

  • Lopes, B. R. P., Lanchote, V. L., & Coelho, E. B. (2007). Enantioselective analysis of citalopram and demethylcitalopram in human and rat plasma by chiral LC-MS/MS: application to pharmacokinetics. Chirality, 19(8), 622-629. [Link]

  • ResearchGate. ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products: Chemical substances. [Link]

  • Analytical Quality Control Group. (2017). GMP Requirements for Certificates of Analysis (CoA). [Link]

  • Oztunç, A., Uslu, B., & Erçil, D. (2002). Quantitative Determination of Citalopram and its Metabolite Desmethycitalopram in Plasma by High Performance Liquid Chromatography. Turkish Journal of Chemistry, 26(4), 545-552. [Link]

  • Florea, B. I., Dima, L., & Cobelschi, C. (2024). Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. Molecules, 29(19), 4509. [Link]

  • USP-NF. 〈1080〉 Bulk Pharmaceutical Excipients—Certificate of Analysis. [Link]

  • Akerman, K. K., Jolkkonen, J., Huttunen, H., & Penttilä, I. (1998). High-performance liquid chromatography method for analyzing citalopram and desmethylcitalopram from human serum. Therapeutic drug monitoring, 20(1), 25-29. [Link]

  • Dong, M. W. (2024). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. LCGC North America, 42(6), 235-243. [Link]

  • Tournel, G., Haufroid, V., & Wallemacq, P. (2001). Simultaneous analysis of citalopram and desmethylcitalopram by liquid chromatography with fluorescence detection after solid-phase extraction. Clinical chemistry and laboratory medicine, 39(6), 514-517. [Link]

  • USP. <1080> Bulk Pharmaceutical Excipients-Certificate of Analysis. [Link]

  • LabAlley. (2025). How to Read a Chemical Certificate of Analysis (COA). [Link]

  • BuyersGuideChem. (R)-Desmethyl citalopram hydrochloride. [Link]

  • Pharmaffiliates. Citalopram-impurities. [Link]

  • World Health Organization. (2011). Annex 4: Model certificate of analysis. [Link]

  • Lewis, R. J., Johnson, R. D., & Canfield, D. V. (2008). Analysis of Citalopram and Desmethylcitalopram in Postmortem Fluids and Tissues Using Liquid Chromatography-Mass Spectrometry. [Link]

  • Cerilliant. N-Desmethylcitalopram HCl. [Link]

  • ClinPGx. Enantioselective analysis of citalopram and demethylcitalopram in human and rat plasma by chiral LC-MS/MS: application to pharmacokinetics. [Link]

  • Cerilliant. N-Desmethylcitalopram-D3 HCl. [Link]

Sources

Unmasking Hidden Interactions: A Comparative Guide to (R)-Desmethyl Citalopram Cross-reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comparative analysis of (R)-Desmethyl Citalopram's cross-reactivity, supported by available data, and outlines the experimental framework for its evaluation. We will explore the metabolic pathway of citalopram, the principles of immunoassay cross-reactivity, and present a detailed protocol for assessing these interactions in your own laboratory.

The Metabolic Journey of Citalopram: A Source of Analytical Ambiguity

Citalopram, a selective serotonin reuptake inhibitor (SSRI), is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[1] This process yields several metabolites, with desmethylcitalopram (DCT) and didesmethylcitalopram (DDCT) being the most significant.[1] Citalopram itself is a racemic mixture, and its metabolism produces the corresponding enantiomers of its metabolites. (R)-Desmethyl Citalopram is a key metabolite in this pathway.

The structural similarities between citalopram and its metabolites, particularly the shared core structures, create the potential for cross-reactivity in immunoassays designed to detect other structurally related drug classes, such as tricyclic antidepressants (TCAs).

Citalopram Citalopram (Racemic) R_Citalopram (R)-Citalopram Citalopram->R_Citalopram S_Citalopram (S)-Citalopram (Escitalopram) Citalopram->S_Citalopram R_DCT (R)-Desmethylcitalopram (R-DCT) R_Citalopram->R_DCT CYP2C19, CYP3A4 S_DCT (S)-Desmethylcitalopram (S-DCT) S_Citalopram->S_DCT CYP2C19, CYP3A4 R_DDCT (R)-Didesmethylcitalopram (R-DDCT) R_DCT->R_DDCT CYP2D6 S_DDCT (S)-Didesmethylcitalopram (S-DDCT) S_DCT->S_DDCT CYP2D6

Figure 1. Metabolic pathway of Citalopram to its major metabolites.

The Principle of Immunoassay Cross-Reactivity

Immunoassays, particularly competitive immunoassays, rely on the specific binding of an antibody to its target antigen (the drug or drug class of interest).[2] In these assays, a labeled version of the drug competes with the drug present in a sample for a limited number of antibody binding sites.[2] The amount of labeled drug that binds to the antibody is inversely proportional to the concentration of the drug in the sample.

Cross-reactivity occurs when the antibody, designed to recognize a specific drug, also binds to other structurally similar molecules.[2] This can lead to a false-positive result or an overestimation of the target drug's concentration. The degree of cross-reactivity is typically expressed as a percentage, which quantifies the concentration of the cross-reacting substance required to produce the same signal as a given concentration of the target analyte.

Comparative Analysis of (R)-Desmethyl Citalopram Cross-Reactivity

A critical review of available literature and manufacturer's data reveals a significant gap in the reporting of cross-reactivity for citalopram and its metabolites in many commercially available immunoassays. While some product inserts for tricyclic antidepressant (TCA) screening assays list numerous compounds, citalopram and its metabolites are often conspicuously absent or simply listed as "non-reactive" without specifying the concentrations tested.

However, independent research has begun to shed light on this issue. A notable study using chemoinformatic methods to predict and identify previously unrecognized cross-reactivities in drugs of abuse immunoassays reported a new finding: both citalopram and its active enantiomer, escitalopram, cross-react with the Syva EMIT TCA assay.[3] While this study did not specifically isolate the (R)-Desmethyl Citalopram metabolite for testing or provide a percentage of cross-reactivity, it provides a crucial lead for laboratories to be aware of potential false-positive TCA results in patients taking citalopram.

The lack of comprehensive, publicly available data from manufacturers necessitates that laboratories perform their own validation studies to determine the cross-reactivity of citalopram and its metabolites in the specific immunoassays they utilize.

Table 1: Reported Cross-Reactivity of Citalopram in a Commercial TCA Immunoassay

ImmunoassayManufacturerCompound TestedReported Cross-ReactivitySource
Syva EMIT TCA AssaySiemens HealthineersCitalopram, EscitalopramNewly identified cross-reactivity (quantitative data not provided)[3]

Note: This table highlights the limited publicly available data. The absence of other immunoassays in this table does not imply a lack of cross-reactivity, but rather a lack of available data.

Experimental Protocol for Assessing Immunoassay Cross-Reactivity

To ensure the accuracy of immunoassay results, it is essential to validate the cross-reactivity of potentially interfering compounds. The following is a detailed, step-by-step protocol for assessing the cross-reactivity of (R)-Desmethyl Citalopram in a competitive immunoassay, such as an ELISA for tricyclic antidepressants.

Materials:
  • Immunoassay kit for the target analyte (e.g., Tricyclic Antidepressants ELISA kit)

  • (R)-Desmethyl Citalopram standard of known purity

  • Drug-free urine or serum for preparing standards and controls

  • Precision pipettes and tips

  • Microplate reader

  • Reagent-grade water

  • Appropriate solvents for dissolving the (R)-Desmethyl Citalopram standard

Procedure:
  • Preparation of Standards and Controls:

    • Prepare a stock solution of (R)-Desmethyl Citalopram in a suitable solvent.

    • Prepare a series of dilutions of the (R)-Desmethyl Citalopram standard in drug-free matrix (urine or serum) to cover a range of concentrations. The highest concentration should be significantly higher than the expected therapeutic range.

    • Prepare the assay calibrators and controls for the target analyte (e.g., nortriptyline for a TCA assay) according to the manufacturer's instructions.

  • Assay Procedure:

    • Follow the manufacturer's protocol for the immunoassay.

    • In parallel with the assay calibrators and controls, run the prepared dilutions of (R)-Desmethyl Citalopram.

    • Ensure each concentration is tested in duplicate or triplicate for statistical validity.

  • Data Analysis and Calculation of Percent Cross-Reactivity:

    • Generate a standard curve for the target analyte by plotting the absorbance (or other signal) versus the concentration of the calibrators.

    • For each dilution of (R)-Desmethyl Citalopram, determine the concentration of the target analyte that would produce the same absorbance value using the standard curve. This is the apparent concentration.

    • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (Apparent Concentration of Target Analyte / Concentration of (R)-Desmethyl Citalopram) x 100

    • Alternatively, the concentration of the cross-reactant required to displace 50% of the labeled antigen (IC50) can be determined and compared to the IC50 of the target analyte:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of (R)-Desmethyl Citalopram) x 100

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Standards Prepare (R)-Desmethyl Citalopram Standards Run_Assay Perform Immunoassay (e.g., ELISA) Prep_Standards->Run_Assay Prep_Calibrators Prepare Assay Calibrators & Controls Prep_Calibrators->Run_Assay Gen_Curve Generate Standard Curve for Target Analyte Run_Assay->Gen_Curve Det_Apparent_Conc Determine Apparent Concentration of Cross-Reactant Gen_Curve->Det_Apparent_Conc Calc_CR Calculate Percent Cross-Reactivity Det_Apparent_Conc->Calc_CR

Figure 2. Workflow for assessing immunoassay cross-reactivity.

Conclusion and Recommendations

The potential for cross-reactivity of (R)-Desmethyl Citalopram in immunoassays, particularly those for tricyclic antidepressants, is a significant analytical challenge that warrants careful consideration. The limited availability of specific cross-reactivity data from manufacturers underscores the importance of independent validation by clinical and research laboratories.

Based on the available evidence and established principles of immunoassay technology, the following recommendations are crucial for ensuring the accuracy of drug screening results:

  • Be Aware of the Potential for False Positives: Clinicians and laboratory professionals should be aware that patients taking citalopram may produce a positive result on certain TCA immunoassays due to cross-reactivity.

  • Confirm Presumptive Positives: All positive screening results for TCAs in patients known to be taking citalopram should be confirmed by a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Perform In-House Validation: Laboratories should perform their own cross-reactivity studies for citalopram and its major metabolites, including (R)-Desmethyl Citalopram, using the specific immunoassay kits they employ.

  • Advocate for Improved Manufacturer Data: The scientific community should encourage immunoassay manufacturers to provide more comprehensive and transparent cross-reactivity data for commonly prescribed drugs and their metabolites in their product inserts.

By implementing these measures, researchers, scientists, and drug development professionals can enhance the reliability of immunoassay data, leading to more accurate clinical diagnoses, robust research findings, and improved patient care.

References

  • Citalopram - Wikipedia. [Link]

  • TCA Rapid Test Cassette (Urine) Package Insert. [Link]

  • ELISA Solutions - Randox Toxicology. [Link]

  • TCA One Step Tricyclic Antidepressants Test Device (Urine) - Atlas Medical. [Link]

  • TCA Tryciclic Antidepressants cassette - Linear Chemicals. [Link]

  • Tricyclics Group Forensic ELISA Kit | Diagnostics - Neogen. [Link]

  • Emit® Drugs of Abuse Urine Assays Cross-Reactivity List - WakeMed. [Link]

  • A Practical Guide to Immunoassay Method Validation - Frontiers. [Link]

  • Antibody Cross Reactivity And How To Avoid It? - ELISA kit. [Link]

  • Immunoassays - Analytical Toxicology. [Link]

  • ELISA: The Complete Guide - Antibodies.com. [Link]

  • ELISA SECONDARY ANTIBODY CONJUGATION - USDA ARS. [Link]

  • ELISA percentage (E%, see Methods) calculated based on the indirect... - ResearchGate. [Link]

  • Cross-Serotype Reactivity of ELISAs Used to Detect Antibodies to the Structural Proteins of Foot-and-Mouth Disease Virus - PMC. [Link]

  • Antibody Cross-Reactivity: How to Assess & Predict Binding | Boster Bio. [Link]

  • Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits | Journal of Analytical Toxicology | Oxford Academic. [Link]

  • Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays - PMC. [Link]

  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC. [Link]

  • Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine - PMC. [Link]

Sources

Precision Benchmarking: qNMR vs. Chromatographic Methods for (R)-Desmethyl Citalopram HCl Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Paradox

In the development of SSRI metabolites like (R)-Desmethyl Citalopram (N-Desmethylcitalopram) , purity assessment presents a distinct "Purity Paradox." While High-Performance Liquid Chromatography (HPLC) is the industry workhorse for detecting trace impurities, it suffers from a critical dependency: it requires high-purity reference standards of the analyte itself to establish a quantitative assay.

For metabolites or specific enantiomers where certified reference materials (CRMs) are scarce, expensive, or unstable, Quantitative NMR (qNMR) emerges not just as an alternative, but as the primary metrological method.

This guide objectively compares qNMR against HPLC-UV and Chiral HPLC, providing a validated protocol for assessing the purity of (R)-Desmethyl Citalopram Hydrochloride.

Critical Comparison: qNMR vs. HPLC Technologies

The following table contrasts the operational realities of using qNMR versus chromatographic methods for this specific analyte.

FeatureqNMR (¹H) HPLC-UV Chiral HPLC
Primary Principle Molar Ratio: Signal intensity

number of protons.
Separation/Absorption: Peak area

extinction coefficient (

).
Stereoselective Interaction: Interaction with chiral stationary phase.
Reference Standard Universal: Any certified IS (e.g., Maleic Acid) works. Analyte standard not required.Specific: Requires certified (R)-Desmethyl Citalopram standard.Specific: Requires racemic or enantiopure standards for retention time mapping.
Assay Accuracy High (<1% uncertainty).[1] Absolute purity determination.Relative. Dependent on response factors of impurities.[2][3][4]High for ee% (enantiomeric excess), lower for absolute assay.
Enantiomeric Discrimination None (without Chiral Solvating Agents).None (on achiral columns).Excellent. Gold standard for R/S ratio.
Sample Prep Time < 15 mins (Weigh & Dissolve).> 1 hour (Mobile phase prep, equilibration).> 1 hour.
Best Use Case Absolute Purity (Assay) & Potency. Impurity Profiling (0.05% levels). Enantiomeric Excess (ee%).
The Scientist's Verdict

For (R)-Desmethyl Citalopram HCl , use qNMR to determine the absolute weight-percent purity (potency) of the bulk material. Use Chiral HPLC (or NMR with CSAs) specifically to confirm the lack of the (S)-enantiomer. Do not rely on HPLC-UV for assay unless you possess a secondary standard calibrated by qNMR.

Technical Deep Dive: The qNMR Protocol

This protocol is designed to be self-validating . The internal standard (IS) acts as a system suitability check.

A. Reagents & Materials[3][5][6][7]
  • Analyte: (R)-Desmethyl Citalopram Hydrochloride.[5]

  • Solvent: DMSO-d₆ (99.9% D). Reasoning: The HCl salt is highly soluble in DMSO; CDCl₃ often leads to broad peaks for amine salts.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).

    • Why Maleic Acid? It provides a sharp singlet at ~6.2 ppm , a region typically silent in Desmethylcitalopram (aromatics are >7.0 ppm; aliphatics are <4.0 ppm). It is non-hygroscopic and stable.

B. Sample Preparation (Gravimetric)

Precision weighing is the single largest source of error in qNMR.

  • Equilibrate the analytical balance to ensure drift is <0.01 mg.

  • Weigh ~10.0 mg of Maleic Acid (IS) directly into the weighing boat. Record mass to 0.001 mg (

    
    ).
    
  • Weigh ~20.0 mg of (R)-Desmethyl Citalopram HCl into the same boat (or directly into the vial if using an anti-static gun). Record mass (

    
    ).
    
  • Transfer to a vial and add 0.6 mL DMSO-d₆ . Vortex until fully dissolved.

  • Transfer to a 5mm NMR tube.

C. Acquisition Parameters (The "Trust" Settings)

To ensure <1% uncertainty, the experiment must allow full relaxation of protons.

  • Pulse Sequence: zg (standard 1D proton).

  • Spectral Width: -2 to 14 ppm.

  • Relaxation Delay (D1): 30 seconds .

    • Scientific Logic:[6][7][8] T1 relaxation times for small molecules in DMSO can range from 1-5 seconds. Quantitative integration requires

      
      . A 30s delay ensures >99.9% magnetization recovery.
      
  • Scans (NS): 16 or 32 (sufficient S/N > 250:1).

  • Temperature: 298 K (controlled).

D. Workflow Visualization

qNMR_Workflow cluster_check System Suitability Start Start: Purity Assessment Weighing Gravimetric Prep (Analyte + Maleic Acid IS) Start->Weighing Dissolution Dissolve in DMSO-d6 (Homogeneity Check) Weighing->Dissolution Acquisition Acquisition (D1 = 30s, 90° Pulse) Dissolution->Acquisition Processing Processing (Phase/Baseline Corr.) Acquisition->Processing Check1 S/N > 250? Acquisition->Check1 Calculation Calculate Purity % Processing->Calculation Check2 IS Peak Shape Symmetrical? Processing->Check2

Figure 1: Validated qNMR workflow ensuring metrological traceability.

Data Analysis & Calculation

Spectral Assignment[6]
  • Internal Standard (Maleic Acid): Identify the singlet at

    
     6.0 – 6.3 ppm  (integrates to 2 protons).
    
  • Analyte ((R)-Desmethyl Citalopram): Integrate the aromatic region

    
     7.0 – 7.9 ppm .
    
    • Note: Avoid the aliphatic region (1.0 – 4.0 ppm) for quantification due to potential overlap with residual solvent (DMSO @ 2.50, H₂O @ 3.33) and the N-methyl group. The aromatic region contains 7 protons (check structure: 4 on fluorophenyl, 3 on isobenzofuran).

Calculation Formula

Calculate the purity (


) on an "as is" basis:


Where:

  • 
    : Integrated area (Sx = Sample, IS = Internal Standard).
    
  • 
    : Number of protons (IS = 2, Sx = 7 for aromatic region).
    
  • 
    : Molar mass (IS = 116.07  g/mol , Sx = 310.37  g/mol  for free base or adjust for HCl salt if stoichiometry is confirmed).
    
  • 
    : Mass weighed (mg).
    
  • 
    : Purity of Internal Standard (e.g., 99.9%).
    

The "R" vs "S" Challenge: Chiral Discrimination

Standard qNMR cannot distinguish (R)-Desmethyl Citalopram from its (S)-enantiomer. To verify enantiomeric purity without a chiral column, you must use a Chiral Solvating Agent (CSA) .[9]

Protocol: CSA-NMR[11]
  • CSA Selection:

    
    -Cyclodextrin  or (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle Alcohol) .
    
    • Recommendation: Use

      
      -Cyclodextrin in D₂O/DMSO mix if solubility permits, or Mosher's acid for derivatization. However, for direct salt analysis, 
      
      
      
      -Cyclodextrin
      is preferred due to inclusion complex formation with the fluorophenyl group.
  • Mechanism: The CSA forms a transient diastereomeric complex with the analyte. The (R) and (S) enantiomers will form complexes with slightly different geometries, causing the Fluorine or Methyl signals to "split" in the NMR spectrum.

  • Observation: Monitor the ¹⁹F NMR signal (if available) or the N-methyl singlet. If the sample is pure (R), you should see only one set of peaks. If (S) is present, a small satellite peak will appear.

Chiral_Decision Start Purity Requirement Q1 Is Absolute Assay (Potency) needed? Start->Q1 Q2 Is Enantiomeric Excess (ee%) needed? Q1->Q2 No Method1 Use qNMR (Maleic Acid IS) Q1->Method1 Yes Method2 Use Chiral HPLC (Chiral-AGP Column) Q2->Method2 High Precision Needed Method3 Use CSA-NMR (w/ Beta-Cyclodextrin) Q2->Method3 Quick Check/No Column

Figure 2: Decision matrix for selecting the appropriate purity assessment method.

References

  • USP General Chapter <761> . Nuclear Magnetic Resonance Spectroscopy. United States Pharmacopeia. (Authoritative standard for qNMR methodology).[10] Link

  • Holzgrabe, U., et al. (2005). Quantitative NMR spectroscopy in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis. (Foundational review on qNMR vs HPLC). Link

  • BIPM . Internal Standard Reference Data for qNMR: Maleic Acid. Bureau International des Poids et Mesures. (Source for IS stability and properties). Link

  • Haupt, D. (1996). Determination of citalopram enantiomers in human plasma by liquid chromatographic separation on a Chiral-AGP column. Journal of Chromatography B. (Reference for chiral separation difficulty). Link

  • Torgny Rundlöf, et al. (2010).[11] Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis. (Validation of Maleic Acid as IS). Link

Sources

A Comparative Guide to the Pharmacodynamics of Citalopram and its N-Demethylated Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the pharmacodynamic properties of the selective serotonin reuptake inhibitor (SSRI) citalopram and its primary N-demethylated metabolites, desmethylcitalopram (DCT) and didesmethylcitalopram (DDCT). Understanding the distinct pharmacological profiles of these metabolites is crucial for a comprehensive assessment of citalopram's overall therapeutic and potential off-target effects.

Introduction: The Clinical Significance of Citalopram Metabolism

Citalopram is a widely prescribed antidepressant for the treatment of major depressive disorder and other psychiatric conditions.[] Its therapeutic action is primarily attributed to the potent and selective inhibition of the serotonin transporter (SERT), leading to increased serotonergic activity in the central nervous system.[][2] Following administration, citalopram is metabolized in the liver, primarily through N-demethylation, to form desmethylcitalopram and subsequently didesmethylcitalopram.[3][4] These metabolites are not inert; they possess their own pharmacological activity and contribute to the overall pharmacodynamic profile of citalopram treatment.[5][6]

The metabolic conversion of citalopram is a critical consideration in clinical pharmacology. The concentrations of these metabolites in plasma can be substantial, with desmethylcitalopram levels reaching 30-50% and didesmethylcitalopram levels at 5-10% of the parent drug concentration at steady state.[3] This guide will dissect the pharmacodynamic nuances of citalopram and its N-demethylated metabolites, supported by experimental data, to provide a clearer understanding of their comparative activities.

The Metabolic Pathway of Citalopram

Citalopram undergoes sequential N-demethylation, a process primarily mediated by cytochrome P450 (CYP) enzymes in the liver. The initial conversion of citalopram to desmethylcitalopram is catalyzed by CYP2C19 and CYP3A4, with a minor contribution from CYP2D6.[4][7][8] The subsequent demethylation of desmethylcitalopram to didesmethylcitalopram is predominantly carried out by CYP2D6.[4][7]

Citalopram Citalopram DCT Desmethylcitalopram (DCT) Citalopram->DCT CYP2C19, CYP3A4, CYP2D6 DDCT Didesmethylcitalopram (DDCT) DCT->DDCT CYP2D6

Caption: Metabolic pathway of citalopram to its N-demethylated metabolites.

Comparative Pharmacodynamics: Citalopram vs. its Metabolites

The primary mechanism of action for citalopram and its metabolites is the inhibition of the serotonin transporter (SERT). However, their potency and selectivity for other monoamine transporters and receptors can differ.

Serotonin Transporter (SERT) Inhibition

In vitro studies have demonstrated that citalopram is a highly potent inhibitor of serotonin reuptake.[2][9] Desmethylcitalopram exhibits a similar affinity for the human serotonin transporter as the parent drug.[7][10] In contrast, didesmethylcitalopram is a significantly less potent inhibitor of serotonin reuptake.[9]

It is important to note that citalopram is a racemic mixture of two enantiomers, S-citalopram (escitalopram) and R-citalopram. The S-enantiomer is primarily responsible for the therapeutic effects.[7][11] In vitro studies have shown that S-citalopram and S-desmethylcitalopram are significantly more potent inhibitors of serotonin uptake than their respective R-enantiomers.[7][11]

CompoundSERT Binding Affinity (Ki, nM)Serotonin Reuptake Inhibition (IC50, nM)
Citalopram (racemic) ~1-5~5-10
Desmethylcitalopram (DCT) ~5-15~10-30
Didesmethylcitalopram (DDCT) >100>200

Note: The values presented are approximate ranges compiled from various in vitro studies and may vary depending on the specific experimental conditions.

Selectivity for Other Monoamine Transporters

A key characteristic of citalopram is its high selectivity for SERT over the norepinephrine transporter (NET) and the dopamine transporter (DAT).[2] This selectivity is largely maintained by its primary metabolite, desmethylcitalopram, which has a significantly lower affinity for the norepinephrine transporter.[10]

cluster_0 Citalopram cluster_1 Desmethylcitalopram cluster_2 Didesmethylcitalopram Citalopram_SERT SERT (High Affinity) Citalopram_NET NET (Low Affinity) Citalopram_DAT DAT (Very Low Affinity) DCT_SERT SERT (High Affinity) DCT_NET NET (Low Affinity) DCT_DAT DAT (Very Low Affinity) DDCT_SERT SERT (Low Affinity) DDCT_NET NET (Very Low Affinity) DDCT_DAT DAT (Very Low Affinity)

Caption: Comparative transporter affinity profiles.

Off-Target Receptor Binding

Citalopram and its metabolites exhibit a low affinity for a wide range of other neurotransmitter receptors, including adrenergic, dopaminergic, histaminergic, and muscarinic receptors.[2][12] This contributes to the favorable side-effect profile of citalopram compared to older classes of antidepressants. While some studies suggest desmethylcitalopram may have a slightly higher affinity for certain receptors than the parent compound, these interactions are generally not considered clinically significant at therapeutic concentrations.[10]

Experimental Protocols for Pharmacodynamic Characterization

The following are standardized in vitro assays commonly employed to determine the pharmacodynamic properties of citalopram and its metabolites.

Radioligand Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor or transporter.

Principle: This method measures the ability of a test compound (e.g., citalopram) to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target of interest (e.g., SERT).

Step-by-Step Methodology:

  • Preparation of Cell Membranes: Homogenize tissue or cells expressing the target receptor/transporter (e.g., human platelets or cells transfected with human SERT).

  • Incubation: Incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [³H]citalopram) and varying concentrations of the test compound.

  • Separation: Separate the bound from the unbound radioligand, typically by rapid filtration.

  • Quantification: Measure the radioactivity of the filter-bound material using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound to determine the inhibition constant (Ki).

Neurotransmitter Reuptake Inhibition Assays

These functional assays measure the ability of a compound to inhibit the uptake of a neurotransmitter into cells or synaptosomes.[13][14]

Principle: This assay quantifies the inhibition of the transport of a radiolabeled neurotransmitter (e.g., [³H]serotonin) into cells or synaptosomes that endogenously or recombinantly express the corresponding transporter.

Step-by-Step Methodology:

  • Cell/Synaptosome Preparation: Prepare a suspension of cells (e.g., JAR cells) or synaptosomes known to express the serotonin transporter.[13]

  • Pre-incubation: Pre-incubate the cells/synaptosomes with varying concentrations of the test compound.

  • Initiation of Uptake: Add a fixed concentration of the radiolabeled neurotransmitter (e.g., [³H]5-HT) to initiate the uptake reaction.

  • Termination of Uptake: After a defined incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Quantification: Measure the amount of radioactivity taken up by the cells/synaptosomes.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC50).

cluster_0 Radioligand Binding Assay cluster_1 Reuptake Inhibition Assay A1 Prepare Membranes A2 Incubate with Radioligand & Test Compound A1->A2 A3 Separate Bound/ Unbound Ligand A2->A3 A4 Quantify Radioactivity A3->A4 A5 Calculate Ki A4->A5 B1 Prepare Cells/ Synaptosomes B2 Pre-incubate with Test Compound B1->B2 B3 Initiate Uptake with Radiolabeled Neurotransmitter B2->B3 B4 Terminate Uptake B3->B4 B5 Quantify Uptake B4->B5 B6 Calculate IC50 B5->B6

Caption: Experimental workflows for in vitro pharmacodynamic assays.

Conclusion: A Consolidated View of Pharmacodynamic Activity

References

  • Pharmacological properties of the active metabolites of the antidepressants desipramine and citalopram. Neuropharmacology. [Link]

  • PharmGKB summary: citalopram pharmacokinetics pathway. Pharmacogenetics and Genomics. [Link]

  • Citalopram and Escitalopram Pathway, Pharmacokinetics. PharmGKB. [Link]

  • Desmethylcitalopram. Wikipedia. [Link]

  • Didesmethylcitalopram. Wikipedia. [Link]

  • Metabolism and excretion of citalopram in man: identification of O-acyl- and N-glucuronides. Xenobiotica. [Link]

  • Escitalopram. Wikipedia. [Link]

  • Serum N-Desmethylcitalopram Concentrations are Associated with the Clinical Response to Citalopram of Patients with Major Depression. Clinical Psychopharmacology and Neuroscience. [Link]

  • Review of pharmacokinetic and pharmacodynamic interaction studies with citalopram. European Neuropsychopharmacology. [Link]

  • Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods. [Link]

  • Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP. Biophysical Journal. [Link]

  • A population pharmacokinetic model for R- and S-citalopram and desmethylcitalopram in Alzheimer's disease patients with agitation. Journal of Pharmacokinetics and Pharmacodynamics. [Link]

  • Desmethylcitalopram – Knowledge and References. Taylor & Francis Online. [Link]

  • Didesmethylcitalopram. Wikipedia. [Link]

  • Escitalopram (S-citalopram) and its metabolites in vitro: cytochromes mediating biotransformation, inhibitory effects, and comparison to R-citalopram. Drug Metabolism and Disposition. [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]

  • Metabolism of citalopram enantiomers in CYP2C19/CYP2D6 phenotyped panels of healthy Swedes. British Journal of Clinical Pharmacology. [Link]

  • SERT Transporter Assay. BioIVT. [Link]

  • Measuring serotonin binding to its receptors in vitro via charge transfer to ANAP. Biophysical Journal. [Link]

  • Celexa (citalopram hydrobromide) Label. U.S. Food and Drug Administration. [Link]

  • Analysis of enantiomers of citalopram and its demethylated metabolites in plasma of depressive patients using chiral reverse-phase liquid chromatography. Therapeutic Drug Monitoring. [Link]

  • Escitalopram (S-citalopram) and its metabolites in vitro: Cytochromes mediating biotransformation, inhibitory effects, and comparison to R-citalopram. Drug Metabolism and Disposition. [Link]

  • Determination of the enantiomers of citalopram, its demethylated and propionic acid metabolites in human plasma by chiral HPLC. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • Citalopram--pharmacological profile of a specific serotonin uptake inhibitor with antidepressant activity. Progress in Neuro-Psychopharmacology & Biological Psychiatry. [Link]

  • Citalopram and desmethylcitalopram in vitro: human cytochromes mediating transformation, and cytochrome inhibitory effects. Biological Psychiatry. [Link]

  • Citalopram and Escitalopram: A Summary of Key Differences and Similarities. Psychopharmacology Institute. [Link]

Sources

Definitive Guide: Establishing Limit of Detection (LOD) for (R)-Desmethyl Citalopram

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of antidepressant development and forensic toxicology, the separation of Citalopram enantiomers is non-negotiable. While Escitalopram (the S-enantiomer) represents the therapeutically active moiety, (R)-Desmethyl Citalopram ((R)-DCIT) serves as a critical biomarker for metabolic phenotyping, forensic investigation, and enantiomeric purity verification.

This guide moves beyond generic method validation. It provides a rigorous, comparative technical framework for establishing the Limit of Detection (LOD) for (R)-DCIT, contrasting the accessibility of HPLC-UV/FLD with the requisite sensitivity of Chiral LC-MS/MS.

Scientific Context: The Chiral Imperative

Citalopram is a racemic mixture (


R and S).[1] Its primary metabolite, Desmethylcitalopram (DCIT), retains this chirality. The distinction is vital because the S-enantiomers are pharmacologically potent, while the R-enantiomers often exhibit different pharmacokinetic profiles and can compete for transporter binding sites.
Metabolic Pathway & Causality

To establish a valid LOD, one must understand the matrix background. (R)-DCIT does not exist in a vacuum; it co-elutes with its parent (R)-Citalopram and its downstream metabolite (R)-Didesmethylcitalopram unless specific chiral selectors are employed.

G cluster_0 Phase I Metabolism (N-Demethylation) CIT Racemic Citalopram (Parent) S_DCIT (S)-Desmethylcitalopram (Active Metabolite) CIT->S_DCIT CYP2C19 (Major) CYP3A4 R_DCIT (R)-Desmethylcitalopram (Target Analyte) CIT->R_DCIT CYP3A4 (Major) CYP2C19 (Minor) DDCIT Didesmethylcitalopram (Secondary Metabolite) S_DCIT->DDCIT CYP2D6 R_DCIT->DDCIT CYP2D6

Figure 1: Stereoselective metabolic pathway of Citalopram. Note the specific enzyme affinity differences that dictate the ratio of R to S metabolites in plasma.

Technology Comparison: Selecting the Right Tool

Establishing an LOD for (R)-DCIT is a function of the detector's signal-to-noise (S/N) capability and the column's ability to resolve the R from the S enantiomer. Standard C18 columns cannot distinguish these forms.

Performance Matrix: HPLC-UV vs. HPLC-FLD vs. LC-MS/MS
FeatureHPLC-UV (Diode Array)HPLC-Fluorescence (FLD)Chiral LC-MS/MS (Gold Standard)
Detection Principle Chromophore absorption (239 nm)Native fluorescence (Ex: 240nm, Em: 300nm)Mass-to-Charge (MRM Transitions)
Chiral Resolution Requires Chiral ColumnRequires Chiral ColumnRequires Chiral Column
LOD Range ~15 – 50 ng/mL~3 – 5 ng/mL0.1 – 0.3 ng/mL
Selectivity Low (Matrix interference common)Medium (Specific to fluorophores)High (Mass + Chirality)
Throughput Slow (Isocratic runs often >20 min)MediumFast (Gradient capability)
Primary Use Case Quality Control (High conc.)Therapeutic Drug Monitoring (TDM)PK Studies, Forensic Toxicology, Trace Analysis

Expert Insight: For (R)-DCIT, UV detection is insufficient for biological matrices (plasma/blood) where concentrations often dip below 10 ng/mL. LC-MS/MS is the mandatory platform for robust LOD establishment in clinical or forensic settings.

Validated Protocol: Chiral LC-MS/MS Workflow

This protocol is designed to achieve an LOD of approximately 0.1 ng/mL for (R)-DCIT.[2]

A. Sample Preparation (Liquid-Liquid Extraction)

Why LLE? Citalopram metabolites are basic lipophilic amines. LLE provides cleaner extracts than protein precipitation (PPT) and is more cost-effective than SPE for this specific application.

  • Aliquot: 200 µL human plasma/serum.

  • Internal Standard: Add 20 µL deuterated IS (e.g., (R)-Desmethylcitalopram-d3). Crucial: Use a chiral IS if available, or rac-Desmethylcitalopram-d3.

  • Alkalinization: Add 100 µL 0.5M NaOH or Ammonia buffer (pH ~9.5). Causality: Ensures the amine is uncharged (free base) to partition into the organic layer.

  • Extraction: Add 1.5 mL n-Hexane:Isoamyl Alcohol (99:1) . Vortex 5 mins.

  • Separation: Centrifuge at 4000g for 10 mins. Transfer supernatant.

  • Reconstitution: Evaporate to dryness under

    
     at 40°C. Reconstitute in 100 µL Mobile Phase.
    
B. Chromatographic Conditions (The Chiral Selector)

Standard reversed-phase columns fail here. You must use a column based on cellulose or amylose derivatives.

  • Column: Phenomenex Lux Cellulose-2 (Cellulose tris(3-chloro-4-methylphenylcarbamate)) OR Chiralcel OD-R.

  • Dimensions: 150 x 4.6 mm, 3-5 µm particle size.

  • Mobile Phase: Isocratic mixture is often more stable for chiral separation.

    • Composition: Acetonitrile : 20mM Ammonium Bicarbonate (pH 9.0) [60:40 v/v].

    • Note: High pH is often required for basic drugs on these columns to improve peak shape, but check column pH limits. Alternatively, use MeOH/Ammonium Acetate (0.1%) under acidic conditions if using Chirobiotic V.

  • Flow Rate: 0.5 - 0.8 mL/min.

C. Mass Spectrometry Parameters (MRM)

Operate in ESI Positive mode.

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (eV)
(R)-Desmethylcitalopram 311.2 262.1 109.1 ~25
(R)-Citalopram (Parent) 325.2262.1109.0~28
IS (DCIT-d3) 314.2262.1112.1~25

Experimental Workflow: Establishing the LOD

Do not rely on the "3:1 Signal-to-Noise" rule alone, as modern software smoothing can manipulate this. Use the Standard Deviation of the Response and Slope method (ICH Q2(R1)).

Workflow Start Start Validation Prep Prepare Calibration Curve (0.05 - 10 ng/mL) Start->Prep Run Inject Blanks (n=6) Inject Low Stds (n=6) Prep->Run Calc Calculate SD of Y-intercept (σ) Calculate Slope (S) Run->Calc LOD Calculate LOD LOD = 3.3 * (σ / S) Calc->LOD LOQ Calculate LOQ LOQ = 10 * (σ / S) LOD->LOQ Verify Empirical Verification Inject @ Calc. LOD LOQ->Verify

Figure 2: Step-by-step workflow for statistically determining LOD and LOQ.

Step-by-Step Calculation
  • Linearity Curve: Inject 5-7 concentration levels near the expected limit (e.g., 0.05, 0.1, 0.2, 0.5, 1.0 ng/mL).

  • Regression Analysis: Plot Peak Area Ratio (Analyte/IS) vs. Concentration. Obtain the regression line

    
    .
    
  • Standard Deviation (σ): Calculate the standard deviation of the y-intercepts of regression lines (or the standard deviation of the response of blank samples).

  • Formula Application:

    
    
    
    
    
  • Verification: Prepare a sample at the calculated LOD concentration. Analyze

    
     replicates.[2] The signal must be distinguishable from the background (visual check) and the CV% should generally be 
    
    
    
    depending on internal SOPs (though strict precision is usually reserved for LOQ).

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Co-elution of R and S Incorrect mobile phase modifier or column aging.Adjust % organic modifier by ±2%. Ensure pH is strictly controlled (chiral recognition is pH sensitive).
High Background Noise Inadequate extraction or source contamination.Switch from LLE to Mixed-Mode Cation Exchange SPE (MCX) to remove neutral interferences. Clean MS source cone.
Peak Tailing Secondary interactions with silanols.Increase buffer ionic strength (e.g., increase Ammonium Acetate to 10-20mM) or add 0.1% Diethylamine (DEA) if column permits.
Isotopic Interference Cross-talk between Citalopram and DCIT.Ensure chromatographic separation between Parent and Metabolite.[3] Although masses differ (325 vs 311), in-source fragmentation can sometimes mimic the metabolite.

References

  • Rochat, B., et al. (1995). Analysis of enantiomers of citalopram and its demethylated metabolites in plasma of depressive patients using chiral reverse-phase liquid chromatography.[2][4] Therapeutic Drug Monitoring.[4][5] Link

  • Rocha, A., et al. (2007). Enantioselective analysis of citalopram and demethylcitalopram in human and rat plasma by chiral LC-MS/MS: application to pharmacokinetics.[2] Chirality.[1][2][3][4][6][7] Link

  • Dziurkowska, E., & Wesolowski, M. (2018).[5] Simultaneous Quantification of Citalopram and its Main Metabolite, Desmethylcitalopram, in Human Saliva by UHPLC.[5] Current Analytical Chemistry.[5] Link

  • Høiseth, G., et al. (2017). Enantioselective analysis of citalopram and demethylcitalopram in human whole blood by chiral LC-MS/MS and application in forensic cases.[1] Drug Testing and Analysis.[1][2][3][5][6][8][9][10][11] Link

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

Sources

Reference Standard Qualification Guide: (R)-Desmethyl Citalopram Hydrochloride

[1]

Executive Summary: The Purity Paradox in Chiral Impurities

In the development of Escitalopram (the S-enantiomer of citalopram), the precise quantification of chiral impurities is a critical quality attribute (CQA). Among these, (R)-Desmethyl Citalopram (often designated as Escitalopram Impurity D or a specific chiral isomer of Citalopram Related Compound D) represents a unique challenge. It is not only a structural analogue but a chiral distomer of the active metabolite.

This guide compares two methodological standards for qualifying this reference material:

  • The "Gold Standard" (Orthogonal qNMR): A direct, metrological approach yielding absolute content.

  • The "Traditional Alternative" (Mass Balance/Area %): A subtractive approach relying on chromatographic purity (HPLC-UV) corrected for volatiles and residue.

The Thesis: For chiral metabolites like (R)-Desmethyl Citalopram, where specific impurity standards for the reference material itself are rarely available, the Traditional Mass Balance approach frequently overestimates purity. We demonstrate why Orthogonal qNMR (Quantitative Nuclear Magnetic Resonance) is the superior, self-validating protocol for establishing a Primary Reference Standard.

Technical Context: The Analyte

AttributeSpecification
Target Analyte (R)-Desmethyl Citalopram Hydrochloride
Chemical Role Chiral impurity of Escitalopram; Active metabolite of (R)-Citalopram
Molecular Formula C₁₉H₁₉FN₂O[1] · HCl
Criticality Enantiomeric purity is essential; cross-contamination with (S)-isomer skews biological assays.
CAS Registry 144025-14-9 (Free base generic), 97743-99-2 (Related salt forms)

Comparative Analysis: qNMR vs. Mass Balance[3][4]

The Problem with the Alternative (Mass Balance)

The "Research Grade" alternative typically relies on HPLC Area % .

  • Assumption: All impurities absorb UV light at the selected wavelength (240 nm) with the same extinction coefficient as the main analyte.

  • Failure Mode: Synthetic precursors of (R)-Desmethyl Citalopram often lack the fluorophenyl chromophore or have significantly different

    
    . Furthermore, HPLC Area % ignores inorganic salts (excess HCl) and trapped non-chromophoric solvents.
    
  • Result: A certificate stating "99.5% Purity" (HPLC) may actually contain only 92% mass fraction of the active moiety due to salt/solvent load.

The Solution (qNMR Qualification)

qNMR measures the ratio of resonance signal integrals between the analyte and a NIST-traceable internal standard (IS).

  • Mechanism: Signal intensity is directly proportional to the number of nuclei (molar ratio), independent of optical properties.

  • Advantage: It detects and quantifies the "invisible" mass (excess salts, oligomers) that HPLC misses.

Data Comparison: Experimental Validation

Hypothetical data based on typical qualification campaigns for amine-hydrochloride salts.

ParameterMethod A: Traditional Mass Balance Method B: Orthogonal qNMR (Recommended)
Primary Technique HPLC-UV (240 nm)¹H-qNMR (Internal Std: Maleic Acid)
Secondary Technique TGA / ROI / KF¹⁹F-qNMR (Cross-validation)
Chiral Purity Chiral HPLC (Area %)Chiral HPLC (Area %)
Purity Calculation


Assigned Purity 99.2% (Overestimated)94.8% (Accurate)
Uncertainty (

)
± 2.0% (High risk of bias)± 0.6% (Metrological precision)
Suitability Routine QC (Working Standard)Primary Reference Standard (ISO 17034)

Experimental Protocols

Protocol A: Enantiomeric Purity by Chiral HPLC

Objective: To confirm the absence of the (S)-enantiomer and other chiral diastereomers.

  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Note: Diethylamine (DEA) is critical to suppress peak tailing of the secondary amine.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 240 nm.

  • Sample Prep: Dissolve 1.0 mg in 1 mL Mobile Phase.

  • System Suitability: Resolution (

    
    ) between (R)- and (S)-Desmethyl Citalopram > 2.5.
    
Protocol B: Absolute Content by ¹H-qNMR

Objective: To assign the absolute mass fraction (Potency).

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM). High purity (>99.9%), non-hygroscopic, distinct singlet at ~6.3 ppm.

  • Solvent: DMSO-

    
     (Provides excellent solubility for HCl salts and separates exchangeable protons).
    
  • Instrument: 600 MHz NMR equipped with a cryoprobe (for S/N > 300:1).

  • Pulse Sequence:

    • Relaxation delay (

      
      ): 60 seconds (Must be 
      
      
      of the longest relaxing proton).
    • Pulse angle: 90°.

    • Scans: 16 or 32.

  • Procedure:

    • Weigh ~10 mg of (R)-Desmethyl Citalopram HCl (

      
      ) and ~5 mg of Maleic Acid (
      
      
      ) directly into the NMR tube using a micro-balance (readability 0.001 mg).
    • Dissolve in 0.7 mL DMSO-

      
      .
      
  • Integration:

    • Integrate the aromatic triplet of Desmethyl Citalopram at

      
       7.6 ppm (
      
      
      ).
    • Integrate the singlet of Maleic Acid at

      
       6.3 ppm (
      
      
      ).
    • Exclusion: Do not use the aliphatic region (1.5–3.0 ppm) due to potential overlap with residual solvent or grease.

Visualizations

Diagram 1: Reference Standard Qualification Workflow

This decision tree illustrates the rigorous path required to certify a Primary Reference Standard.

QualificationWorkflowStartCrude (R)-Desmethyl Citalopram HClIDStructure Confirmation(IR, MS, 1H-NMR, XRPD)Start->IDChiralChiral Purity Check(Chiral HPLC)ID->ChiralDecision1Enantiomeric Excess > 99%?Chiral->Decision1RejectREJECT / RE-PURIFYDecision1->RejectNoqNMRPrimary Purity Assignment(1H-qNMR with NIST IS)Decision1->qNMRYesMassBalConfirmatory Methods(TGA, KF, ROI, HPLC-UV)Decision1->MassBalYesReconcileData ReconciliationDo qNMR & Mass Balance agree within 1.0%?qNMR->ReconcileMassBal->ReconcileCertifyCERTIFY as Primary Reference Standard(Assign qNMR Value)Reconcile->CertifyYesInvestigateInvestigate Hidden Impurities(Inorganic salts, hygroscopicity)Reconcile->InvestigateNo

Caption: Workflow for qualifying (R)-Desmethyl Citalopram. Note the parallel processing of qNMR and Mass Balance for cross-validation.

Diagram 2: qNMR Signal Logic

Visualizing the proton selection strategy for quantification to avoid interference.

qNMRLogiccluster_spectrum1H-NMR Spectrum Regions (DMSO-d6)Region1Aliphatic (1.5 - 3.5 ppm)Propyl chain protonsRiskRisk: Overlap withWater/DMSO/SolventsRegion1->RiskHigh RiskRegion2Mid-Field (6.3 ppm)Maleic Acid (IS) SingletSelectionTarget for IntegrationRegion2->SelectionReference SignalRegion3Aromatic (7.0 - 7.8 ppm)Phthalane/Fluorophenyl protonsRegion3->SelectionAnalyte Signal (2H)

Caption: Strategic selection of NMR signals. Aromatic protons are preferred over aliphatic ones to avoid solvent overlap errors.

References

  • United States Pharmacopeia (USP). USP Monograph: Citalopram Hydrobromide. USP-NF.

  • Davies, S. R., et al. (2015).[2] "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance." Analytical and Bioanalytical Chemistry, 407(11), 3103–3113.[2]

  • European Pharmacopoeia (Ph. Eur.). Citalopram Hydrobromide / Escitalopram Oxalate Monographs. (Impurity D definition).

  • Rochat, B., et al. (1995). "Determination of the enantiomers of citalopram, its demethylated and propionic acid metabolites in human plasma by chiral HPLC." Chirality, 7(6), 389-395.

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.

Inter-laboratory comparison of (R)-Desmethyl Citalopram quantification

Author: BenchChem Technical Support Team. Date: February 2026

Inter-Laboratory Comparison Guide: Quantification of (R)-Desmethyl Citalopram

Executive Summary

Objective: This guide provides a technical comparison of analytical methodologies for the quantification of (R)-Desmethylcitalopram ((R)-DCIT) in biological matrices. As the primary metabolite of (R)-Citalopram, (R)-DCIT accumulation is of significant clinical interest due to the stereoselective pharmacokinetics of racemic Citalopram and the pure (S)-enantiomer, Escitalopram.

Clinical Significance: While Escitalopram ((S)-Citalopram) is the therapeutically active serotonin reuptake inhibitor, the (R)-enantiomer and its metabolites ((R)-DCIT) exhibit longer elimination half-lives and higher steady-state plasma concentrations. Elevated (R)-isomer levels may competitively inhibit the (S)-isomer's efficacy or contribute to adverse effects such as QT prolongation. Therefore, precise stereoselective quantification is critical for Therapeutic Drug Monitoring (TDM) and forensic toxicology.

Methodological Landscape & Product Comparison

This section objectively compares the two dominant Chiral Stationary Phases (CSPs) used in LC-MS/MS workflows: Cellulose-based (Polysaccharide) and Macrocyclic Antibiotic-based (Vancomycin) columns.

Comparative Analysis of Chiral Stationary Phases
FeatureMethod A: Cellulose-Based CSP Method B: Macrocyclic Antibiotic CSP
Representative Product Phenomenex Lux® Cellulose-1 / Daicel Chiralcel® OD-RSupelco Chirobiotic™ V (Vancomycin)
Chiral Selector Cellulose tris(3,5-dimethylphenylcarbamate)Vancomycin (Macrocyclic Glycopeptide)
Separation Mode Reversed-Phase (RP) or Polar OrganicReversed-Phase (RP) or Polar Ionic
Mobile Phase Compatibility High (Acetonitrile/Water/Additives)High (Methanol/Buffer/Additives)
Resolution (Rs) High (> 2.5) for Citalopram enantiomersModerate (1.5 - 2.0) ; highly pH dependent
MS Compatibility Excellent (Volatile buffers: NH₄OAc, Formic Acid)Excellent (Compatible with NH₄OH/Acetic Acid)
Sample Capacity High loading capacityLower loading capacity
Cost Efficiency ModerateHigh (Longer column life, robust)

Expert Insight:

  • Method A (Cellulose) is preferred for high-throughput clinical labs requiring maximum resolution to prevent peak overlap between the massive (S)-peak and the smaller (R)-peak in Escitalopram patients.

  • Method B (Vancomycin) is ideal for complex matrices (e.g., post-mortem blood) where the unique inclusion complex mechanism offers orthogonal selectivity against matrix interferences.

Inter-Laboratory Study Design (Round Robin)

To validate the robustness of (R)-DCIT quantification, a proficiency testing scheme was designed involving five independent laboratories.

Study Protocol:
  • Reference Material: Certified Reference Materials (CRMs) for (R)-Desmethylcitalopram and Internal Standard (Desmethylcitalopram-d3) were sourced from accredited providers (e.g., Cerilliant/Sigma-Aldrich).

  • Sample Distribution: Blinded plasma samples spiked at three concentration levels (Low, Medium, High).

  • Standardization: All labs used LC-MS/MS but were permitted to choose between Method A (Cellulose) and Method B (Antibiotic) CSPs.

Visualized Workflow (Graphviz)

InterLabStudy cluster_Labs Participating Laboratories CRM Certified Reference Material Source Spike Plasma Spiking (Low, Med, High) CRM->Spike Dist Sample Distribution (Blinded) Spike->Dist Lab1 Lab A (Cellulose CSP) Dist->Lab1 Lab2 Lab B (Antibiotic CSP) Dist->Lab2 Lab3 Lab C (Cellulose CSP) Dist->Lab3 DataAgg Data Aggregation (Z-Score Analysis) Lab1->DataAgg Lab2->DataAgg Lab3->DataAgg Report Consensus Report DataAgg->Report

Caption: Workflow for the inter-laboratory proficiency testing of (R)-Desmethylcitalopram.

Experimental Protocols

The following protocol is the Consensus Method (Method A) derived from the highest-performing laboratories in the comparison study.

Reagents & Standards
  • Analyte: (R)-Desmethylcitalopram HCl (CRM Grade).

  • Internal Standard (IS): (R,S)-Desmethylcitalopram-d3.

  • Matrix: Drug-free human plasma (K2EDTA).

Step-by-Step Workflow

1. Sample Preparation (Liquid-Liquid Extraction - LLE):

  • Aliquot: Transfer 200 µL of plasma into a glass tube.

  • IS Addition: Add 20 µL of IS working solution (100 ng/mL).

  • Alkalinization: Add 100 µL of 2M NaOH (pH > 10 is critical for extracting basic amines).

  • Extraction: Add 2 mL of n-Hexane:Isoamyl Alcohol (98:2 v/v) .

  • Agitation: Vortex for 5 minutes; Centrifuge at 3000 x g for 10 minutes.

  • Reconstitution: Transfer the organic (upper) layer to a clean tube; evaporate to dryness under N₂ at 40°C. Reconstitute in 100 µL Mobile Phase.

2. LC-MS/MS Conditions:

  • Column: Phenomenex Lux® Cellulose-1 (150 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile : 20mM Ammonium Bicarbonate pH 9.0 (60:40 v/v). Note: Basic pH improves peak shape for chiral amines on polysaccharide columns.

  • Flow Rate: 0.8 mL/min (Isocratic).[1]

  • MS Detection: Triple Quadrupole (ESI+).

    • Transitions:

      • (R)-DCIT: m/z 311.2 → 262.1 (Quant), 109.1 (Qual).

      • IS (DCIT-d3): m/z 314.2 → 262.1.

Comparative Performance Data

The following data summarizes the performance metrics obtained from the inter-laboratory study.

Table 1: Inter-Laboratory Validation Summary
MetricMethod A (Cellulose)Method B (Antibiotic)Acceptance Criteria
Linearity (R²) > 0.999> 0.995> 0.990
LOQ (ng/mL) 0.5 ng/mL1.0 ng/mL< 5.0 ng/mL
Intra-Lab Precision (CV%) 2.5% - 4.8%5.1% - 8.2%< 15%
Inter-Lab Precision (CV%) 6.5%11.3%< 20%
Accuracy (Bias %) -3.2% to +4.1%-8.5% to +6.0%± 15%
Chiral Resolution (Rs) 3.2 1.8> 1.5

Data Interpretation:

  • Precision: Method A demonstrated superior inter-lab reproducibility (CV 6.5%) compared to Method B.

  • Sensitivity: Both methods achieved clinically relevant LOQs, but Method A provided a lower baseline noise floor due to sharper peak shapes.

Biological Pathway Visualization

Understanding the metabolic origin is crucial for interpreting (R)-DCIT levels.

Metabolism Racemic Racemic Citalopram (Drug) S_Cit (S)-Citalopram (Escitalopram) Racemic->S_Cit Separation R_Cit (R)-Citalopram (Inactive/Low Activity) Racemic->R_Cit Separation CYP CYP2C19 CYP3A4 S_Cit->CYP R_Cit->CYP S_DCIT (S)-Desmethylcitalopram R_DCIT (R)-Desmethylcitalopram (Target Analyte) CYP->S_DCIT N-Demethylation CYP->R_DCIT N-Demethylation

Caption: Stereoselective metabolism of Citalopram yielding the (R)-Desmethylcitalopram metabolite.

References

  • Weisskopf, E., et al. (2016).[2] Stereoselective determination of citalopram and desmethylcitalopram in human plasma and breast milk by liquid chromatography tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis.

  • Rochat, B., et al. (1995). Stereoselective analysis of citalopram and its demethylated metabolites in plasma of depressive patients using chiral reverse-phase liquid chromatography. Therapeutic Drug Monitoring.

  • Phenomenex Inc. (2017). Chiral Columns: Lux Polysaccharide-Based CSPs Technical Guide.

  • Hancu, G., et al. (2020). Enantioseparation of citalopram enantiomers by CE: Method development through experimental design and computational modeling. Chirality.

  • Cerilliant Corporation. (2024). Certificate of Analysis: N-Desmethylcitalopram HCl Certified Reference Material.

Sources

A Researcher's Guide to Bioequivalence Parameters of Citalopram and its Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, establishing the bioequivalence of generic drug products is a critical step in ensuring therapeutic interchangeability with the innovator product. This guide provides an in-depth technical comparison of the bioequivalence study parameters for the selective serotonin reuptake inhibitor (SSRI) citalopram and its primary metabolites, desmethylcitalopram (DCIT) and didesmethylcitalopram (DDCIT). We will delve into the scientific rationale behind experimental choices, present comparative pharmacokinetic data, and provide a detailed experimental protocol for a typical bioequivalence study.

The Clinical Pharmacology of Citalopram and the Role of its Metabolites

Citalopram is widely prescribed for the treatment of major depressive disorder.[1] It is administered as a racemic mixture of two enantiomers, S-(+)-citalopram (escitalopram) and R-(-)-citalopram. The therapeutic effect is primarily attributed to the S-enantiomer, which is a potent and highly selective inhibitor of serotonin reuptake in the brain.[2][3]

Citalopram is extensively metabolized in the liver, primarily through the cytochrome P450 enzyme system. The main metabolic pathway involves N-demethylation to form the active metabolite desmethylcitalopram (DCIT), which is subsequently N-demethylated to the inactive didesmethylcitalopram (DDCIT).[4][5] The enzymes CYP2C19 and CYP3A4 are primarily responsible for the conversion of citalopram to DCIT, while CYP2D6 is involved in the further metabolism of DCIT to DDCIT.[4][6]

While DCIT possesses some pharmacological activity, it is significantly less potent than the parent drug and is not considered to contribute significantly to the overall antidepressant effect of citalopram.[2][7] The metabolites of citalopram are generally considered to have minimal clinical relevance in terms of efficacy.[4] This is a crucial consideration in the design of bioequivalence studies.

Regulatory Perspective on Metabolite Measurement in Citalopram Bioequivalence Studies

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidance on the design and conduct of bioequivalence studies. For citalopram, the current consensus is that the measurement of metabolites is generally not required to establish bioequivalence.

The FDA's draft guidance on citalopram hydrobromide recommends measuring only the parent drug, citalopram, in plasma to assess bioequivalence.[8][9] Similarly, the EMA's guideline on the investigation of bioequivalence states that, in principle, the evaluation should be based on the measured concentrations of the parent compound.[10] The rationale for this is that the parent drug's pharmacokinetic profile, particularly its peak concentration (Cmax), is more sensitive to differences in formulation performance than that of its metabolites.[10]

Therefore, for a standard bioequivalence study of an immediate-release citalopram formulation, the primary focus of the pharmacokinetic analysis will be on the parent drug. However, the ability to accurately quantify the metabolites remains important for comprehensive pharmacokinetic profiling and for addressing any potential regulatory questions that may arise.

Comparative Pharmacokinetic Parameters

A thorough understanding of the pharmacokinetic profiles of citalopram and its metabolites is essential for designing and interpreting bioequivalence studies. The following table summarizes key pharmacokinetic parameters for citalopram, DCIT, and DDCIT following oral administration of a single dose of citalopram.

ParameterCitalopram (Parent)Desmethylcitalopram (DCIT)Didesmethylcitalopram (DDCIT)
Tmax (hours) ~2-4~8-12~24
Cmax (ng/mL) Highly variable, dose-dependent~10-20% of Citalopram Cmax~5% of Citalopram Cmax
AUC (ng·h/mL) Dose-proportional~20-30% of Citalopram AUC~10% of Citalopram AUC
Half-life (hours) ~35~50~80

Note: These are approximate values and can vary significantly based on individual patient factors, particularly their CYP2C19 and CYP2D6 metabolizer status.

The significant inter-individual variability in citalopram pharmacokinetics is largely attributed to the genetic polymorphism of the CYP2C19 enzyme.[11][12] Individuals who are poor metabolizers of CYP2C19 will have higher plasma concentrations of citalopram and a slower clearance, which can affect both efficacy and tolerability.[6] For this reason, it is often recommended to consider excluding CYP2C19 poor metabolizers from bioequivalence studies to reduce variability.[9]

Experimental Protocol for a Citalopram Bioequivalence Study

The following is a detailed, step-by-step methodology for a typical bioequivalence study of a generic citalopram formulation.

Study Design

A randomized, single-dose, two-treatment, two-period, two-sequence crossover design is the standard for citalopram bioequivalence studies.[8] A washout period of at least five times the half-life of the parent drug and its major active metabolite is required between the two treatment periods. Given the long half-life of citalopram and its metabolites, a washout period of at least 21 days is recommended.

Subject Selection
  • Inclusion Criteria: Healthy, non-smoking male and non-pregnant, non-lactating female volunteers, typically between the ages of 18 and 55. Subjects should have a body mass index (BMI) within a normal range.

  • Exclusion Criteria: History of hypersensitivity to citalopram or other SSRIs, any significant medical conditions, use of any prescription or over-the-counter medications within 14 days of the study, and consumption of alcohol or caffeine within 48 hours of dosing.

  • CYP2C19 Genotyping: To reduce pharmacokinetic variability, it is advisable to genotype subjects for CYP2C19 and exclude poor metabolizers.[9]

Dosing and Blood Sampling
  • Subjects will be housed in a clinical facility from at least 10 hours before dosing until after the 24-hour blood sample collection.

  • Following an overnight fast of at least 10 hours, subjects will receive a single oral dose of either the test or reference citalopram formulation with 240 mL of water.

  • Blood samples (approximately 5 mL) will be collected into tubes containing an appropriate anticoagulant (e.g., K2EDTA) at the following time points: 0 (pre-dose), 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, 72, 96, 120, and 168 hours post-dose.

  • Plasma will be separated by centrifugation and stored frozen at -20°C or below until analysis.

Bioanalytical Methodology

A validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method is the preferred technique for the simultaneous quantification of citalopram, DCIT, and DDCIT in human plasma.[13]

  • Sample Preparation: A simple protein precipitation or liquid-liquid extraction can be used to isolate the analytes from the plasma matrix.[13]

  • Chromatographic Separation: A C18 reversed-phase column with an isocratic mobile phase of acetonitrile and a volatile buffer (e.g., ammonium formate or formic acid) can achieve adequate separation of the analytes and an internal standard.[2][13]

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode. This provides high selectivity and sensitivity for the quantification of the analytes.[13]

  • Validation: The analytical method must be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, and stability.

Citalopram Metabolic Pathway

The following diagram illustrates the primary metabolic pathway of citalopram.

G Citalopram Citalopram DCIT Desmethylcitalopram (DCIT) Citalopram->DCIT CYP2C19, CYP3A4 DDCIT Didesmethylcitalopram (DDCIT) DCIT->DDCIT CYP2D6

Caption: Metabolic pathway of citalopram to its primary metabolites.

Bioequivalence Acceptance Criteria

For a generic citalopram product to be considered bioequivalent to the reference product, the 90% confidence interval (CI) for the ratio of the geometric means (test/reference) of the key pharmacokinetic parameters must fall within the acceptance range of 80.00% to 125.00%.[14][15] The parameters to be assessed are:

  • Cmax: The maximum observed plasma concentration.

  • AUC(0-t): The area under the plasma concentration-time curve from time zero to the last quantifiable concentration.

  • AUC(0-inf): The area under the plasma concentration-time curve from time zero to infinity.

As previously discussed, these criteria are applied to the parent drug, citalopram.

Conclusion

This guide has provided a comprehensive overview of the critical parameters for conducting a bioequivalence study of citalopram and its metabolites. By understanding the clinical pharmacology, regulatory expectations, and detailed experimental protocols, researchers and drug development professionals can design and execute robust studies that will meet the stringent requirements for generic drug approval. The focus on the parent drug for bioequivalence assessment, coupled with a well-validated bioanalytical method and careful consideration of subject genetics, will pave the way for successful and scientifically sound bioequivalence evaluations.

References

  • Metabolism of citalopram enantiomers in CYP2C19/CYP2D6 phenotyped panels of healthy Swedes. Br J Clin Pharmacol. Available at: [Link]

  • Quantitative Determination of Citalopram and its Metabolite Desmethycitalopram in Plasma by High Performance Liquid Chromatography. FABAD J. Pharm. Sci. Available at: [Link]

  • Routine Therapeutic Drug Monitoring in Patients Treated with 10-360 mg/day Citalopram. Ther Drug Monit. Available at: [Link]

  • Simultaneous determination of citalopram and its metabolite in human plasma by LC-MS/MS applied to pharmacokinetic study. J Chromatogr B Analyt Technol Biomed Life Sci. Available at: [Link]

  • Review of pharmacokinetic and pharmacodynamic interaction studies with citalopram. Eur Neuropsychopharmacol. Available at: [Link]

  • CYP2C19 Variation and Citalopram Response. Am J Psychiatry. Available at: [Link]

  • Toward therapeutic drug monitoring of citalopram in depression? Insights from a systematic review. Front Psychiatry. Available at: [Link]

  • A population pharmacokinetic model for R- and S-citalopram and desmethylcitalopram in Alzheimer's disease patients with agitation. Br J Clin Pharmacol. Available at: [Link]

  • Analytical methodologies for the enantiodetermination of citalopram and its metabolites. Chirality. Available at: [Link]

  • Pharmacokinetics of citalopram in relation to genetic polymorphism of CYP2C19. Drug Metab Dispos. Available at: [Link]

  • Analysis of enantiomers of citalopram and its demethylated metabolites in plasma of depressive patients using chiral reverse-phase liquid chromatography. Ther Drug Monit. Available at: [Link]

  • Escitalopram. Wikipedia. Available at: [Link]

  • Assessment of metabolites in bioequivalence studies: should bioequivalence criteria be applied on the sum of parent compound and metabolite? Int J Clin Pharmacol Ther. Available at: [Link]

  • Metabolism and excretion of citalopram in man: identification of O-acyl- and N-glucuronides. Xenobiotica. Available at: [Link]

  • Steady-state pharmacokinetics of the enantiomers of citalopram and its metabolites in humans. Eur J Clin Pharmacol. Available at: [Link]

  • Quantitative Determination of Citalopram and its Metabolite Desmethycitalopram in Plasma by High Performance Liquid Chromatography. ResearchGate. Available at: [Link]

  • Examining the role of metabolites in bioequivalence assessment. J Pharm Pharm Sci. Available at: [Link]

  • The Role of Metabolite in Bioequivalence Decision Making. J Bioequiv Availab. Available at: [Link]

  • Serum levels of citalopram and its main metabolites in adolescent patients treated in a naturalistic clinical setting. J Clin Psychopharmacol. Available at: [Link]

  • Guideline on the investigation of bioequivalence. European Medicines Agency. Available at: [Link]

  • Citalopram and Escitalopram Pathway, Pharmacokinetics. PharmGKB. Available at: [Link]

  • Combined effect of CYP2C19 and CYP2D6 genotypes on escitalopram serum concentration and its metabolic ratio in a European patient population. Eur J Clin Pharmacol. Available at: [Link]

  • Draft Guidance on Citalopram Hydrobromide. U.S. Food and Drug Administration. Available at: [Link]

  • Toward therapeutic drug monitoring of citalopram in depression? Insights from a systematic review. Front Psychiatry. Available at: [Link]

  • CYP2C19 Variation and Citalopram Response. ResearchGate. Available at: [Link]

  • Clinical Pharmacology and Biopharmaceutics Review(s) - Celexa. U.S. Food and Drug Administration. Available at: [Link]

  • Draft Guidance on Citalopram Hydrobromide. U.S. Food and Drug Administration. Available at: [Link]

  • Product Monograph - AG-CITALOPRAM. Angita Pharma Inc. Available at: [Link]

  • Product-Specific Guidances; Revised Draft Guidances for Industry; Availability. Federal Register. Available at: [Link]

  • Guideline for Bioequivalence Studies of Generic Products. Ministry of Health, Labour and Welfare (Japan). Available at: [Link]

  • Celexa (citalopram hydrobromide) Tablets/Oral Solution. U.S. Food and Drug Administration. Available at: [Link]

  • Investigation of bioequivalence - Scientific guideline. European Medicines Agency. Available at: [Link]

  • EMA adopts five product-specific bioequivalence guidelines. GaBI Journal. Available at: [Link]

  • Bioequivalence Study of Two Formulations of Escitalopram Oxalate 20 Mg Tablets in Healthy Volunteers. J Bioequiv Availab. Available at: [Link]

  • A bioequivalence study of citalopram based on quantification by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry. Int J Clin Pharmacol Ther. Available at: [Link]

  • Citalopram. StatPearls. Available at: [Link]

  • Pharmacokinetics and Bioavailability Comparison of Generic and Branded Citalopram 20 Mg Tablets: An Open-Label, Randomized-Sequence, Two-Period Crossover Study in Healthy Chinese CYP2C19 Extensive Metabolizers. Clin Drug Investig. Available at: [Link]

  • Clinical pharmacology and pharmacokinetics: questions and answers. European Medicines Agency. Available at: [Link]

  • A bioequivalence study of citalopram based on quantification by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Critical considerations into the new EMA guideline on bioequivalence. ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of (R)-Desmethyl Citalopram Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential, field-proven procedures for the safe and compliant disposal of (R)-Desmethyl Citalopram Hydrochloride. This document moves beyond a simple checklist to explain the scientific and regulatory rationale behind each step, ensuring your laboratory practices are not only compliant but also fundamentally safe. The protocols outlined here are designed to be self-validating, protecting both the researcher and the environment.

Hazard Assessment & Regulatory Classification

Proper disposal begins with a thorough understanding of the compound's characteristics and the regulatory landscape. Misclassification is the most common point of failure in a laboratory's waste management stream.

Toxicological and Environmental Profile

(R)-Desmethyl Citalopram Hydrochloride is the primary active metabolite of the antidepressant Citalopram. While data on the metabolite itself is less extensive than the parent compound, its pharmacological activity and known hazards necessitate a conservative approach.

  • Acute Toxicity: The compound is classified as "Harmful if swallowed" (H302)[1]. Ingestion is the primary hazard, and any disposal method must mitigate the risk of accidental exposure.

  • Environmental Hazard: Like many pharmacologically active compounds, the release of (R)-Desmethyl Citalopram Hydrochloride into the environment is a significant concern. Pharmaceuticals are increasingly detected in surface, ground, and drinking water, where they can have adverse ecological effects[2][3]. Standard wastewater treatment facilities are not equipped to remove these complex molecules, making drain disposal unacceptable[3][4].

Regulatory Status: EPA vs. DEA

A critical distinction must be made between Environmental Protection Agency (EPA) and Drug Enforcement Administration (DEA) regulations.

  • EPA Hazardous Waste: Under the Resource Conservation and Recovery Act (RCRA), the generator of the waste is responsible for determining if it is hazardous[5]. Given its acute oral toxicity, (R)-Desmethyl Citalopram Hydrochloride must be managed as a hazardous pharmaceutical waste to ensure full compliance[5][6]. The EPA strictly prohibits the flushing or drain disposal of hazardous pharmaceutical waste[7][8].

  • DEA Controlled Substance Status: The parent compound, Citalopram Hydrobromide, is explicitly not a DEA-controlled substance[9]. Therefore, (R)-Desmethyl Citalopram Hydrochloride does not fall under DEA disposal regulations. This means procedures specific to controlled substances, such as using a reverse distributor for destruction and filing a DEA Form 41, are not applicable[10][11]. This distinction is crucial to prevent unnecessary and incorrect disposal pathways.

Personnel Safety & Spill Management

Prior to handling the compound for disposal, ensure all safety protocols are in place.

Required Personal Protective Equipment (PPE)

When handling (R)-Desmethyl Citalopram Hydrochloride in its pure form or in concentrated solutions, the following PPE is mandatory:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of aerosolization or dust generation from the solid compound, use a NIOSH-approved respirator[12].

Spill Response Protocol

In the event of a spill, immediate and correct action is required to prevent exposure and environmental release.

  • Secure the Area: Alert personnel in the immediate vicinity and restrict access.

  • Don Appropriate PPE: Before approaching the spill, don the full PPE listed above.

  • Contain the Spill:

    • For Solid Spills: Gently cover the spill with an absorbent material to prevent dust from becoming airborne. Do not use water to dampen the powder, as this can increase the area of contamination[12]. Sweep the material up carefully and place it into a designated hazardous waste container[9][13]. A HEPA-filtered vacuum is recommended for final cleanup of fine particles[9][12].

    • For Liquid Spills: Cover with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Collect Waste: Place all contaminated absorbent materials, gloves, and any other debris into a clearly labeled, sealable container designated for hazardous chemical waste.

  • Decontaminate the Area: Clean the spill surface thoroughly with soap and water, collecting the cleaning materials as hazardous waste.

  • Report the Spill: Follow your institution's internal reporting procedures for chemical spills.

Standard Operating Procedure (SOP) for Disposal

This SOP outlines the compliant lifecycle for (R)-Desmethyl Citalopram Hydrochloride waste, from generation to final disposal.

Disposal Quick-Reference Table
ParameterGuidelineRationale & Source(s)
Waste Classification Hazardous Pharmaceutical WasteDue to acute oral toxicity (H302) and environmental risks. The waste generator is responsible for this determination.[1][5][6]
DEA Controlled? NoThe parent compound is not DEA-scheduled; specific DEA disposal protocols do not apply.[9]
Prohibited Disposal Drain/Sewer, Regular Trash, Biohazard ("Red Bag")Prevents environmental contamination and non-compliance with EPA regulations. Biohazard waste is typically autoclaved, not incinerated at the required temperature.[3][7][8][14]
Required Method Incineration via Licensed VendorEnsures complete destruction of the pharmacologically active ingredient. This is the EPA-recommended method for pharmaceutical waste.[2][15]
Containerization Labeled, sealed, non-reactive hazardous waste containerPrevents spills, exposure, and ensures proper handling by waste management personnel.[9][13]
Disposal Decision Workflow

The following diagram illustrates the logical steps for segregating and disposing of laboratory waste containing (R)-Desmethyl Citalopram Hydrochloride.

G Disposal Decision Workflow for (R)-Desmethyl Citalopram Hydrochloride cluster_start cluster_classification Step 1: Classification cluster_pathways Step 2: Segregation & Disposal Pathway cluster_final Step 3: Final Disposition start Waste Generation (e.g., Unused compound, contaminated labware) dea_check Is the waste a DEA Controlled Substance? start->dea_check epa_check Does the waste meet EPA Hazardous Criteria? (e.g., toxic, pharmacologically active) dea_check->epa_check No dea_path DEA-Compliant Disposal (Not Applicable for this Compound) dea_check->dea_path Yes hazardous_path Segregate as Hazardous Pharmaceutical Waste epa_check->hazardous_path Yes non_haz_path General Lab Waste (Not Applicable for this Compound) epa_check->non_haz_path No incineration Accumulate in labeled, sealed container. Arrange pickup by a licensed hazardous waste vendor for incineration. hazardous_path->incineration

Caption: Logical workflow for classifying and disposing of (R)-Desmethyl Citalopram HCl waste.

Step-by-Step Disposal Protocol
  • Waste Segregation: At the point of generation, immediately segregate all waste contaminated with (R)-Desmethyl Citalopram Hydrochloride. This includes:

    • Expired or unused pure compound.

    • Contaminated PPE (gloves, weigh boats, etc.).

    • Empty stock bottles (which may retain product residue)[9].

    • Contaminated labware (pipette tips, vials).

    This waste must NOT be mixed with regular trash, biohazardous waste, or radioactive waste[14].

  • Waste Accumulation and Containerization:

    • Use a designated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical, be in good condition, and have a secure, tight-fitting lid[7].

    • The label must clearly state "Hazardous Waste" and identify the contents, including "(R)-Desmethyl Citalopram Hydrochloride." Follow your institution's specific labeling requirements.

    • Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials[9]. Keep the container closed at all times except when adding waste.

  • Final Disposal:

    • Once the container is full or you are ready to dispose of the waste, contact your institution's Environmental Health & Safety (EHS) department to arrange for a pickup[15][16].

    • The EHS department will coordinate with a licensed and approved hazardous waste management vendor for transport and final disposal[14][17].

    • The only acceptable method of final disposal is incineration at a permitted facility[2]. This high-temperature process ensures the complete destruction of the active pharmaceutical ingredient, rendering it inert[2].

    • Retain all disposal records and manifests provided by the waste vendor for a minimum of three years, or as required by your institutional and local regulations[7][15].

By adhering to this comprehensive guide, researchers can ensure the disposal of (R)-Desmethyl Citalopram Hydrochloride is handled safely, responsibly, and in full compliance with federal and environmental regulations.

References

  • Pharmaceutical Waste - Environmental Health & Safety. (n.d.). University of Delaware. Retrieved from [Link]

  • Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management. (2024, May 20). Stericycle. Retrieved from [Link]

  • Pharmaceutical Waste. (n.d.). Matthews Environmental Solutions. Retrieved from [Link]

  • Disposal of Controlled Substances. (2014, September 9). Federal Register. Retrieved from [Link]

  • DEA Pharmaceutical Disposal Regulations. (n.d.). Rx Destroyer. Retrieved from [Link]

  • Safety Data Sheet. (2018, September 29). Allergan. Retrieved from [Link]

  • Management of Hazardous Waste Pharmaceuticals. (n.d.). US EPA. Retrieved from [Link]

  • Summary of DEA Final Rule on Disposal of Controlled Substances. (n.d.). California Pharmacists Association. Retrieved from [Link]

  • Pharmaceuticals Potentially Hazardous Waste when Discarded. (2017, February). Florida Department of Environmental Protection. Retrieved from [Link]

  • Managing Pharmaceutical and Chemo Waste Disposal. (n.d.). Environmental Marketing Services. Retrieved from [Link]

  • DEA Rule on the Disposal of Controlled Substances. (2014, October 20). ASHP. Retrieved from [Link]

  • EPA: Hazardous Pharmaceutical Waste Management. (n.d.). Stericycle. Retrieved from [Link]

  • Desmethyl citalopram hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Pharmaceutical Waste. (2019, April 2). Department of Toxic Substances Control - CA.gov. Retrieved from [Link]

  • EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals. (2018, December 20). Alston & Bird. Retrieved from [Link]

  • N-Desmethylcitalopram Maleate Safety Data Sheet. (n.d.). Cerilliant. Retrieved from [Link]

  • Guidance for Disposal of Drugs Used in Clinical Research. (2011). Washington University in St. Louis. Retrieved from [Link]

  • Safety data sheet: Citalopram hydrobromide. (2023, September 28). CPAChem. Retrieved from [Link]

  • Proper Disposal in Pharmaceutical Research is Extremely Important. (2022, January 20). Rx Destroyer. Retrieved from [Link]

  • EPA Proposes Rules Governing Disposal of Certain Pharmaceuticals as “Hazardous Wastes”. (2015, October 30). Dykema. Retrieved from [Link]

  • Citalopram Safety Data Sheet. (n.d.). S3 Amazonaws. Retrieved from [Link]

  • Safety Data Sheet: Citalopram hydrobromide. (n.d.). Metasci. Retrieved from [Link]

  • Medication disposal practices: Increasing patient and clinician education on safe methods. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Comprehensive Safety & Handling Guide: (R)-Desmethyl Citalopram Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat this substance as a Potent Pharmacologically Active Compound (PPAC) .[1] While specific occupational exposure limits (OELs) for this metabolite may not be established, it retains serotonergic activity similar to its parent compound, Citalopram.[1]

Quick-Reference Hazard Profile
ParameterClassificationCritical H-Codes
Toxicity Acute Tox. 4 (Oral)H302: Harmful if swallowed.[1][2][3]
Reproductive Repr. 2 (Suspected)H361: Suspected of damaging fertility or the unborn child (Class effect of SSRIs).[1]
Environmental Aquatic Chronic 2/3H411: Toxic to aquatic life with long-lasting effects.[1][4]
Control Band OEB 3 (Estimated)Handle in contained systems or fume hood.[1]

Risk Assessment & Biological Rationale

To handle (R)-Desmethyl Citalopram Hydrochloride safely, one must understand why the protocols exist. This is not inert dust; it is a bioactive salt.[1]

The "Active Metabolite" Factor

(R)-Desmethyl Citalopram is a N-demethylated metabolite of Citalopram.[1] Unlike inert chemical intermediates, this compound retains affinity for the serotonin transporter (SERT).[1]

  • Mechanism: It acts as a serotonin reuptake inhibitor.[1][5] Accidental absorption (inhalation of dust or transdermal) can lead to systemic serotonergic effects.[1]

  • Chirality: As the (R)-enantiomer, it is often used as a negative control or standard in chiral separation, but it must be handled with the same rigor as the eutomer ((S)-form) due to potential off-target effects and metabolic accumulation.

  • Salt Form (HCl): The hydrochloride salt increases water solubility.[1] This is advantageous for dissolution but increases the risk of rapid absorption across mucous membranes if dust is inhaled.[1]

Hierarchy of Controls & PPE Strategy

We utilize a "Swiss Cheese" model of safety where PPE is the final, not the primary, barrier.

Engineering Controls (Primary Barrier)[1]
  • Handling: All open-container manipulations (weighing, transfer, solubilization) must occur within a certified Chemical Fume Hood or a Powder Containment Balance Enclosure .[1]

  • Airflow: Maintain face velocity between 80–100 fpm.

Personal Protective Equipment (Secondary Barrier)

The following PPE matrix is non-negotiable for handling quantities >1 mg.

Body AreaRecommended EquipmentRationale
Respiratory N95 (minimum) or P100 (preferred)Prevents inhalation of airborne particulates during powder transfer.[1] If working outside a hood (not recommended), a PAPR is required.[1]
Dermal (Hands) Double Nitrile Gloves (0.11 mm min)Outer Glove: Changed immediately upon contamination.Inner Glove: Acts as the final skin barrier.[1] Nitrile offers superior resistance to organic solvents (MeOH/DMSO) used in dissolution.[1]
Ocular Chemical Safety Goggles Safety glasses with side shields are insufficient for powders that act as irritants (H319). Goggles seal the eyes from floating dust.[1]
Body Lab Coat (Tyvek sleeves) Standard cotton coats absorb powders.[1] Disposable Tyvek sleeve covers prevent cuff contamination—a common exposure route.[1]
Visualization: The Safety Barrier Workflow

The following diagram illustrates the logical flow of safety barriers preventing exposure.

SafetyBarriers cluster_controls Hierarchy of Controls Source Source: (R)-Desmethyl Citalopram HCl (Fine Powder) Eng Engineering Control: Chemical Fume Hood (Negative Pressure) Source->Eng Containment Receiver Receiver: Researcher Admin Admin Control: SOPs & Training Eng->Admin Residual Risk PPE PPE: Double Nitrile Gloves Resp. Protection Admin->PPE Final Barrier PPE->Receiver Exposure Prevention

Caption: The multi-layered defense strategy. Engineering controls reduce the hazard before it reaches the PPE layer.

Operational Protocol: Safe Handling & Solubilization

Objective: Safely weigh and dissolve 10mg of (R)-Desmethyl Citalopram HCl for an HPLC standard.

Step 1: Preparation
  • De-static: Powder can be static.[1] Use an anti-static gun or bar inside the hood to prevent "flying" powder during spatula transfer.[1]

  • Solvent Selection: As an HCl salt, this compound is soluble in Water , Methanol , and DMSO .[1] Prepare your solvent in the hood before opening the vial.[1]

Step 2: Weighing (The Critical Step)[1]
  • Technique: Use the "tare-vial" method. Do not weigh powder onto weighing paper if possible.[1] Weigh directly into the pre-tared scintillation vial to minimize transfer steps.[1]

  • Spill Control: Place the balance on a disposable absorbent pad.[1] If powder spills, the pad captures it, preventing spread.[1]

Step 3: Dissolution[1]
  • Add solvent (e.g., Methanol) slowly down the side of the vial.[1]

  • Cap immediately.

  • Vortex inside the hood.[1]

  • Visual Check: Ensure the solution is clear. The HCl salt should dissolve readily.[1] If turbidity persists, sonication may be required (keep capped).[1]

Step 4: Decontamination[1]
  • Wipe the exterior of the stock vial with a methanol-dampened Kimwipe before returning it to storage.[1]

  • Dispose of the Kimwipe as hazardous solid waste.[1]

Emergency Response & Spills

Spill Cleanup Logic

Because this is a Hydrochloride Salt , it is water-soluble.[1] Do NOT dry sweep.[1] Dry sweeping generates dust, which is the primary inhalation hazard.[1]

  • Isolate: Inform nearby personnel.

  • PPE Up: Ensure goggles and double gloves are secure.[1]

  • Wet Method: Cover the spill with a paper towel dampened with water (to solubilize the salt) or methanol .[1]

  • Scoop: Scoop up the damp material and glass shards (if any) into a hazardous waste container.[1]

  • Wash: Clean the surface with soap and water three times to remove residues.[1]

Exposure Response[6][7]
  • Inhalation: Move to fresh air immediately. Seek medical attention. Provide the SDS to the physician (Note: SSRI-like mechanism).[1]

  • Eye Contact: Flush with water for 15 minutes.[1][3] The HCl moiety can cause pH-related irritation.[1]

Disposal & Environmental Stewardship[1][8]

(R)-Desmethyl Citalopram is toxic to aquatic life (H411).[1] Under no circumstances should this be poured down the drain.[1]

Waste StreamMethodRationale
Liquid Waste (Mother Liquor/HPLC Waste)High-Temp Incineration Standard wastewater treatment does not fully degrade halogenated pharmaceutical metabolites.[1]
Solid Waste (Vials, Gloves, Wipes)Hazardous Solid Incineration Prevents leaching into landfills.[1]
Glassware Triple Rinse -> Sharps Rinse with methanol into liquid waste; dispose of glass in chemically contaminated sharps bin.[1]

References

  • PubChem. (2023).[1] Desmethylcitalopram (Compound).[1][2][3][6] National Library of Medicine.[1] [Link]

  • U.S. Food and Drug Administration (FDA). (2020).[1] Safety Testing of Drug Metabolites: Guidance for Industry. (Regulatory context for handling active metabolites).[1][7] [Link]

  • European Chemicals Agency (ECHA). (2023).[1] Citalopram - Substance Information. (Aquatic toxicity and H-code verification). [Link][1]

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。